Tapinarof
Description
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJNXNHJRQYJO-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045262 | |
| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79338-84-4 | |
| Record name | 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79338-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tapinarof [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tapinarof | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPINAROF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide: The Mechanism of Action of Tapinarof in Psoriasis
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting approximately 3% of the US population.[1] The pathophysiology is complex, with the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) pathway considered a central pathogenic axis.[2] This inflammatory cascade leads to hyperproliferation of keratinocytes and impaired skin barrier function, characterized by reduced production of essential proteins like filaggrin and loricrin.[3] Tapinarof (VTAMA®) is a first-in-class, non-steroidal, topical therapeutic agent approved for the treatment of plaque psoriasis in adults.[4][5] It is a naturally derived agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor critical for maintaining skin homeostasis. This document provides a detailed examination of the molecular mechanism, experimental validation, and clinical efficacy of this compound in the management of psoriasis.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
The primary molecular target of this compound is the Aryl Hydrocarbon Receptor (AhR), a transcription factor found in the cytoplasm of various cell types, including keratinocytes and immune cells. In its inactive state, AhR is part of a cytoplasmic protein complex. Upon binding by a ligand such as this compound, AhR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. Inside the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.
The therapeutic effects of this compound in psoriasis are a direct result of this AhR-mediated gene regulation, leading to three key downstream outcomes: suppression of pro-inflammatory cytokines, restoration of the skin barrier, and reduction of oxidative stress.
Key Downstream Physiological Effects
Modulation of Inflammatory Pathways
A cornerstone of psoriasis pathology is the overproduction of IL-17 by T-helper 17 (Th17) cells. This compound-mediated AhR activation directly suppresses this pathway. The activated AhR-ARNT complex binds to the IL-17A promoter, leading to increased methylation and subsequent downregulation of its transcription. This results in a potent anti-inflammatory effect. Studies have also shown that this compound can induce tolerogenic dendritic cells, which play a role in immune regulation, and promote the differentiation of regulatory T cells (Foxp3+ Tregs), further contributing to the resolution of inflammation.
Restoration of Epidermal Barrier Function
Psoriatic plaques exhibit a defective skin barrier, partly due to the downregulation of key structural proteins. This compound addresses this by upregulating the expression of genes essential for barrier integrity, including filaggrin (FLG), loricrin (LOR), and involucrin. This process is mediated by the transcriptional activation of OVO-like 1 (OVOL1), a downstream target of AhR signaling. By restoring the expression of these proteins, this compound helps to normalize keratinocyte differentiation and rebuild a functional epidermal barrier.
Reduction of Oxidative Stress
Oxidative stress is another contributing factor to the inflammation seen in psoriasis. This compound exhibits a dual antioxidant effect. It can directly scavenge reactive oxygen species (ROS), and it also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor pathway. The interaction between AhR and Nrf2 signaling pathways leads to the enhanced production of antioxidative enzymes, which protect cells from oxidative damage and limit oxidative stress in the skin.
Experimental Validation and Protocols
The mechanism of action of this compound has been validated through a series of preclinical and clinical studies. A critical set of experiments involved the use of mouse models of psoriasis to confirm that the therapeutic effects are dependent on AhR.
Key Experiment: Imiquimod-Induced Psoriasiform Dermatitis Model
This model is widely used to study psoriasis-like skin inflammation. The efficacy of this compound was tested in both wild-type (AhR-sufficient) and AhR-deficient mice.
Experimental Protocol:
-
Animal Models: Two groups of mice were used: wild-type C57BL/6 mice (possessing a functional AhR) and congenic AhR-knockout mice (ahr-/-) that lack the AhR gene.
-
Induction of Dermatitis: A daily topical dose of imiquimod (IMQ) cream was applied to the shaved backs of the mice for several consecutive days to induce skin inflammation that mimics psoriasis, characterized by erythema, scaling, and epidermal thickening.
-
Treatment Application: Mice were divided into treatment groups. One group received topical this compound cream, while the control group received a vehicle cream without the active drug.
-
Endpoint Analysis: After the treatment period, skin inflammation was assessed. This included:
-
Macroscopic Scoring: Clinical signs such as erythema and scaling were scored daily.
-
Histological Analysis: Skin biopsies were taken to measure epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene and Protein Expression: Levels of inflammatory cytokines (e.g., IL-17) and skin barrier proteins in skin tissue were quantified using methods like quantitative real-time PCR (qRT-PCR) and ELISA.
-
Results: In AhR-sufficient mice, topical this compound treatment significantly reduced erythema, epidermal thickening, and levels of pro-inflammatory cytokines compared to the vehicle. In stark contrast, this compound had no therapeutic effect on the IMQ-induced inflammation in AhR-deficient mice, conclusively demonstrating that its anti-inflammatory properties are mediated through AhR.
Clinical Efficacy and Safety Data
The mechanism of action of this compound translates into significant clinical efficacy, as demonstrated in large-scale, pivotal Phase 3 clinical trials.
Pivotal Phase 3 Trials: PSOARING 1 and PSOARING 2
These were two identical, randomized, double-blind, vehicle-controlled trials conducted in adults with mild to severe plaque psoriasis. The primary endpoint was the proportion of patients achieving a Physician's Global Assessment (PGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 12.
Table 1: Efficacy Results from PSOARING 1 & 2 Phase 3 Trials at Week 12
| Endpoint | PSOARING 1 | PSOARING 2 |
|---|---|---|
| PGA of 0 or 1 (Primary) | ||
| This compound 1% QD | 35.4% | 40.2% |
| Vehicle | 6.0% | 6.3% |
| P-value | < .001 | < .001 |
| PASI 75 Response | ||
| This compound 1% QD | 36.1% | 47.6% |
| Vehicle | 10.2% | 6.9% |
| P-value | < .001 | < .001 |
PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index; QD: Once Daily.
Long-Term Extension Study: PSOARING 3
Patients who completed the pivotal trials were eligible to enroll in a long-term extension study. This study demonstrated that this compound was effective for long-term use and had a notable remittive effect (maintenance of clear or almost clear skin off-therapy).
Table 2: Long-Term Efficacy and Remittive Effect from PSOARING 3
| Metric | Result |
|---|---|
| Complete Disease Clearance (PGA=0) | 40.9% of patients achieved this at least once during the 52-week study. |
| Remittive Effect | After achieving complete clearance (PGA=0) and stopping treatment, the median duration of remission was approximately 4 months. |
Japanese Phase 3 Trials: ZBA4-1 and ZBA4-2
Efficacy was also confirmed in Japanese patients with plaque psoriasis, with responses improving over time and maintained for up to 52 weeks.
Table 3: Efficacy Results from Japanese Phase 3 Trials
| Trial / Endpoint | Week 12 | Week 52 |
|---|---|---|
| ZBA4-1 (vs. Vehicle) | ||
| PGA Success (this compound) | 20.06% | - |
| PGA Success (Vehicle) | 2.50% | - |
| PASI 75 (this compound) | 37.7% | - |
| PASI 75 (Vehicle) | 3.8% | - |
| ZBA4-2 (Open-Label) | ||
| PGA Success | 30.0% | 56.3% |
| PASI 75 | 50.4% | 79.9% |
Data sourced from.
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated. The most common adverse events were localized to the application site and were mostly mild to moderate in severity.
Table 4: Common Adverse Events (≥5%) in this compound Clinical Trials
| Adverse Event | Frequency in this compound Groups |
|---|---|
| Folliculitis | ~13-20% |
| Contact Dermatitis | ~8% |
| Nasopharyngitis | Reported |
| Headache | Reported |
| Upper Respiratory Tract Infection | Reported |
| Pruritus | Reported |
Discontinuation rates due to adverse events were low (≤1.8% in PSOARING 1 & 2).
Conclusion
This compound represents a significant advancement in the topical treatment of psoriasis, offering a novel, non-steroidal mechanism of action. By acting as an agonist for the aryl hydrocarbon receptor, this compound orchestrates a multi-faceted therapeutic response that directly targets the core pathological pillars of psoriasis: it suppresses the key IL-17 inflammatory axis, restores compromised skin barrier function, and alleviates oxidative stress. This well-defined molecular mechanism, confirmed through rigorous preclinical and clinical research, translates into substantial and durable clinical efficacy, providing a valuable and safe therapeutic option for professionals managing patients with plaque psoriasis.
References
- 1. Management of Plaque Psoriasis in Adults: Clinical Utility of this compound Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcp.org [jmcp.org]
- 4. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Aryl Hydrocarbon Receptor (AhR) Activation by Tapinarof: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof (benvitimod, GSK2894512) is a first-in-class, non-steroidal, topical therapeutic agent approved for the treatment of plaque psoriasis and under investigation for atopic dermatitis.[1][2] It is a naturally derived molecule that functions as a therapeutic aryl hydrocarbon receptor (AhR) modulating agent.[1] The Aryl hydrocarbon Receptor is a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes, fibroblasts, and immune cells, where it serves as a master regulator of skin homeostasis, immune responses, and epithelial barrier function.[1][3]
This technical guide provides an in-depth overview of the molecular mechanism, signaling pathways, and therapeutic effects resulting from the activation of AhR by this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to support ongoing research and development in dermatology and immunology.
Core Mechanism of Action
This compound exerts its therapeutic effects by specifically binding to and activating AhR. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon ligand binding, this compound induces a conformational change, leading to the dissociation of this complex and the translocation of the this compound-AhR unit into the nucleus.
Inside the nucleus, the ligand-receptor complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This newly formed this compound-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This targeted gene expression results in three primary therapeutic outcomes: immune modulation, restoration of the skin barrier, and reduction of oxidative stress.
Quantitative Data on this compound Activity
Table 1: Clinical Efficacy of this compound Cream 1% in Plaque Psoriasis (Phase 3 Trials)
| Trial | Primary Endpoint | This compound 1% QD Response Rate | Vehicle QD Response Rate | Reference |
| PSOARING 1 | PGA score of 0/1 and ≥2-point reduction at Week 12 | 35.4% | 6.0% | |
| PSOARING 2 | PGA score of 0/1 and ≥2-point reduction at Week 12 | 40.2% | 6.3% | |
| PSOARING 3 | Achieved complete disease clearance (PGA=0) at least once | 40.9% | N/A |
PGA: Physician's Global Assessment; QD: Once Daily
Table 2: Pharmacokinetic Properties of this compound Cream 1%
| Parameter | Value | Condition | Reference |
| Mean Cₘₐₓ (Day 1) | 898 pg/mL | 21 adults with extensive plaque psoriasis | |
| Mean Cₘₐₓ (Day 29) | 116 pg/mL | 21 adults with extensive plaque psoriasis | |
| Median Tₘₐₓ | 1 - 4 hours | 21 adults with extensive plaque psoriasis | |
| Plasma Protein Binding | ~99% | In vitro |
Signaling Pathways and Therapeutic Effects
Activation of AhR by this compound initiates a cascade of downstream signaling events that collectively contribute to the resolution of skin inflammation.
Immune Modulation
This compound-mediated AhR activation directly influences cytokine production. It downregulates key pro-inflammatory cytokines involved in the pathogenesis of psoriasis and atopic dermatitis. This includes the suppression of Th17/Th22 pathway cytokines such as IL-17A, IL-17F, and IL-22. In the context of atopic dermatitis, it reduces type 2 inflammatory cytokines like IL-4, IL-5, and IL-13. This targeted suppression of inflammatory mediators is a cornerstone of its clinical efficacy.
Skin Barrier Restoration
A dysfunctional skin barrier is a hallmark of many inflammatory skin diseases. AhR activation by this compound upregulates the expression of essential structural proteins that form the epidermal barrier. These proteins include filaggrin, loricrin, involucrin, and hornerin, which are crucial for maintaining the integrity and function of the stratum corneum.
Antioxidant Response
Oxidative stress contributes significantly to the inflammatory environment in diseased skin. This compound enhances the antioxidant capacity of the skin through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While Nrf2 is a downstream effector of AhR, not all AhR agonists activate this pathway, suggesting a unique and beneficial property of this compound.
Figure 1: this compound-Mediated AhR Signaling Pathway.
Key Experimental Protocols
The characterization of this compound as an AhR agonist has been established through a series of key in vitro and in vivo experiments.
AhR Competitive Ligand Binding Assay
This assay is used to determine the ability of a test compound (this compound) to compete with a known, radiolabeled AhR ligand for binding to the receptor.
Methodology:
-
Preparation of Receptor Source: A protein lysate containing the AhR is prepared, typically from liver cytosol or from cells engineered to express the receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD).
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
Separation: After reaching equilibrium, bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter. A decrease in bound radioactivity with increasing concentrations of this compound indicates successful competition for the binding site.
-
Data Analysis: The data are used to calculate the inhibitory concentration (IC₅₀) and the binding affinity (Kᵢ) of this compound for AhR.
AhR Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of this compound to activate the AhR signaling pathway and induce gene transcription.
Methodology:
-
Cell Line: A suitable cell line (e.g., HepG2 human liver cells) is chosen.
-
Transfection/Transduction: The cells are engineered to contain a luciferase reporter gene under the control of a promoter with multiple XREs. This can be achieved through transient transfection or stable integration using a lentivirus.
-
Cell Seeding: The engineered cells are seeded into a multi-well plate (e.g., 96-well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (typically 18-24 hours).
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate (e.g., D-luciferin) is added to the lysate, and the resulting light emission is measured with a luminometer.
-
Data Analysis: The intensity of the light signal is directly proportional to the level of AhR activation. Results are often expressed as fold activation over the vehicle control.
Figure 2: Experimental Workflow for an AhR Luciferase Reporter Assay.
Imiquimod-Induced Psoriasiform Dermatitis Mouse Model
This is a widely used in vivo model to assess the efficacy of anti-psoriatic agents. The anti-inflammatory properties of this compound were conclusively demonstrated using this model, as the therapeutic effect was absent in AhR-deficient mice.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Disease Induction: A daily topical dose of imiquimod (IMQ) 5% cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5-8 consecutive days. IMQ is a Toll-like receptor 7/8 agonist that induces an inflammatory response mimicking human psoriasis, driven by the IL-23/IL-17 axis.
-
Treatment: Concurrent with or following disease induction, mice are treated topically with this compound cream (e.g., 1%) or a vehicle control daily.
-
Assessment: Disease severity is monitored daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and epidermal thickness.
-
Endpoint Analysis: At the end of the experiment, skin and lymphoid tissues are harvested for further analysis. This includes:
-
Histology: To assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of key cytokines (e.g., IL-17, IL-22, IL-23) in skin homogenates.
-
Flow Cytometry: To analyze immune cell populations in the skin and draining lymph nodes.
-
Figure 3: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.
Cytokine mRNA Analysis by Quantitative PCR (qPCR)
This technique is used to quantify the reduction in pro-inflammatory cytokine gene expression in skin tissue following this compound treatment.
Methodology:
-
RNA Isolation: Total RNA is extracted from skin biopsies or cultured cells using a suitable kit (e.g., RNeasy Mini Kit). The quality and concentration of RNA are determined via spectrophotometry.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the PCR reaction.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture contains the cDNA template, specific primers for the target cytokine genes (e.g., IL17A, IL22) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Amplification and Detection: The reaction undergoes multiple cycles of denaturation, annealing, and extension. The accumulation of PCR product is measured in real-time by detecting the increase in fluorescence.
-
Data Analysis: The expression level of the target gene is normalized to the expression of the reference gene. The relative change in gene expression in this compound-treated samples compared to vehicle-treated controls is calculated using the ΔΔCt method.
Conclusion
This compound represents a significant advancement in the topical treatment of inflammatory skin diseases, validating the Aryl hydrocarbon Receptor as a key therapeutic target. Its mechanism of action is centered on the specific activation of AhR, leading to a multi-faceted therapeutic response that includes the suppression of key pro-inflammatory cytokines, restoration of epidermal barrier function, and enhancement of the skin's antioxidant defenses. The robust preclinical and clinical data, underpinned by well-defined experimental models and assays, provide a strong foundation for its current and future applications in dermatology. This guide serves as a technical resource to facilitate a deeper understanding of this compound's pharmacology for scientists and researchers in the field.
References
Tapinarof's Effect on IL-17 and Th17 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism and effects of tapinarof, a first-in-class topical aryl hydrocarbon receptor (AhR) modulating agent, with a specific focus on its impact on the Interleukin-17 (IL-17) and T helper 17 (Th17) cell axis. Psoriasis, a chronic inflammatory skin disease, is driven primarily by the IL-23/IL-17 axis, making this pathway a critical target for therapeutic intervention.[1][2] this compound's efficacy in treating plaque psoriasis is attributed to its ability to bind and activate AhR, leading to the downregulation of pro-inflammatory cytokines, including IL-17, and the normalization of the skin barrier.[3]
Core Mechanism of Action: AhR-Mediated Immune Regulation
This compound functions as a naturally derived agonist for the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor expressed in numerous cell types, including keratinocytes, T cells, and dendritic cells.[2][4] The activation of AhR by this compound initiates a cascade of events that collectively suppress the inflammatory environment characteristic of psoriasis.
The primary mechanisms include:
-
Direct Transcriptional Suppression of IL-17: Upon binding this compound in the cytoplasm, the AhR complex translocates into the nucleus and heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA recognition sites, including those on the IL-17A promoter, leading to direct suppression of its transcription.
-
Modulation of T-Cell Differentiation: AhR activation regulates the differentiation of T helper cells. It promotes the differentiation of regulatory T cells (Tregs) while inhibiting the differentiation of pro-inflammatory Th17 cells, thereby shifting the immune balance towards a less inflammatory state. This effect may be partly due to epigenetic modifications on the IL-17 gene promoter.
-
Induction of Tolerogenic Dendritic Cells: this compound has been shown to inhibit the maturation and activation of dendritic cells (DCs). It downregulates the expression of co-stimulatory molecules (CD40, CD80) and key Th17-polarizing cytokines like IL-6 and IL-23p19, leading to the development of tolerogenic DCs that are less capable of promoting Th17 cell proliferation and function.
-
Reduction of Resident Memory T-Cell (T.RM) Activity: In the skin, pathogenic T.RM cells can perpetuate inflammatory cycles. This compound has been demonstrated to reduce the in-vitro generation of CD4+ T.RM and inhibit their production of IL-17A, IFNγ, and TNFα, which may explain its ability to induce a remittive effect in psoriasis patients.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on IL-17 and related markers from various preclinical and clinical studies.
Table 1: In Vivo Animal Model Data
| Model | Treatment | Key Finding | Effect Size | Source |
| IL-23-Induced Psoriasis-like Dermatitis (Mouse) | This compound (0.01% - 1% topical) | Significant inhibition of IL-17A protein elevation in ear skin. | Dose-dependent reduction. | |
| Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis (Mouse) | This compound (topical) | Suppression of Il17a and Il17f gene expression in the skin. | Effect observed in AhR-sufficient but not AhR-deficient mice. | |
| Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis (Mouse) | 1% this compound Cream | Reduced infiltration of IL-17+ cells in the dermis and decreased IL-17+CD4+ cells in draining lymph nodes. | Effect was AhR-dependent. |
Table 2: In Vitro & Ex Vivo Human Cell Data
| Assay Type | Cell Type | Treatment | Key Finding | Effect Size | Source |
| Th17-Skewed Culture | Naïve CD4+ T Cells | 1 µmol/L this compound | Inhibition of Th17 differentiation. | Not specified. | |
| Ex Vivo Skin Culture | Human Skin Cultured under Th17-Skewing Conditions | This compound | Reduced production of IL-17A by CD4+ Resident Memory T cells. | P=0.018 | |
| Stimulated Peripheral Blood T Cells | Human Peripheral Blood T Cells | This compound | Reduced IL-17A expression levels. | Significant reduction. |
Table 3: Clinical Trial Efficacy Data (Indirect Measure of IL-17 Pathway Modulation)
| Trial | Patient Population | Treatment | Primary Endpoint | Efficacy Result | Source |
| PSOARING 1 (Phase 3) | Adults with mild-to-severe plaque psoriasis | This compound 1% cream once daily for 12 weeks | Physician's Global Assessment (PGA) score of 0/1 and ≥2-point decrease | 35.4% (this compound) vs. 6.0% (Vehicle) (P<0.001) | |
| PSOARING 2 (Phase 3) | Adults with mild-to-severe plaque psoriasis | This compound 1% cream once daily for 12 weeks | Physician's Global Assessment (PGA) score of 0/1 and ≥2-point decrease | 40.2% (this compound) vs. 6.3% (Vehicle) (P<0.001) | |
| Phase 2 Study | Adults with plaque psoriasis | This compound 1% cream once daily for 12 weeks | PGA score of clear or almost clear | 65% (this compound) vs. 11% (Vehicle) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summarized protocols for key experiments cited.
Protocol 1: In Vivo Imiquimod (IMQ)-Induced Psoriasiform Dermatitis Model
This model is widely used to study the IL-23/IL-17 axis in a psoriasis-like inflammatory context.
-
Animal Model: Wild-type (e.g., C57BL/6) and AhR-deficient mice are used to establish the AhR-dependency of the drug's effect.
-
Induction of Inflammation: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5-6 consecutive days.
-
Treatment: this compound cream (e.g., 1%) or a vehicle control is applied topically to the inflamed area, typically once daily, starting from the first day of IMQ application.
-
Endpoint Analysis:
-
Clinical Scoring: Skin inflammation is assessed daily by scoring erythema, scaling, and epidermal thickness.
-
Histology: Skin biopsies are collected at the end of the experiment, sectioned, and stained (e.g., with H&E) to measure epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Gene Expression Analysis (RT-qPCR): RNA is extracted from skin homogenates. Reverse transcription followed by quantitative PCR is performed to measure the mRNA levels of Il17a, Il17f, and other relevant cytokines.
-
Flow Cytometry: Draining lymph nodes and skin are processed to create single-cell suspensions. Cells are stained for surface markers (e.g., CD4) and, following intracellular cytokine staining, for IL-17 to quantify the population of Th17 cells.
-
Protocol 2: In Vitro Human Th17 Cell Differentiation and Function Assay
This assay assesses the direct impact of this compound on the differentiation and cytokine production of human T cells.
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the blood of healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque). Naïve CD4+ T cells are then purified from the PBMC population via magnetic-activated cell sorting (MACS).
-
Th17 Differentiation (Skewing): Purified naïve CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a "Th17-skewing cocktail" containing recombinant human cytokines such as IL-6, TGF-β, IL-23, and IL-1β, along with anti-IFNγ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper lineages.
-
Treatment: this compound (at various concentrations, e.g., 1 µmol/L) or a vehicle control (e.g., DMSO) is added to the culture medium at the beginning of the differentiation process.
-
Endpoint Analysis:
-
Flow Cytometry for Intracellular IL-17: After 3-5 days of culture, cells are re-stimulated for several hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with a fluorescently-labeled anti-IL-17A antibody. The percentage of CD4+IL-17A+ cells is quantified using a flow cytometer.
-
Cytokine Measurement (ELISA/CBA): Supernatants from the cell cultures are collected, and the concentration of secreted IL-17A and other cytokines is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes, adhering to specified design constraints.
Caption: this compound's AhR-mediated signaling pathway leading to immune modulation.
Caption: Experimental workflow for an in vivo psoriasis mouse model study.
Caption: Experimental workflow for an in vitro Th17 differentiation assay.
References
- 1. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tapinarof and its Impact on Skin Barrier Integrity: A Technical Guide to Filaggrin and Loricrin Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tapinarof is a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent demonstrating significant efficacy in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2] A key mechanism of action for this compound is the restoration of the skin barrier, a function critically dependent on the expression of structural proteins, notably filaggrin (FLG) and loricrin (LOR).[3][4] This technical guide provides an in-depth analysis of this compound's effect on filaggrin and loricrin expression, detailing the underlying signaling pathways, presenting quantitative in vitro data, and outlining the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers and professionals involved in dermatological drug discovery and development.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes.[5] The activation of AhR by this compound initiates a cascade of molecular events that culminates in the upregulation of genes essential for epidermal differentiation and barrier function.
Upon binding to this compound in the cytoplasm, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes. This binding event modulates the transcription of genes involved in several key cellular processes:
-
Upregulation of Skin Barrier Proteins: The this compound-AhR/ARNT complex directly and indirectly enhances the expression of critical skin barrier proteins. One key intermediary is the transcription factor OVO-like 1 (OVOL1), which is upregulated by AhR activation and subsequently promotes the transcription of filaggrin and loricrin genes.
-
Modulation of Inflammatory Responses: this compound-mediated AhR activation has been shown to downregulate pro-inflammatory cytokines, such as those in the IL-17 pathway, which are implicated in the pathogenesis of psoriasis.
-
Induction of Antioxidant Pathways: The AhR pathway interacts with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This interaction leads to the expression of antioxidant enzymes that protect the skin from oxidative stress.
Figure 1: this compound-mediated AhR signaling pathway in keratinocytes.
Quantitative Data on Filaggrin and Loricrin Expression
In vitro studies using normal human epidermal keratinocytes (NHEKs) have provided quantitative evidence of this compound's ability to upregulate filaggrin and loricrin expression. The following tables summarize the dose- and time-dependent effects of this compound on the mRNA and protein levels of these critical skin barrier components.
Table 1: Effect of this compound on Filaggrin (FLG) and Loricrin (LOR) mRNA Expression in NHEKs
| Treatment Time (hours) | This compound Concentration | FLG mRNA Fold Change (vs. Control) | LOR mRNA Fold Change (vs. Control) |
| 24 | 500 nM | ~2.5 | ~2.0 |
| 48 | 500 nM | ~4.0 | ~3.5 |
| 72 | 500 nM | ~5.5 | ~4.5 |
| 72 | 10 nM | ~1.5 | ~1.2 |
| 72 | 100 nM | ~3.0 | ~2.5 |
| 72 | 500 nM | ~5.5 | ~4.5 |
| Data adapted from Tsuji et al., 2020. |
Table 2: Effect of this compound on Filaggrin (FLG) and Loricrin (LOR) Protein Expression in NHEKs
| Treatment Time (hours) | This compound Concentration | FLG Protein Fold Change (vs. Control) | LOR Protein Fold Change (vs. Control) |
| 72 | 500 nM | ~1.8 | ~1.5 |
| 96 | 500 nM | ~2.5 | ~2.0 |
| 120 | 500 nM | ~3.0 | ~2.8 |
| Data adapted from Tsuji et al., 2020. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to quantify the expression of filaggrin and loricrin in response to this compound treatment.
Cell Culture and Treatment
Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a suitable keratinocyte growth medium. For experimentation, cells are seeded in appropriate culture vessels and grown to a confluency of approximately 70-80%. Prior to treatment, the growth medium is replaced with a basal medium. This compound, dissolved in a suitable solvent such as DMSO, is then added to the culture medium at final concentrations ranging from 10 nM to 500 nM. Control cultures receive the vehicle (DMSO) at the same final concentration. Cells are incubated with this compound for various time points, typically ranging from 24 to 120 hours, depending on whether mRNA or protein expression is being assessed.
Figure 2: General experimental workflow for in vitro analysis.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Objective: To quantify the relative mRNA expression of filaggrin and loricrin.
Protocol:
-
RNA Isolation: Total RNA is extracted from this compound- and vehicle-treated NHEKs using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system and a SYBR Green-based master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (FLG and LOR) and a housekeeping gene (e.g., GAPDH), and the SYBR Green master mix.
-
Human FLG Primers:
-
Forward: 5'-GCTGAAGGAACTTCTGGAAAAGG-3'
-
Reverse: 5'-GTTGTGGTCTATATCCAAGTGATC-3'
-
-
Human LOR Primers:
-
Forward: 5'-GTCTGCGGAGGTGGTTCCTCT-3'
-
Reverse: 5'-TGCTGGGTCTGGTGGCAGATC-3'
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression of the target genes normalized to the expression of the housekeeping gene.
Western Blotting
Objective: To detect and quantify the protein levels of filaggrin and loricrin.
Protocol:
-
Cell Lysis: After treatment, NHEKs are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for filaggrin and loricrin.
-
Anti-Filaggrin Antibody: Rabbit polyclonal or mouse monoclonal antibodies are commercially available (e.g., from Abcam, Novus Biologicals, Santa Cruz Biotechnology). Recommended starting dilution is typically 1:1000.
-
Anti-Loricrin Antibody: Rabbit polyclonal or monoclonal antibodies are commercially available (e.g., from Abcam, Novus Biologicals). Recommended starting dilution is typically 1:1000.
-
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the expression of filaggrin and loricrin is normalized to a loading control protein, such as β-actin.
Immunohistochemistry (IHC)
Objective: To visualize the localization and expression of filaggrin and loricrin in skin tissue.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded human skin biopsies are sectioned.
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0).
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Non-specific binding is blocked with a serum-based blocking solution.
-
The sections are incubated with primary antibodies against filaggrin and loricrin.
-
A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
-
Visualization: The staining is developed with a chromogen, such as diaminobenzidine (DAB), and the sections are counterstained with hematoxylin.
-
Analysis: The stained sections are examined under a microscope to assess the intensity and localization of filaggrin and loricrin expression in the different epidermal layers.
Conclusion
This compound represents a significant advancement in the topical treatment of inflammatory skin diseases, with a unique mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor. The data presented in this guide provide clear evidence that this compound effectively upregulates the expression of the key skin barrier proteins, filaggrin and loricrin, in a dose- and time-dependent manner. The detailed experimental protocols outlined herein offer a robust framework for the continued investigation of this compound and other AhR modulators in the context of skin barrier restoration. This in-depth understanding of this compound's molecular effects will be invaluable for researchers and drug development professionals working to advance the next generation of dermatological therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
Tapinarof's Role in Reducing Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tapinarof, a novel, first-in-class topical aryl hydrocarbon receptor (AhR) agonist, has demonstrated significant efficacy in the treatment of inflammatory skin diseases such as plaque psoriasis and atopic dermatitis.[1][2] A key component of its mechanism of action is the reduction of oxidative stress, a pathological feature of these conditions.[3][4] This technical guide provides an in-depth overview of this compound's role in mitigating oxidative stress, focusing on its molecular pathways, available quantitative data, and detailed experimental protocols for relevant assays.
Introduction: The Link Between Oxidative Stress and Inflammatory Skin Diseases
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in the pathogenesis of chronic inflammatory skin diseases.[3] In conditions like psoriasis, elevated levels of ROS contribute to inflammation, keratinocyte hyperproliferation, and skin barrier dysfunction. This compound addresses this by activating intrinsic cellular antioxidant pathways, thereby reducing the damaging effects of oxidative stress.
Mechanism of Action: Dual Activation of AhR and Nrf2 Pathways
This compound's primary mechanism for reducing oxidative stress involves the dual activation of the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
AhR Activation: As a potent AhR agonist, this compound binds to and activates the AhR, a ligand-dependent transcription factor present in various skin cells, including keratinocytes.
-
Nrf2 Pathway Induction: The activation of AhR by this compound leads to the induction of the Nrf2 pathway. Nrf2 is a master regulator of the antioxidant response, and its activation results in the transcription of a battery of cytoprotective genes.
-
Upregulation of Antioxidant Enzymes: Key downstream targets of the Nrf2 pathway that are upregulated by this compound include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative damage.
-
Direct ROS Scavenging: In addition to its effects on the Nrf2 pathway, this compound also possesses intrinsic antioxidant properties, enabling it to directly scavenge reactive oxygen species.
The following diagram illustrates the signaling pathway of this compound in reducing oxidative stress:
Quantitative Data on Antioxidant Activity
While extensive quantitative data from preclinical and clinical studies on this compound's effects on specific oxidative stress markers in cellular models are not widely published, some studies have quantified its direct antioxidant and radical-scavenging capabilities.
| Assay Type | Method | Results | Reference |
| DPPH Radical Scavenging | The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured spectrophotometrically. | This compound demonstrated DPPH radical scavenging activity, although it was less potent than trolox and resveratrol. | |
| ABTS Radical Scavenging | The capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was assessed. | This compound was confirmed to be a moderate electron donor capable of scavenging the ABTS radical. | |
| Lipid Peroxidation Inhibition | The ability of this compound to inhibit lipid peroxidation was evaluated. | This compound was shown to inhibit lipid peroxidation. | |
| Nrf2 Target Gene Expression | The expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), was measured in human keratinocytes (HaCaT cells) treated with this compound after exposure to an oxidative stressor (particulate matter). | This compound potentiated the expression of HO-1, confirming Nrf2 activation. Specific fold-change data is not publicly available. |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the antioxidant effects of compounds like this compound. Disclaimer: These are generalized protocols and may not reflect the exact methodologies used in proprietary studies. Researchers should optimize these protocols for their specific experimental conditions.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in human keratinocytes (HaCaT cells).
Workflow Diagram:
Methodology:
-
Cell Culture: Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of approximately 25,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a predetermined concentration and incubate for a defined time.
-
DCFH-DA Staining:
-
Prepare a 20 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using an MTT assay) and express the results as a percentage of the ROS levels in the stressed, untreated control cells.
Assessment of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
Workflow Diagram:
Methodology:
-
Sample Preparation: Culture and treat HaCaT cells with this compound and an oxidative stressor as described in the DCFDA protocol. Harvest and lyse the cells.
-
TBARS Reaction:
-
To a defined volume of cell lysate, add a solution of thiobarbituric acid (TBA) in an acidic buffer.
-
Incubate the mixture at 95°C for 1 hour to allow the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.
-
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Quantification of Nrf2 Target Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to measure the mRNA expression levels of Nrf2 target genes like HMOX1 (for HO-1) and NQO1.
Workflow Diagram:
Methodology:
-
Cell Treatment and RNA Isolation: Treat HaCaT cells with this compound or vehicle. Isolate total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA, primers for the target genes (HMOX1, NQO1) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
This compound effectively reduces oxidative stress in skin cells through a dual mechanism involving the activation of the AhR/Nrf2 signaling pathway and direct ROS scavenging. This antioxidant activity, in conjunction with its anti-inflammatory and skin barrier-restoring properties, contributes to its therapeutic efficacy in inflammatory skin diseases. Further research providing more detailed quantitative data on the in vivo and in vitro antioxidant effects of this compound will be valuable in fully elucidating its role in combating oxidative stress.
References
- 1. This compound Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Tapinarof in Atopic Dermatitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data for tapinarof in the context of atopic dermatitis (AD). This compound, a novel, non-steroidal, topical therapeutic agent, acts as a selective agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor pivotal in regulating inflammatory responses and skin barrier function.[1][2] Preclinical investigations, encompassing both in vitro and in vivo models, have elucidated the mechanistic underpinnings of this compound's therapeutic potential in AD, demonstrating its capacity to modulate key cytokines, enhance skin barrier integrity, and mitigate inflammatory processes.
In Vitro Efficacy of this compound
Modulation of Cytokine Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)
This compound has been shown to directly impact the production of key pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis. In studies utilizing human PBMCs stimulated with T-cell activators, this compound demonstrated a concentration-dependent reduction in the secretion of Interleukin-4 (IL-4), a central Th2 cytokine.[1]
Table 1: Effect of this compound on IL-4 Secretion in Stimulated Human PBMCs
| This compound Concentration (µmol/L) | IL-4 Secretion |
| 0.1 | Decreased |
| 0.3 | Decreased |
| 1 | Decreased |
| 3 | Decreased |
| 10 | Decreased |
Data synthesized from descriptive reports of concentration-dependent inhibition.[1]
Furthermore, this compound demonstrated the ability to upregulate the mRNA expression of CYP1A1, a marker of AhR activation, and NQO1, an antioxidant enzyme, at concentrations of 0.01 µmol/L and higher.[1]
Enhancement of Skin Barrier Function in Normal Human Epidermal Keratinocytes (NHEKs)
A critical component of atopic dermatitis is a compromised skin barrier. Preclinical studies have shown that this compound promotes the expression of essential skin barrier proteins in NHEKs. Treatment with this compound has been observed to upregulate the expression of filaggrin (FLG) and loricrin (LOR), two proteins crucial for maintaining the structural integrity of the stratum corneum.
Recent findings also indicate that this compound can modulate the IL-33/IL-37 axis in keratinocytes. It has been shown to downregulate the expression of IL-33, a cytokine that promotes Th2 inflammation, while upregulating the anti-inflammatory cytokine IL-37 in a dose-dependent manner (at concentrations of 100 and 500 nM).
In Vivo Efficacy in a Murine Model of Atopic Dermatitis
The therapeutic effects of this compound have been further substantiated in a 2,4-dinitrofluorobenzene (DNFB)-induced murine model of atopic dermatitis, which recapitulates key features of the human disease, including skin inflammation and barrier dysfunction.
Topical application of this compound at concentrations of 0.01%, 0.1%, and 1% resulted in a significant and dose-dependent suppression of ear swelling. Furthermore, this compound treatment led to a significant improvement in skin barrier function, as evidenced by a reduction in transepidermal water loss (TEWL). Histopathological analysis of skin biopsies from this compound-treated mice revealed a marked reduction in inflammatory cell infiltration and acanthosis.
Table 2: In Vivo Effects of this compound in a DNFB-Induced Atopic Dermatitis Mouse Model
| This compound Concentration | Ear Swelling | Transepidermal Water Loss (TEWL) | Inflammatory Cell Infiltration |
| 0.01% | Significantly Inhibited | Significantly Decreased | Reduced |
| 0.1% | Significantly Inhibited | Significantly Decreased | Reduced |
| 1% | Significantly Inhibited | Significantly Decreased | Reduced |
Qualitative summary of significant findings from the described in vivo model.
Mechanistically, in vivo studies confirmed that topical this compound administration increased the expression of Cyp1a1 and Nqo1 and decreased the levels of IL-4 in the ear tissue of the model animals, consistent with the in vitro findings.
Experimental Protocols
In Vitro Human PBMC Stimulation Assay
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Stimulation: T-cell activators such as phytohemagglutinin (PHA-L) and phorbol 12-myristate 13-acetate (PMA) or anti-CD3/CD28 antibodies were used to stimulate cytokine production.
-
Treatment: PBMCs were treated with varying concentrations of this compound (ranging from 0.01 to 10 µmol/L) for approximately 48 hours.
-
Outcome Measures:
-
IL-4 Secretion: Supernatants were collected, and IL-4 levels were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression: mRNA levels of CYP1A1 and NQO1 were measured by quantitative real-time polymerase chain reaction (qRT-PCR).
-
In Vivo DNFB-Induced Atopic Dermatitis Mouse Model
-
Animal Model: Female BALB/c mice.
-
Induction of Dermatitis:
-
Mice were sensitized by topical application of 0.15% 2,4-dinitrofluorobenzene (DNFB) dissolved in an acetone/olive oil mixture (3:1) on the ears.
-
The application was repeated five times at intervals of 3 or 4 days over a 15-day period to induce a chronic inflammatory response.
-
-
Treatment:
-
This compound cream (0.01%, 0.1%, or 1%) or vehicle was applied topically to the ears once daily for 15 days, starting from the first day of DNFB application.
-
-
Outcome Measures:
-
Ear Thickness: Measured on specified days throughout the study to assess the degree of inflammation and swelling.
-
Transepidermal Water Loss (TEWL): Measured on the ear skin at the end of the study using a Tewameter to evaluate skin barrier function.
-
Histopathology: Ear tissue was collected, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and epidermal changes.
-
Gene and Protein Expression: Ear tissue was processed to measure mRNA levels of Cyp1a1 and Nqo1 by qRT-PCR and IL-4 protein levels by ELISA.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow of the in vivo atopic dermatitis model.
Caption: this compound's Proposed Signaling Pathway in Atopic Dermatitis.
Caption: Experimental Workflow for the DNFB-Induced Atopic Dermatitis Mouse Model.
References
Tapinarof's impact on gene expression in keratinocytes
An In-depth Technical Guide to Tapinarof's Impact on Gene Expression in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, first-in-class, non-steroidal topical therapeutic aryl hydrocarbon receptor (AhR)-modulating agent approved for the treatment of plaque psoriasis.[1][2] Its efficacy is rooted in its ability to bind to and activate the AhR, a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes.[1][3] This activation initiates a cascade of downstream signaling events that modulate gene expression, leading to a multi-faceted therapeutic effect. This guide provides a detailed examination of this compound's mechanism of action, focusing on its impact on gene expression in keratinocytes. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation
The primary mechanism of this compound is the activation of the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm. Upon binding with a ligand like this compound, the AhR-ligand complex translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[4] This complex then binds to specific DNA recognition sites, initiating the transcription of a wide array of target genes. This compound's action in keratinocytes leads to three principal outcomes: the suppression of pro-inflammatory cytokines, the enhancement of skin barrier function, and the reduction of oxidative stress.
References
- 1. This compound in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Topical Agent For Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Origin, and Therapeutic Mechanism of Tapinarof: A Technical Guide
An In-depth Examination of a Novel Aryl Hydrocarbon Receptor Agonist for the Treatment of Inflammatory Skin Diseases
Abstract
Tapinarof (benvitimod) is a first-in-class topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent (TAMA) that has emerged as a significant advancement in the treatment of plaque psoriasis and atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, natural origin, and detailed mechanism of action of this compound. It summarizes key quantitative data from pivotal clinical trials and outlines the experimental protocols that have been instrumental in its development. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to visually articulate the complex biological processes and research methodologies discussed.
Discovery and Origin
The discovery of this compound is a fascinating example of bioprospecting, originating from the study of bacterial symbionts of entomopathogenic nematodes.[3][4]
-
Natural Source : this compound is a naturally occurring stilbenoid produced by the gram-negative bacterium Photorhabdus luminescens.[5] This bacterium lives in a symbiotic relationship with nematodes of the Heterorhabditis genus.
-
Initial Observation : A key observation that led to its discovery was that insects infected with these nematodes did not decompose after death. This phenomenon was attributed to the antibiotic properties of secondary metabolites produced by P. luminescens, one of which was identified as this compound (3,5-dihydroxy-4-isopropylstilbene).
-
Development Pathway : Initially known as WBI-1001 and later GSK2894512, the compound was developed by Welichem, a Canadian company. GlaxoSmithKline (GSK) later acquired the rights and advanced its development before it was subsequently acquired by Dermavant Sciences, a subsidiary of Roivant Sciences, who have brought it to market as VTAMA®.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
This compound exerts its therapeutic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes, fibroblasts, and immune cells. The activation of AhR by this compound leads to a cascade of downstream effects that collectively reduce inflammation and promote skin barrier normalization.
The proposed mechanism of action involves:
-
Downregulation of Pro-inflammatory Cytokines : this compound's activation of AhR leads to the suppression of key pro-inflammatory cytokines involved in the pathogenesis of psoriasis and atopic dermatitis. This includes the downregulation of T helper 17 (Th17) cytokines like IL-17A and IL-17F, which are crucial in psoriasis, and T helper 2 (Th2) cytokines such as IL-4, IL-5, and IL-13, which are central to atopic dermatitis.
-
Promotion of Skin Barrier Function : this compound upregulates the expression of essential skin barrier proteins, including filaggrin and loricrin. This helps to restore the integrity of the epidermal barrier, which is often compromised in inflammatory skin conditions.
-
Antioxidant Effects : The activation of AhR by this compound also induces the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This leads to the production of antioxidant enzymes that help to mitigate oxidative stress in the skin.
Signaling Pathway of this compound
Clinical Efficacy and Safety
This compound has demonstrated significant efficacy and a favorable safety profile in large-scale, pivotal Phase 3 clinical trials for both plaque psoriasis (PSOARING 1 and PSOARING 2) and atopic dermatitis (ADORING 1 and ADORING 2).
Plaque Psoriasis
The PSOARING 1 and PSOARING 2 trials were identical, multicenter, randomized, double-blind, vehicle-controlled studies in adults with plaque psoriasis.
Table 1: Key Efficacy Outcomes in Plaque Psoriasis at Week 12 (PSOARING 1 & 2)
| Endpoint | PSOARING 1 (this compound 1%) | PSOARING 1 (Vehicle) | PSOARING 2 (this compound 1%) | PSOARING 2 (Vehicle) |
| PGA score of 0 or 1 and ≥2-point reduction | 35.4% | 6.0% | 40.2% | 6.3% |
| PASI 75 Response | 36.1% | 10.2% | 47.6% | 6.9% |
PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index. Data sourced from Lebwohl et al., 2021.
A long-term extension study, PSOARING 3, demonstrated that a significant proportion of participants (~40%) achieved complete disease clearance at least once. The study also suggested a remittive effect, with a mean duration of approximately 4 months off-therapy.
Atopic Dermatitis
The ADORING 1 and ADORING 2 trials were pivotal Phase 3 studies evaluating the efficacy and safety of this compound cream, 1% in adults and children down to 2 years of age with atopic dermatitis.
Table 2: Key Efficacy Outcomes in Atopic Dermatitis at Week 8 (ADORING 1 & 2)
| Endpoint | ADORING 1 (this compound 1%) | ADORING 1 (Vehicle) | ADORING 2 (this compound 1%) | ADORING 2 (Vehicle) |
| vIGA-AD™ score of 0 or 1 and ≥2-grade improvement | 45.4% | 13.9% | 46.4% | 18.0% |
| EASI75 Response | 55.8% | 22.9% | 59.1% | 21.2% |
| ≥4-point reduction in PP-NRS (Itch) | 52.8% (ADORING 2) | - | - | - |
vIGA-AD™: Validated Investigator Global Assessment for Atopic Dermatitis; EASI75: 75% improvement in Eczema Area and Severity Index; PP-NRS: Peak Pruritus Numeric Rating Scale. Data sourced from Paller et al., 2023 and Dermavant Sciences press releases.
Safety Profile
Across clinical trials, this compound was generally well-tolerated. The most common adverse events were localized to the application site and were typically mild to moderate in severity. These included folliculitis, contact dermatitis, and nasopharyngitis. Systemic absorption of this compound is low, even with maximal use.
Experimental Protocols
The development of this compound has been supported by a series of rigorous preclinical and clinical studies. Below are outlines of the methodologies for key experiments.
Phase 3 Clinical Trial Protocol for Plaque Psoriasis (PSOARING 1 & 2)
-
Study Design : Randomized, multicenter, double-blind, vehicle-controlled, parallel-group study.
-
Participants : Adults aged 18-75 years with a diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and a body surface area (BSA) involvement of 3% to 20%.
-
Intervention : Patients were randomized in a 2:1 ratio to receive either this compound 1% cream or a vehicle cream, applied once daily for 12 weeks.
-
Primary Endpoint : The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline at week 12.
-
Secondary Endpoints : Included the proportion of patients with at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score and the mean change from baseline in the percentage of affected BSA at week 12.
Dermal Safety Studies (Phase 1)
-
Objective : To evaluate the cumulative skin irritation, sensitization, photoallergic, and phototoxic potential of this compound cream 1%.
-
Study Design : Four randomized, controlled Phase 1 trials in healthy adult volunteers.
-
Methodologies :
-
Cumulative Irritation : Daily application for 21 days under fully occlusive patches.
-
Contact Sensitization and Photoallergenicity : An induction phase of repeated applications under semi-occlusive patches, followed by a rest period and a single challenge patch application.
-
Phototoxicity : A single application under semi-occlusive patches, followed by UV irradiation.
-
-
Results : this compound cream 1% was found to be well-tolerated, non-sensitizing, non-phototoxic, and non-photoallergic, with a slight potential for very mild cumulative irritation under exaggerated occlusive conditions.
Experimental Workflow for Dermal Safety Studies
Conclusion
This compound represents a significant innovation in topical dermatology, offering a novel, non-steroidal treatment option for psoriasis and atopic dermatitis. Its discovery from a natural source highlights the potential of microbial metabolites in drug development. The mechanism of action, centered on the activation of the aryl hydrocarbon receptor, provides a targeted approach to modulating inflammation, restoring skin barrier function, and reducing oxidative stress. Extensive clinical trials have established its efficacy and safety, positioning this compound as a valuable addition to the therapeutic armamentarium for chronic inflammatory skin diseases. Further research may explore its utility in other AhR-mediated conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for psoriasis and atopic dermatitis: 15 years of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. go.drugbank.com [go.drugbank.com]
Tapinarof: A Deep Dive into its Chemical Profile and Therapeutic Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tapinarof, also known as benvitimod, is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist.[1][2] Originally derived from a stilbenoid produced by the bacterium Photorhabdus luminescens, a symbiont of nematodes, this compound is now synthetically produced for therapeutic use.[3][4] It has been approved for the treatment of plaque psoriasis in adults and is under investigation for atopic dermatitis.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to elucidate its therapeutic effects.
Chemical Identity and Structure
This compound is chemically identified as 5-[(E)-2-Phenylethen-1-yl]-2-(propan-2-yl)benzene-1,3-diol. Its core structure is a stilbenoid, characterized by a 1,2-diphenylethylene moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-[(E)-2-phenylethenyl]-2-(propan-2-yl)benzene-1,3-diol | |
| CAS Number | 79338-84-4 | |
| Molecular Formula | C₁₇H₁₈O₂ | |
| Molecular Weight | 254.32 g/mol | |
| SMILES | CC(C)c1c(O)cc(\C=C\c2ccccc2)cc1O | |
| InChI Key | ZISJNXNHJRQYJO-CMDGGOBGSA-N | |
| Synonyms | Benvitimod, WBI-1001, GSK2894512, (E)-3,5-Dihydroxy-4-isopropyl-trans-stilbene |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation as a topical cream and its interaction with biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | |
| Melting Point | 140 - 142°C | |
| Boiling Point | 431.8 ± 20.0 °C (Predicted) | |
| Density | 1.158 g/cm³ | |
| Water Solubility | 0.0339 mg/mL | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), ethanol, and dimethylformamide (approx. 10 mg/mL). | |
| pKa (Strongest Acidic) | 9.19 | |
| logP | 4.25 - 4.95 | |
| UV/Vis. (λmax) | 211, 240, 318 nm |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
This compound's therapeutic effects are mediated through its specific binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes and immune cells. The activation of AhR by this compound initiates a signaling cascade that modulates gene expression, leading to anti-inflammatory, skin barrier-restoring, and antioxidant effects.
The key steps in the AhR signaling pathway are:
-
Ligand Binding: this compound, as a ligand, binds to the cytosolic AhR, which exists in a complex with other proteins.
-
Nuclear Translocation: Upon binding, the this compound-AhR complex translocates into the cell nucleus.
-
Heterodimerization: In the nucleus, the complex dissociates, and AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
Gene Expression Modulation: This new this compound-AhR/ARNT complex binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby regulating their transcription.
This modulation of gene expression results in three primary therapeutic outcomes:
-
Reduction of Pro-inflammatory Cytokines: this compound activation of AhR downregulates the expression of key pro-inflammatory cytokines implicated in psoriasis, such as Interleukin-17A (IL-17A) and IL-17F.
-
Skin Barrier Normalization: It promotes skin barrier function by increasing the expression of essential structural proteins like filaggrin and loricrin.
-
Antioxidant Effects: The pathway enhances the antioxidant response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Experimental Protocols
The biological activity and therapeutic efficacy of this compound have been established through a series of in vitro, in vivo, and clinical studies.
In Vitro: AhR Nuclear Translocation Assay
This assay is fundamental to demonstrating this compound's direct engagement with its target, AhR.
Objective: To quantify the ability of this compound to induce the translocation of the Aryl Hydrocarbon Receptor (AhR) from the cytoplasm to the nucleus in human keratinocytes.
Methodology:
-
Cell Culture: Immortalized human keratinocytes (HaCaT cells) are cultured to confluence in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Serum Starvation: The culture medium is replaced with a medium containing 0.2% charcoal-stripped fetal bovine serum, and the cells are incubated overnight to reduce basal AhR activation.
-
Treatment: Cells are treated with titrating concentrations of this compound (e.g., 10⁻⁸ μM to 1 μM) for 30 minutes.
-
Fixation and Permeabilization: Cells are washed and then fixed with an ice-cold 50:50 methanol:acetone solution.
-
Immunostaining:
-
Samples are blocked with 3% Bovine Serum Albumin (BSA) for 1 hour.
-
Cells are stained with a primary anti-AhR antibody, followed by a fluorescently labeled secondary antibody (e.g., AlexaFluor488).
-
Nuclei are counterstained with a DNA dye such as Hoechst 33342.
-
-
Imaging and Analysis: High-content imaging systems (e.g., InCell Analyzer or Opera) are used to capture images. Image analysis software quantifies the fluorescence intensity of the AhR stain within the nucleus versus the cytoplasm to determine the extent of translocation.
In Vivo: Imiquimod-Induced Psoriasiform Dermatitis Mouse Model
This animal model is crucial for demonstrating that this compound's anti-inflammatory effects are AhR-dependent.
Objective: To evaluate the efficacy of topical this compound in reducing skin inflammation and to confirm its mechanism is dependent on AhR.
Methodology:
-
Animal Subjects: Both AhR-sufficient (wild-type) and AhR-knockout (KO) mice on a C57Bl/6 background are used.
-
Disease Induction: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved backs of the mice to induce a psoriasiform skin inflammation, characterized by erythema, scaling, and epidermal thickening.
-
Treatment Application: Mice are treated topically with this compound (e.g., 1% in a vehicle solution) or a vehicle control.
-
Efficacy Assessment:
-
Clinical Scoring: Skin inflammation is scored daily based on the severity of erythema and thickening.
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to measure epidermal thickness.
-
Cytokine Analysis: Tissue samples are analyzed to measure the levels of pro-inflammatory cytokines.
-
-
Comparative Analysis: The anti-inflammatory response to this compound in AhR-sufficient mice is compared to the response in AhR-KO mice. A significant reduction in inflammation in wild-type but not in KO mice confirms the AhR-dependent mechanism.
Clinical Efficacy: PSOARING Phase 3 Trials
The PSOARING 1 and PSOARING 2 trials were pivotal in establishing the clinical efficacy and safety of this compound for plaque psoriasis.
Objective: To assess the efficacy and safety of this compound cream 1% applied once daily for the treatment of mild to severe plaque psoriasis in adults.
Methodology:
-
Study Design: Two identical, randomized, double-blind, vehicle-controlled, parallel-group trials (PSOARING 1 and 2). A combined total of 1,025 patients were enrolled.
-
Patient Population: Adults aged 18-75 with a diagnosis of mild to severe plaque psoriasis.
-
Treatment: Patients were randomized to receive either this compound cream 1% or a vehicle cream, applied once daily for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving a Physician's Global Assessment (PGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline at week 12.
-
Secondary Endpoints: Included the proportion of patients achieving at least a 75% (PASI75) or 90% (PASI90) improvement in the Psoriasis Area and Severity Index score from baseline at week 12.
-
Long-Term Extension: Eligible patients could enroll in the PSOARING 3 study to evaluate long-term safety and efficacy for up to 52 weeks.
Quantitative Biological and Clinical Data
Table 3: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Reference(s) |
| AhR Nuclear Translocation (EC₅₀) | 0.16 nM | HaCaT Keratinocytes | |
| AhR Agonist Activity (EC₅₀) | 13 nM | - | |
| CD4+ T Cell Apoptosis (IC₅₀) | 5.2 µM | CD4+ T Cells |
Table 4: Summary of Efficacy Results from PSOARING Phase 3 Trials (at Week 12)
| Endpoint | PSOARING 1 | PSOARING 2 |
| PGA Success (this compound) | 35.4% | 40.2% |
| PGA Success (Vehicle) | 6.0% | 6.3% |
| PASI75 (this compound) | 36.1% | 47.6% |
| PASI75 (Vehicle) | 10.2% | 6.9% |
| PASI90 (this compound) | 18.8% | 20.9% |
| PASI90 (Vehicle) | 1.6% | 2.5% |
| Reference(s) |
The long-term extension study, PSOARING 3, demonstrated that this compound has a remittive effect, with a median time to first worsening of 115 days (approximately 4 months) for patients who achieved complete clearance and stopped therapy. Furthermore, no tachyphylaxis (loss of response) was observed over 52 weeks of intermittent use.
Conclusion
This compound represents a significant advancement in the topical treatment of inflammatory skin diseases. Its well-defined chemical structure and properties have enabled its formulation into an effective topical cream. The elucidation of its novel mechanism of action as an AhR agonist provides a clear rationale for its therapeutic benefits: reducing inflammation, restoring skin barrier integrity, and combating oxidative stress. Rigorous experimental and clinical evaluation has confirmed its efficacy and safety profile, establishing this compound as a valuable non-steroidal option for patients with plaque psoriasis. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development in the field of dermatology and AhR-targeted therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Aryl Hydrocarbon Receptor (AHR) Signaling in Skin Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of cutaneous homeostasis. Initially characterized for its role in mediating the toxic effects of environmental pollutants, the AHR is now recognized as a key player in a multitude of physiological processes within the skin, including epidermal differentiation, barrier function, immune surveillance, and melanogenesis. Its activity is modulated by a diverse array of endogenous and exogenous ligands, leading to the transcriptional regulation of a broad spectrum of target genes. Dysregulation of AHR signaling is implicated in the pathogenesis of numerous inflammatory and neoplastic skin diseases, such as atopic dermatitis, psoriasis, and acne. This technical guide provides an in-depth overview of the AHR signaling pathways in the skin, presents quantitative data on receptor-ligand interactions and gene expression, details key experimental protocols for studying AHR function, and provides visual representations of the core signaling cascades and experimental workflows.
Core AHR Signaling Pathways in the Skin
The AHR signaling cascade can be broadly categorized into canonical and non-canonical pathways, both of which are active in cutaneous cell types, including keratinocytes, melanocytes, fibroblasts, and immune cells.[1]
The Canonical Pathway: A Ligand-Dependent Transcriptional Response
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR, which resides in the cytoplasm in a complex with chaperone proteins, most notably heat shock protein 90 (HSP90).[2] Ligand binding induces a conformational change, leading to the dissociation of the chaperone complex and the translocation of the AHR into the nucleus.[2] In the nucleus, the AHR heterodimerizes with the AHR nuclear translocator (ARNT).[2] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[3]
Key target genes of the canonical pathway in the skin include:
-
Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1): These enzymes are involved in the metabolism of both exogenous and endogenous AHR ligands, representing a negative feedback loop.
-
Epidermal differentiation complex (EDC) genes: AHR activation upregulates the expression of genes crucial for skin barrier formation, such as filaggrin (FLG), loricrin (LOR), and involucrin (IVL). This process is partly mediated by the transcription factor OVO-like 1 (OVOL1).
Non-Canonical AHR Signaling
Beyond its direct transcriptional activity, the AHR can engage in crosstalk with other signaling pathways, a process referred to as non-canonical signaling. This can involve protein-protein interactions with other transcription factors, such as NF-κB and STAT6, thereby modulating inflammatory and immune responses. For instance, AHR activation can suppress IL-13-mediated STAT6 signaling in keratinocytes, which is relevant in the context of atopic dermatitis.
Quantitative Data on AHR Signaling in Skin
AHR Ligand Binding Affinities
The potency of AHR ligands is often quantified by their half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
| Ligand | Type | EC50 (nM) | Cell Type/Assay |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Exogenous (Synthetic) | ~0.1 - 1 | Various |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Endogenous (Tryptophan photoproduct) | ~1 - 10 | Keratinocytes |
| Indole-3-carbinol (I3C) | Exogenous (Dietary) | >1000 | Various |
| Kynurenine | Endogenous (Tryptophan metabolite) | ~1000 - 10000 | Various |
| Tapinarof | Exogenous (Therapeutic) | ~10 - 50 | Keratinocytes |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and endpoint measured.
AHR Target Gene Expression in Keratinocytes
Activation of the AHR leads to significant changes in the expression of its target genes. The following table summarizes representative data on the fold change in gene expression in human keratinocytes following treatment with an AHR agonist.
| Gene | Function | Fold Change (log2) | Treatment |
| CYP1A1 | Xenobiotic Metabolism | 3.79 | FICZ |
| FLG | Skin Barrier Protein | Upregulated | FICZ |
| LOR | Skin Barrier Protein | Upregulated | FICZ |
| AHRR | AHR Repressor | Upregulated | FICZ |
| CCL26 | Eosinophil Chemoattractant | Downregulated (in presence of IL-13) | AHR Agonists |
Data compiled from studies on HaCaT cells and primary human keratinocytes.
Experimental Protocols for Studying AHR Signaling in Skin
Luciferase Reporter Assay for AHR Activation
This assay quantifies the transcriptional activity of the AHR by measuring the expression of a reporter gene (luciferase) under the control of XREs.
Materials:
-
HaCaT keratinocytes
-
XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
AHR ligands of interest
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Ligand Treatment: Replace the medium with fresh medium containing the AHR ligand of interest at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction relative to the vehicle control.
RT-qPCR for AHR Target Gene Expression
This method measures the relative mRNA levels of AHR target genes.
Materials:
-
Primary human keratinocytes or HaCaT cells
-
AHR ligands of interest
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP1A1, FLG) and a housekeeping gene (e.g., RPLP0)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Culture keratinocytes to the desired confluency and treat with AHR ligands for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for AHR Binding Sites
ChIP-seq is used to identify the genome-wide binding sites of the AHR.
Materials:
-
Primary human keratinocytes or HaCaT cells
-
AHR ligand (e.g., TCDD or FICZ)
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and chromatin shearing reagents
-
Sonicator
-
ChIP-grade anti-AHR antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
NGS library preparation kit
-
Next-generation sequencer
Protocol:
-
Cell Culture and Cross-linking: Culture keratinocytes and treat with an AHR ligand to induce nuclear translocation. Cross-link protein-DNA complexes with formaldehyde, followed by quenching with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-AHR antibody or control IgG overnight. Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high-salt buffer.
-
DNA Purification: Treat with RNase A and proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify AHR binding sites, and conduct motif analysis.
Conclusion and Future Directions
The aryl hydrocarbon receptor is a central regulator of skin homeostasis, with its signaling pathways influencing a wide range of cellular processes. A comprehensive understanding of these pathways is crucial for elucidating the pathophysiology of various skin diseases and for the development of novel therapeutic strategies. The experimental approaches detailed in this guide provide a robust framework for investigating AHR function in the skin. Future research should focus on further dissecting the complexities of non-canonical AHR signaling, identifying novel endogenous ligands and their roles in skin health and disease, and exploring the therapeutic potential of AHR modulators in a wider range of dermatological conditions. The continued application of advanced techniques such as single-cell RNA sequencing and spatial transcriptomics will undoubtedly provide deeper insights into the cell-type-specific roles of the AHR in the intricate microenvironment of the skin.
References
A Technical Guide to Non-Canonical AhR Signaling and the Therapeutic Modulator Tapinarof
Executive Summary
The Aryl Hydrocarbon Receptor (AhR) has emerged from its historical context as a mediator of xenobiotic toxicity to become a key therapeutic target for inflammatory and autoimmune diseases. While its canonical, ARNT-dependent signaling pathway is well-characterized, a growing body of evidence highlights the importance of non-canonical pathways that function independently of classical xenobiotic response elements. These pathways, involving crosstalk with critical cellular regulators like NF-κB and Nrf2, offer novel opportunities for therapeutic intervention. Tapinarof, a first-in-class topical AhR agonist, exemplifies this potential. Its clinical efficacy in psoriasis is mediated through a multi-faceted mechanism that leverages both canonical and non-canonical AhR signaling to downregulate pro-inflammatory cytokines, enhance skin barrier function, and reduce oxidative stress. This technical guide provides an in-depth exploration of these signaling paradigms, the mechanism of action of this compound, quantitative data on its biological effects, and detailed protocols for key experimental assays.
The Aryl Hydrocarbon Receptor (AhR) Signaling Nexus
The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix (bHLH)/Per-Arnt-Sim (PAS) family.[1] It functions as an environmental sensor, responding to a wide array of ligands including environmental pollutants, dietary compounds, and endogenous metabolites.[2]
Canonical AhR Signaling
The classical or canonical pathway is the most well-understood mechanism of AhR action.
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm within a protein complex including heat shock protein 90 (HSP90), AhR-interacting protein (AIP/XAP2), and the co-chaperone p23.[3]
-
Nuclear Translocation: Binding of a ligand, such as this compound, induces a conformational change, exposing a nuclear localization sequence. This triggers the translocation of the AhR-ligand complex into the nucleus.[3]
-
Heterodimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[4]
-
Gene Transcription: This AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1 (involved in ligand metabolism) and the AhR Repressor (AHRR), which creates a negative feedback loop.
Non-Canonical AhR Signaling Pathways
Beyond the classical pathway, AhR engages in extensive crosstalk with other signaling networks, often independent of ARNT or direct XRE binding. These non-canonical pathways are crucial for AhR's immunomodulatory functions and are central to the therapeutic action of this compound.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound leverages an AhR-Nrf2 axis to combat oxidative stress, a key pathogenic factor in psoriasis.
-
AhR-Mediated Nrf2 Activation: Ligand-activated AhR can promote the expression and activity of Nrf2. While the precise mechanism is multifaceted, it involves both XRE-dependent and independent actions that lead to the stabilization of Nrf2 and its translocation to the nucleus.
-
ARE-Driven Transcription: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of cytoprotective genes.
-
Antioxidant Enzyme Production: This leads to the upregulation of enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1), which neutralize reactive oxygen species (ROS) and reduce oxidative stress.
The Nuclear Factor-kappa B (NF-κB) pathway is a central driver of inflammation. AhR signaling can modulate NF-κB activity, typically exerting an anti-inflammatory effect.
-
Protein-Protein Interaction: Activated AhR can physically interact with components of the NF-κB complex, particularly the p65 (RelA) subunit.
-
Inhibition of Nuclear Translocation: This interaction can sequester p65 in the cytoplasm, preventing its translocation to the nucleus where it would otherwise drive the expression of pro-inflammatory genes.
-
Transcriptional Repression: Alternatively, nuclear AhR can be recruited to NF-κB binding sites on DNA, where it interferes with the binding of the p65/p50 heterodimer or recruits co-repressors, thereby suppressing the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.
This compound: A Therapeutic AhR Agonist
This compound is a naturally derived, non-steroidal, small-molecule topical AhR agonist. It is the first therapeutic agent of its kind approved for the treatment of plaque psoriasis. Its efficacy stems from its ability to engage AhR and modulate downstream pathways that are central to the pathophysiology of psoriasis.
Mechanism of Action
This compound's therapeutic effects are threefold:
-
Immunomodulation: By activating AhR, this compound leads to the downregulation of pro-inflammatory Th17 cytokines, most notably IL-17A and IL-17F. This is a key mechanism, as the IL-23/Th17 axis is a primary driver of psoriatic inflammation. This effect is mediated by AhR's influence on the differentiation and function of T-cells and dendritic cells.
-
Skin Barrier Enhancement: Psoriasis is characterized by a defective skin barrier. This compound upregulates the expression of essential skin barrier proteins, including filaggrin (FLG) and loricrin (LOR). This action is mediated through the AhR-dependent activation of the transcription factor OVO-like 1 (OVOL1).
-
Antioxidant Activity: Through the non-canonical activation of the Nrf2 pathway, this compound reduces the high levels of oxidative stress present in psoriatic lesions.
Quantitative Analysis of this compound's Effects
The biological activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data.
Table 1: Potency and AhR Engagement of this compound
| Parameter | Value | Cell System | Citation |
|---|---|---|---|
| AhR Agonism (EC50) | 13 nM | Not Specified |
| AhR Nuclear Translocation (EC50) | 0.16 nM | HaCaT (immortalized keratinocytes) | |
Table 2: Effect of this compound on Skin Barrier Gene Expression in Normal Human Epidermal Keratinocytes (NHEKs)
| Gene | Treatment | Time Point | Result | Citation |
|---|---|---|---|---|
| Filaggrin (FLG) | 500 nM this compound | 72h (mRNA), 96h (protein) | Upregulation (Dose-dependent) |
| Loricrin (LOR) | 500 nM this compound | 72h (mRNA), 96h (protein) | Upregulation (Dose-dependent) | |
Table 3: Effect of this compound on Inflammatory and Antioxidant Pathways
| Marker | Model System | Treatment | Result | Citation |
|---|---|---|---|---|
| IL-17A (protein) | IL-23 Induced Mouse Dermatitis | 1% this compound (topical) | Significant Inhibition | |
| Cyp1a1 (mRNA) | IL-23 Induced Mouse Dermatitis | 0.01% - 1% this compound (topical) | Significant Upregulation (Dose-dependent) | |
| Nqo1 (mRNA) | IL-23 Induced Mouse Dermatitis | 0.01% - 1% this compound (topical) | Significant Upregulation (Dose-dependent) | |
| IL-37 (mRNA & protein) | Normal Human Epidermal Keratinocytes | 100-500 nM this compound | Upregulation (Dose- and time-dependent) |
| IL-33 (mRNA & protein) | Normal Human Epidermal Keratinocytes | 10-500 nM this compound | Downregulation (Dose-dependent) | |
Table 4: Summary of Phase 3 Clinical Trial Efficacy (PSOARING 1 & 2)
| Endpoint | This compound 1% Cream | Vehicle Cream | Time Point | Citation |
|---|
| PGA score of 0/1 (clear/almost clear) & ≥2-grade improvement | 35.4% - 40.2% | 6.0% - 6.3% | Week 12 | |
Key Experimental Methodologies
Reproducing and building upon the research into this compound and AhR signaling requires robust experimental protocols. The following sections detail the core methodologies.
Primary Human Keratinocyte Culture and Treatment
This protocol is foundational for studying the direct effects of this compound on the primary cells of the epidermis.
-
Isolation: Obtain human skin samples (e.g., from elective surgery) with appropriate ethical approval. Separate the epidermis from the dermis via enzymatic digestion (e.g., using dispase or trypsin).
-
Cell Culture: Plate the isolated keratinocytes in a specialized keratinocyte serum-free medium (KSFM). Culture at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Once cells reach approximately 70-80% confluency, replace the medium with fresh KSFM containing this compound (e.g., 10-500 nM) or a vehicle control (e.g., DMSO).
-
Harvesting: After the desired incubation period (e.g., 24-96 hours), harvest the cells. Isolate RNA for gene expression analysis (RT-qPCR) or total protein for Western blotting.
AhR Ligand Binding Assay (Microscale Thermophoresis)
Microscale Thermophoresis (MST) is a modern, sensitive method for quantifying binding affinities in solution.
-
Protein Preparation: Use purified, recombinant human AhR protein, ideally in a complex with ARNT to ensure stability and functionality.
-
Labeling: Label the AhR/ARNT complex with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.
-
Titration: Prepare a serial dilution of the ligand (this compound) in an appropriate assay buffer.
-
Incubation & Measurement: Mix a constant concentration of the fluorescently labeled AhR/ARNT with each concentration of the ligand. After a brief incubation, load the samples into MST capillaries.
-
Analysis: Measure the thermophoretic movement of the complex in an MST instrument. A change in thermophoresis upon ligand binding indicates an interaction. Plot the change against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Gene Expression Analysis by RT-qPCR
This is the standard method for quantifying changes in mRNA levels of target genes like FLG, LOR, IL17A, and NQO1.
-
RNA Isolation: Extract total RNA from treated cells or tissues using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a real-time PCR system. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (e.g., FLG), and a qPCR master mix (e.g., containing SYBR Green dye).
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Ex Vivo Human Skin Explant Model
This model provides a highly relevant physiological system to test topical formulations by preserving the complex architecture and cellular interplay of human skin.
-
Biopsy and Culture: Obtain full-thickness human skin punch biopsies (e.g., 3-6 mm) from surgically discarded tissue. Place the biopsies in a transwell insert with the dermal side submerged in culture medium and the epidermal side exposed to the air-liquid interface.
-
Inflammation Induction (Optional): To model psoriasis, the tissue can be stimulated by adding a pro-inflammatory cocktail (e.g., containing IL-1β, IL-23, TGF-β, and anti-CD3/CD28 antibodies) to the medium to activate resident T-cells and induce a Th17 phenotype.
-
Topical Treatment: Apply this compound cream or a vehicle control directly to the epidermal surface of the skin explant.
-
Endpoint Analysis: After a culture period (e.g., 24-96 hours), endpoints can be assessed.
-
Cytokine Release: Measure the concentration of secreted cytokines (e.g., IL-17A) in the culture medium using ELISA.
-
Gene Expression: Homogenize the tissue to extract RNA for RT-qPCR analysis of inflammatory and barrier genes.
-
Histology: Fix, section, and stain the tissue (e.g., with H&E) to evaluate changes in epidermal thickness and morphology.
-
Conclusion
The study of non-canonical AhR signaling has fundamentally shifted our understanding of this receptor's role from toxicology to therapeutic immunomodulation. This compound serves as a clinical proof-of-concept, demonstrating that targeted AhR agonism can effectively treat complex inflammatory diseases like psoriasis. Its success is rooted in the ability to orchestrate a multifaceted response—attenuating Th17-mediated inflammation, restoring skin barrier integrity, and combating oxidative stress. Future research should continue to dissect the ligand-specific nuances of non-canonical signaling to develop next-generation AhR modulators with enhanced efficacy and tailored therapeutic profiles for a range of immune-mediated disorders.
References
- 1. Natural Compounds this compound and Galactomyces Ferment Filtrate Downregulate IL-33 Expression via the AHR/IL-37 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D Ex Vivo Human Psoriasis Model Introduction - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
Tapinarof's Antimicrobial Facet: An In-Depth Examination for the Dermatological Researcher
An exploration into the antimicrobial characteristics of Tapinarof, a novel topical aryl hydrocarbon receptor (AhR) agonist, reveals a component of its efficacy in treating inflammatory dermatoses. While the primary mechanism of action is well-established as the modulation of inflammatory and skin barrier pathways through AhR activation, its influence on the cutaneous microbiome contributes to its therapeutic profile. This technical guide synthesizes the available data on this compound's antimicrobial properties, offering researchers, scientists, and drug development professionals a comprehensive overview.
While the body of research on this compound's primary mechanism of action as an aryl hydrocarbon receptor (AhR) agonist is extensive, specific quantitative data on its direct antimicrobial activity is not widely available in peer-reviewed literature. The information presented herein is based on qualitative statements from existing research and outlines the general understanding of this aspect of this compound's function.
Understanding the Antimicrobial Contribution
This compound's therapeutic effect in inflammatory skin conditions like plaque psoriasis and atopic dermatitis is multifactorial. Beyond its profound impact on the host's immune response and keratinocyte differentiation, it is understood to possess direct antimicrobial properties. This dual action is significant as dysbiosis of the skin microbiome is a known contributing factor to the pathogenesis and exacerbation of these diseases. The ability of this compound to modulate the skin's microbial landscape may contribute to the reduction of inflammation and the restoration of a healthy skin barrier.
Research has indicated that this compound exhibits activity against Gram-positive bacteria and certain fungi, which are often implicated in dermatological conditions. Notably, the yeast Malassezia, a genus associated with seborrheic dermatitis and a potential trigger in atopic dermatitis and psoriasis, is among the microorganisms suggested to be affected by this compound. However, specific data, such as minimum inhibitory concentrations (MICs), which quantify the in vitro antimicrobial potency, are not publicly available.
Experimental Protocols: A General Framework
Detailed experimental protocols for the assessment of this compound's antimicrobial properties are not explicitly detailed in the current body of published research. However, based on standard microbiological and dermatological research practices, the following methodologies would be employed to characterize its antimicrobial profile.
In Vitro Susceptibility Testing
Standardized methods from bodies such as the Clinical and Laboratory Standards Institute (CLSI) would form the basis for in vitro testing.
1. Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Malassezia furfur) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Drug Dilution Series: this compound would be serially diluted in an appropriate broth medium in a 96-well microtiter plate. For fastidious organisms like Malassezia, the medium would be supplemented with lipids.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under controlled conditions (temperature, time, and sometimes CO2 levels) suitable for the specific microorganism.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that visibly inhibits microbial growth.
2. Agar Diffusion Assay (Disk Diffusion or Well Diffusion): This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Agar Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is evenly spread across the agar surface.
-
Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of this compound, or a solution of this compound placed into a well cut into the agar, is applied to the plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk or well where microbial growth is inhibited is measured. A larger zone of inhibition generally indicates greater antimicrobial activity.
Skin Microbiome Analysis in Clinical Trials
To understand the in vivo effects of this compound on the skin's microbial communities, samples would be collected from patients in clinical trials.
-
Sample Collection: Skin swabs are collected from lesional and non-lesional skin at baseline and at various time points during and after treatment with this compound cream.
-
DNA Extraction and Sequencing: Microbial DNA is extracted from the swabs. 16S rRNA gene sequencing (for bacteria) and ITS (Internal Transcribed Spacer) sequencing (for fungi) are performed to identify and quantify the different microbial taxa present.
-
Bioinformatic Analysis: The sequencing data is analyzed to determine changes in microbial diversity (alpha and beta diversity) and the relative abundance of specific microbial genera and species following treatment with this compound.
Visualizing the Mechanisms of Action
While the direct antimicrobial mechanisms of this compound are not fully elucidated, its primary signaling pathways as an AhR agonist are well-documented. The following diagrams illustrate these key pathways.
Caption: this compound's primary mechanism via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: A generalized experimental workflow for assessing this compound's antimicrobial properties.
Conclusion
This compound's antimicrobial properties represent an important, albeit less quantitatively defined, aspect of its therapeutic efficacy in dermatology. While its primary role as an AhR agonist is well-established in reducing inflammation and restoring the skin barrier, its ability to modulate the skin microbiome likely contributes to its overall clinical benefit. Further research, particularly studies providing specific MIC data and detailed analyses of its impact on the cutaneous microbiome in clinical settings, will be invaluable in fully elucidating the comprehensive mechanism of action of this novel topical agent. For researchers and drug development professionals, understanding this multifaceted activity is crucial for identifying its full therapeutic potential and exploring its application in a broader range of dermatological conditions where microbial dysbiosis is a key pathological feature.
Long-Term Effects of Tapinarof on Skin Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tapinarof, a novel, first-in-class topical aryl hydrocarbon receptor (AhR) agonist, has demonstrated significant and durable efficacy in the long-term treatment of plaque psoriasis. This technical guide provides a comprehensive overview of the sustained molecular and cellular changes in skin biology following chronic application of this compound. It delves into the intricate signaling pathways modulated by this compound, presents long-term clinical and molecular data, and outlines the experimental protocols used to elucidate these effects. The information presented is intended to inform further research and development in the field of dermatology and immunomodulatory therapeutics.
Introduction
This compound is a naturally derived, non-steroidal topical treatment approved for plaque psoriasis in adults[1]. Its unique mechanism of action centers on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor pivotal in maintaining skin homeostasis[2][3]. Long-term treatment with this compound has been shown to not only provide sustained clinical improvement but also to induce a remittive effect, suggesting a lasting modulation of skin biology[4][5]. This document synthesizes the current understanding of these long-term effects.
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound's therapeutic effects are mediated through its binding to and activation of the AhR. This interaction initiates a cascade of downstream events that collectively reduce skin inflammation, restore skin barrier function, and enhance antioxidant responses.
Upon entering the cytoplasm of skin cells, including keratinocytes and immune cells, this compound binds to the AhR. This ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The resulting heterodimer binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
Long-Term Molecular Effects on Skin Biology
Chronic this compound administration leads to sustained changes in three key areas of skin biology: inflammation, barrier function, and oxidative stress.
Downregulation of Pro-inflammatory Cytokines
A hallmark of psoriasis is the overproduction of pro-inflammatory cytokines, particularly those in the IL-23/IL-17 axis. Long-term this compound treatment effectively suppresses this inflammatory cascade. The activation of AhR by this compound leads to the downregulation of key pro-inflammatory cytokines, including IL-17A and IL-17F. This sustained reduction in inflammatory mediators is a cornerstone of its long-term efficacy. In vitro studies have shown that this compound inhibits the differentiation of Th17 cells, a primary source of IL-17.
Restoration of Skin Barrier Function
Psoriatic lesions are characterized by a compromised skin barrier, with reduced expression of essential structural proteins. This compound addresses this by upregulating the expression of key barrier proteins, including filaggrin and loricrin. This effect is mediated by the AhR-dependent activation of transcription factors like OVO-like 1 (OVOL1). The restoration of a functional epidermal barrier contributes to reduced water loss and protection against environmental insults, which is crucial for long-term disease control.
Enhancement of Antioxidant Response
Oxidative stress is a known contributor to the pathology of psoriasis. This compound enhances the skin's antioxidant capacity through a dual mechanism. Firstly, the this compound molecule itself possesses intrinsic antioxidant properties. Secondly, and more significantly, the activation of AhR by this compound leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation upregulates the expression of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Quantitative Data from Long-Term Clinical Trials
The long-term safety and efficacy of this compound have been extensively evaluated in the PSOARING clinical trial program, which includes the 52-week open-label extension study, PSOARING 3.
Long-Term Efficacy
Data from the PSOARING 3 trial demonstrate a durable and even enhanced therapeutic effect with long-term use of this compound.
| Efficacy Endpoint | Timepoint | Result | Citation |
| PGA score of 0 (clear) or 1 (almost clear) in subjects with baseline PGA ≥2 | 52 Weeks | 58.2% (302/519) | |
| Complete disease clearance (PGA score of 0) | At least once during the 52-week trial | 40.9% (312/763) | |
| Mean duration of remittive effect off-therapy (for patients achieving PGA=0) | 52 Weeks | ~4 months (130.1 days) | |
| PASI75 Response (Integrated analysis) | 52 Weeks | 63.5% | |
| PASI90 Response (Integrated analysis) | 52 Weeks | 44.2% |
PGA: Physician's Global Assessment; PASI: Psoriasis Area and Severity Index.
Long-Term Safety and Tolerability
Long-term treatment with this compound was well-tolerated, with no new safety signals emerging during the 52-week study.
| Adverse Event Profile | Finding | Citation |
| Most Common Adverse Events | Folliculitis (22.7%), Contact Dermatitis (5.5%), Upper Respiratory Tract Infection (4.7%) | |
| Discontinuation Rate due to Adverse Events | 5.8% (consistent with 12-week trials) | |
| Tachyphylaxis | No evidence observed over 52 weeks |
Experimental Protocols
The following are representative methodologies for key experiments used to investigate the effects of this compound on skin biology.
In Vitro Keratinocyte Differentiation Assay
-
Objective: To assess the effect of this compound on the expression of skin barrier proteins in human keratinocytes.
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in appropriate keratinocyte growth medium.
-
Treatment: NHEKs are treated with varying concentrations of this compound (e.g., 10, 100, 500 nM) or vehicle control (e.g., DMSO) for specified durations (e.g., 72 hours for mRNA analysis, 96 hours for protein analysis).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed using specific primers for filaggrin (FLG), loricrin (LOR), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Western Blotting:
-
Total protein is extracted from treated and control cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against FLG, LOR, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
T-Cell Cytokine Production Assay
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by T-cells.
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. CD4+ T-cells can be further isolated using magnetic bead separation.
-
Cell Culture and Stimulation: Cells are cultured in appropriate medium and stimulated with T-cell activators (e.g., anti-CD3/CD28 antibodies) in the presence of varying concentrations of this compound or vehicle control.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected after a specified incubation period (e.g., 48 hours).
-
ELISA is performed according to the manufacturer's instructions to quantify the concentration of IL-17A and other cytokines of interest.
-
-
Flow Cytometry (Intracellular Staining):
-
T-cells are stimulated as described above, with the addition of a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture.
-
Cells are harvested, stained for surface markers (e.g., CD4), then fixed, permeabilized, and stained for intracellular cytokines (e.g., IL-17A).
-
The percentage of cytokine-producing cells is determined by flow cytometry.
-
PSOARING 3 Clinical Trial Design
Conclusion
The long-term application of this compound results in profound and sustained beneficial changes to the biology of psoriatic skin. Through the consistent activation of the AhR signaling pathway, this compound durably suppresses pro-inflammatory cytokine production, restores the integrity of the skin barrier, and enhances the skin's intrinsic antioxidant defenses. These multifaceted molecular actions translate into significant and lasting clinical efficacy, as demonstrated in the 52-week PSOARING 3 trial. The remittive effect observed off-therapy further underscores a fundamental and persistent normalization of skin homeostasis. This in-depth understanding of this compound's long-term effects provides a robust foundation for its clinical use and for the future development of targeted dermatological therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-year safety and efficacy of this compound cream for the treatment of plaque psoriasis: Results from the PSOARING 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Methodological & Application
Application Notes and Protocols: The Imiquimod-Induced Psoriasis Mouse Model and the Therapeutic Role of Tapinarof
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the imiquimod (IMQ)-induced psoriasis mouse model, a robust and widely used preclinical tool for studying psoriatic inflammation and for the evaluation of novel therapeutics. Additionally, we detail the application of Tapinarof, a first-in-class topical aryl hydrocarbon receptor (AhR) agonist, within this model, highlighting its mechanism of action and therapeutic effects.
Introduction to the Imiquimod-Induced Psoriasis Mouse Model
The imiquimod-induced psoriasis model is an acute inflammatory skin model that recapitulates many of the key pathological features of human plaque psoriasis.[1][2][3] Imiquimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist, when topically applied to mouse skin, elicits a potent inflammatory response characterized by erythema, scaling, and skin thickening.[1][2] This model is critically dependent on the IL-23/IL-17 inflammatory axis, a central pathway in the pathogenesis of human psoriasis.
Histologically, the model exhibits hallmark features of psoriasis including:
-
Acanthosis: Thickening of the epidermis.
-
Parakeratosis: Retention of nuclei in the stratum corneum.
-
Inflammatory Infiltrate: Predominantly composed of neutrophils, dendritic cells, and T-cells.
The model is associated with an upregulation of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, IL-17A, IL-17F, IL-22, and IL-23.
Introduction to this compound
This compound is a novel, steroid-free, small-molecule topical therapeutic agent approved for the treatment of plaque psoriasis in adults. It functions as an aryl hydrocarbon receptor (AhR) agonist. The activation of AhR by this compound leads to the downregulation of pro-inflammatory cytokines, including the key psoriasis mediator IL-17. Furthermore, this compound enhances skin barrier function by promoting the expression of proteins like filaggrin and loricrin and reduces oxidative stress through the NRF2 pathway.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model Protocol
This protocol is adapted from established methodologies.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
5% Imiquimod cream (e.g., Aldara®)
-
Vehicle control cream (e.g., Vaseline Lanette cream)
-
Electric clippers and shaver
-
Depilatory cream
-
Calipers for ear and skin thickness measurements
-
Sterile skin punch biopsy tool (8mm)
-
Liquid nitrogen
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Hair Removal: Two days before the start of the experiment, anesthetize the mice and shave the rostral back (approximately 2x3 cm area). Apply a depilatory cream for 1-2 minutes, then gently wipe and rinse with warm water.
-
Induction of Psoriasis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-8 consecutive days. This is equivalent to 3.125 mg of active imiquimod.
-
For the control group, apply a similar amount of vehicle cream.
-
-
Disease Severity Assessment (Psoriasis Area and Severity Index - PASI):
-
Score the severity of erythema, scaling, and skin thickness daily on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
The cumulative PASI score ranges from 0-12.
-
-
Measurement of Skin and Ear Thickness:
-
Measure the thickness of the ear and a fold of the back skin daily using a caliper.
-
-
Sample Collection (at study endpoint):
-
Euthanize mice according to approved institutional protocols.
-
Collect skin and ear samples for histological analysis and fix in 4% paraformaldehyde.
-
Collect skin samples using a punch biopsy tool, snap-freeze in liquid nitrogen, and store at -80°C for cytokine analysis.
-
Spleen and lymph nodes can also be collected for further analysis.
-
This compound Treatment Protocol in the Imiquimod Model
Materials:
-
Imiquimod-induced psoriasis mice (as described in 3.1)
-
This compound cream (e.g., 1%)
-
Vehicle cream for this compound
Procedure:
-
Induction of Psoriasis: Induce psoriasis-like lesions as described in protocol 3.1.
-
Therapeutic Intervention:
-
Beginning on day 2 or 3 of imiquimod application, topically apply a thin layer of 1% this compound cream or its vehicle to the affected back skin and ear daily.
-
-
Monitoring and Assessment:
-
Continue daily PASI scoring and thickness measurements throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the study, collect samples as described in protocol 3.1 for histological and cytokine analysis to evaluate the efficacy of this compound.
-
Data Presentation
Table 1: Key Cytokine Changes in the Imiquimod-Induced Psoriasis Model
| Cytokine | Change in Skin | Change in Serum | Reference |
| IL-1β | Increased | - | |
| IL-6 | Increased | Negative Correlation with Severity | |
| TNF-α | - | Increased | |
| IL-17A | Increased | Increased | |
| IL-17F | Increased | - | |
| IL-22 | Increased | - | |
| IL-23 | Increased | - |
Table 2: Efficacy of this compound in Clinical Trials for Plaque Psoriasis
| Study | Endpoint | This compound 1% | Vehicle | p-value | Reference |
| PSOARING 1 | PGA score of 0 or 1 at week 12 | 35.4% | 6.0% | <0.001 | |
| PSOARING 2 | PGA score of 0 or 1 at week 12 | 40.2% | 6.3% | <0.001 | |
| PSOARING 1 | PASI 75 response at week 12 | 36.1% | 10.2% | <0.001 | |
| PSOARING 2 | PASI 75 response at week 12 | 47.6% | 6.9% | <0.001 | |
| ZBA4-1 (Japan) | PGA success at week 12 | 20.06% | 2.50% | 0.0035 | |
| ZBA4-1 (Japan) | PASI 75 response at week 12 | 37.7% | 3.8% | <0.0001 |
PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index score.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis mouse model and this compound treatment.
Diagram 2: this compound Mechanism of Action
Caption: Simplified signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).
Diagram 3: Inflammatory Cascade in Imiquimod-Induced Psoriasis
Caption: Key inflammatory pathway in the imiquimod-induced psoriasis mouse model.
Conclusion
The imiquimod-induced psoriasis mouse model is an invaluable tool for understanding the immunopathogenesis of psoriasis and for the preclinical assessment of novel therapeutics. This compound, through its unique mechanism of activating the AhR signaling pathway, has demonstrated significant efficacy in reducing psoriatic inflammation in both this preclinical model and in human clinical trials. The protocols and data presented herein provide a foundational resource for researchers aiming to utilize this model for their drug discovery and development efforts in dermatology.
References
Application Notes and Protocols: IL-23 Induced Psoriasis Mouse Model and the Therapeutic Potential of Tapinarof
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Interleukin-23 (IL-23) induced psoriasis mouse model and the evaluation of Tapinarof, a novel topical therapeutic agent. Detailed protocols for model induction, treatment, and subsequent analysis are included to facilitate the study of psoriasis pathogenesis and the preclinical assessment of potential therapeutics.
Introduction to the IL-23 Induced Psoriasis Mouse Model
The IL-23/T helper 17 (Th17) cell axis is a cornerstone in the pathogenesis of psoriasis.[1][2][3] Intradermal injection of recombinant IL-23 in mice induces a robust psoriasis-like skin inflammation, characterized by epidermal hyperplasia (acanthosis), parakeratosis, and the infiltration of inflammatory cells, closely mimicking key aspects of human psoriatic lesions.[4][5] This model is highly reproducible and serves as an invaluable tool for investigating the molecular and cellular mechanisms underlying psoriasis and for the preclinical evaluation of novel anti-psoriatic therapies.
This compound: A Novel Aryl Hydrocarbon Receptor (AhR) Agonist
This compound is a first-in-class, non-steroidal, topical therapeutic agent that functions as an agonist of the Aryl Hydrocarbon Receptor (AhR). The activation of AhR, a ligand-dependent transcription factor, by this compound leads to the downregulation of pro-inflammatory cytokines, including those central to the IL-23/IL-17 pathway, and promotes the normalization of the skin barrier. Clinical trials have demonstrated the efficacy and tolerability of this compound cream for the treatment of plaque psoriasis.
Interestingly, preclinical studies have shown that this compound can have opposing effects in different psoriasis mouse models. While it ameliorates inflammation in the imiquimod (IMQ)-induced model, some studies suggest it may aggravate the condition in the IL-23 injection model. This highlights the importance of understanding the specific inflammatory pathways targeted by a therapeutic and the nuances of different preclinical models.
Signaling Pathways
IL-23 Signaling Pathway in Psoriasis
IL-23, primarily produced by dendritic cells and macrophages, acts on various immune cells, including Th17 cells, to stimulate the production of pro-inflammatory cytokines such as IL-17 and IL-22. These cytokines, in turn, act on keratinocytes, inducing their proliferation and the production of further inflammatory mediators, creating a self-amplifying inflammatory loop that drives the psoriatic phenotype. Keratinocytes themselves can also produce IL-23, contributing to the chronic nature of the inflammation.
Caption: IL-23 Signaling Cascade in Psoriasis.
This compound's Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR)
This compound exerts its therapeutic effects by binding to and activating the Aryl Hydrocarbon Receptor (AhR), a transcription factor present in various skin and immune cells. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, AhR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as Xenobiotic Responsive Elements (XREs), in the promoter regions of target genes, leading to the modulation of gene expression. This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokines like IL-17, restoration of skin barrier function through the expression of proteins such as filaggrin and loricrin, and a reduction in oxidative stress.
Caption: this compound's Mechanism via AhR Signaling.
Experimental Protocols
Protocol 1: IL-23 Induced Psoriasis Mouse Model
This protocol details the induction of psoriasis-like skin inflammation in mice using intradermal injections of recombinant mouse IL-23.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Recombinant mouse IL-23 (carrier-free)
-
Sterile Phosphate Buffered Saline (PBS)
-
Insulin syringes with 30G needles
-
Isoflurane or other suitable anesthetic
-
Digital calipers
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Preparation of IL-23 Solution: Reconstitute and dilute recombinant mouse IL-23 in sterile PBS to a final concentration of 25 µg/mL.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Baseline Measurements: On Day 0, before the first injection, measure the thickness of both ears using digital calipers.
-
Intradermal Injection: Inject 20 µL of the IL-23 solution (0.5 µg) intradermally into the pinna of the right ear. The left ear can be injected with 20 µL of sterile PBS as a vehicle control.
-
Repeated Injections: Repeat the intradermal injections every other day until the desired time point (e.g., Day 8 or Day 20).
-
Monitoring: Monitor the animals daily for signs of inflammation, including redness, swelling, and scaling. Measure ear thickness on specified days (e.g., every other day).
Protocol 2: Topical Treatment with this compound
This protocol describes the topical application of this compound to the inflamed ear of the IL-23 induced psoriasis mouse model.
Materials:
-
This compound cream (e.g., 1%) or a custom formulation in a suitable vehicle
-
Vehicle control cream
-
Cotton swabs or small spatulas
Procedure:
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 1%).
-
Topical Application: Starting on a predetermined day (e.g., Day 0 or after the onset of inflammation), apply a thin layer (approximately 20-30 mg) of the assigned cream to the entire surface of the right ear.
-
Daily Treatment: Repeat the topical application once daily for the duration of the study.
-
Evaluation: Continue to monitor clinical signs and measure ear thickness as described in Protocol 1.
Experimental Workflow
Caption: Experimental Workflow for IL-23 Model and this compound Treatment.
Data Presentation and Analysis
Table 1: Psoriasis Area and Severity Index (PASI) Scoring for Mice
A modified PASI scoring system is used to quantify the severity of skin inflammation based on erythema (redness), scaling (desquamation), and induration (thickness). Each parameter is scored on a scale from 0 to 4.
| Score | Erythema (Redness) | Scaling (Desquamation) | Induration (Thickness) |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Severe | Severe | Severe |
The total PASI score is the sum of the individual scores for erythema, scaling, and induration, with a maximum possible score of 12.
Table 2: Representative Quantitative Data
The following table provides an example of how to structure the quantitative data obtained from a study evaluating this compound in the IL-23 induced psoriasis model.
| Treatment Group | Ear Thickness (mm, Day 8) | Total PASI Score (Day 8) | Epidermal Thickness (µm) | IL-17A mRNA Expression (Fold Change) |
| Untreated Control | 0.15 ± 0.02 | 0 | 20 ± 3 | 1.0 ± 0.2 |
| Vehicle + IL-23 | 0.45 ± 0.05 | 9.5 ± 1.2 | 100 ± 15 | 15.0 ± 2.5 |
| This compound (1%) + IL-23 | 0.30 ± 0.04 | 6.0 ± 1.0 | 65 ± 10 | 7.5 ± 1.8 |
Note: Data are presented as mean ± standard deviation. *p < 0.05 compared to the Vehicle + IL-23 group. These are representative data and will vary based on experimental conditions.
Key Experimental Readouts and Protocols
Histological Analysis
Protocol:
-
Tissue Collection and Fixation: At the end of the study, euthanize the mice and excise the ears. Fix the tissues in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology, including epidermal thickness and inflammatory cell infiltration.
-
Microscopy and Analysis: Capture images using a light microscope and quantify epidermal thickness using image analysis software.
Keratinocyte Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Culture: Culture primary keratinocytes or a keratinocyte cell line (e.g., HaCaT) in appropriate media.
-
Treatment: Treat the cells with different concentrations of this compound or other compounds for a specified duration (e.g., 24-48 hours).
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) labeling solution to the cell culture and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.
-
Antibody Staining: Incubate the cells with an anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: Add the appropriate substrate and measure the signal using a microplate reader.
Conclusion
The IL-23 induced psoriasis mouse model provides a robust and relevant system for studying the immunopathogenesis of psoriasis and for the preclinical testing of novel therapeutics. This compound, through its unique mechanism of action as an AhR agonist, represents a promising therapeutic strategy for psoriasis. The detailed protocols and application notes provided herein offer a framework for researchers to effectively utilize this model to investigate disease mechanisms and evaluate the efficacy of compounds like this compound, ultimately contributing to the development of new treatments for this chronic inflammatory skin disease.
References
- 1. imavita.com [imavita.com]
- 2. Pharmacological Properties of this compound in Mice as a Novel Topical Agent for Plaque Psoriasis [jstage.jst.go.jp]
- 3. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Immunomodulatory Effects of Tapinarof: Protocols for Studying Cytokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a novel, non-steroidal, topical therapeutic agent that has demonstrated clinical efficacy in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2] Its mechanism of action is centered on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor crucial for maintaining skin homeostasis.[1][3] Activation of AhR by this compound initiates a cascade of downstream signaling events that collectively reduce skin inflammation, normalize the skin barrier, and mitigate oxidative stress.[1] A key aspect of its anti-inflammatory effect is the modulation of cytokine production, particularly the downregulation of pro-inflammatory cytokines implicated in the pathogenesis of these skin conditions.
These application notes provide detailed protocols for researchers to investigate the effects of this compound on cytokine production in relevant human cell types. The provided methodologies for cell isolation, culture, stimulation, and cytokine measurement will enable a comprehensive in vitro assessment of this compound's immunomodulatory properties.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound functions as an agonist of the Aryl Hydrocarbon Receptor (AhR). Upon binding to this compound in the cytoplasm, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling pathway ultimately results in the downregulation of key pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and the upregulation of skin barrier proteins. Additionally, this compound's activation of AhR can induce the expression of Nrf2-dependent antioxidant enzymes.
Data Presentation: In Vitro Effects of this compound on Cytokine Production
The following tables summarize the quantitative effects of this compound on the production of key cytokines in human primary cells.
| Cell Type | Stimulant(s) | This compound Concentration (µM) | Cytokine Measured | % Inhibition / Change | Reference |
| Human PBMCs | PHA-L and PMA | 0.1 | IL-4 | ~20% reduction | |
| 0.3 | IL-4 | ~35% reduction | |||
| 1 | IL-4 | ~55% reduction | |||
| 3 | IL-4 | ~75% reduction | |||
| 10 | IL-4 | ~90% reduction | |||
| Human Monocyte-derived Dendritic Cells (MoDCs) | LPS | 1 | IL-6 | Significant reduction | |
| 3 | IL-6 | Further reduction | |||
| 10 | IL-6 | Strongest reduction | |||
| 1 | IL-10 | Significant reduction | |||
| 3 | IL-10 | Further reduction | |||
| 10 | IL-10 | Strongest reduction | |||
| 1 | IL-12 | Significant reduction | |||
| 3 | IL-12 | Further reduction | |||
| 10 | IL-12 | Strongest reduction | |||
| 1 | IL-23p19 | Significant reduction | |||
| 3 | IL-23p19 | Further reduction | |||
| 10 | IL-23p19 | Strongest reduction | |||
| Human CD4+ T cells | T-cell activators | Not specified | IL-17A | Significant reduction |
Note: Quantitative dose-response data for IL-17 in human primary keratinocytes or T cells was not available in the reviewed literature. However, studies in mouse models and on human T-cells consistently demonstrate a reduction in IL-17 production following this compound treatment.
Experimental Workflow for In Vitro Cytokine Analysis
The general workflow for assessing the effect of this compound on cytokine production in vitro involves several key steps, from the isolation of primary human cells to the final data analysis.
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
50 mL conical tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the "buffy coat" layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in Complete RPMI medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of Complete RPMI.
Protocol 2: Isolation and Culture of Primary Human Keratinocytes
Materials:
-
Human skin biopsy
-
Dispase solution
-
Trypsin-EDTA solution (0.25%)
-
Keratinocyte Growth Medium (KGM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile culture dishes and flasks
-
Centrifuge
Procedure:
-
Wash the skin biopsy multiple times with sterile PBS containing antibiotics.
-
Incubate the tissue in Dispase solution overnight at 4°C to separate the epidermis from the dermis.
-
Carefully peel the epidermis from the dermis.
-
Incubate the epidermis in 0.25% Trypsin-EDTA solution at 37°C for 10-15 minutes to dissociate the keratinocytes.
-
Neutralize the trypsin with medium containing serum and filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the keratinocyte pellet in KGM.
-
Count the cells and assess viability.
-
Plate the cells in collagen-coated culture flasks or dishes and culture at 37°C in a 5% CO2 incubator.
Protocol 3: In Vitro Treatment and Cytokine Analysis
Stimulation of Cytokine Production:
-
For PBMCs: To induce a broad cytokine response, stimulate the cells with Phytohemagglutinin (PHA-L; 5 µg/mL) and Phorbol 12-myristate 13-acetate (PMA; 50 ng/mL) or with anti-CD3/CD28 beads.
-
For Keratinocytes: To mimic an inflammatory environment, stimulate the cells with a cytokine cocktail, such as IL-17A (100 ng/mL) and TNF-α (10 ng/mL).
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the stimulated cell cultures. Include a vehicle control (solvent only).
Cytokine Measurement:
A. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for a sandwich ELISA. Refer to the manufacturer's instructions for specific antibody concentrations and incubation times.
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
B. Multiplex Bead-Based Immunoassay (e.g., Luminex)
Multiplex assays allow for the simultaneous measurement of multiple cytokines in a single sample. Follow the manufacturer's protocol for the specific multiplex kit being used.
-
Prepare Reagents: Reconstitute standards, and prepare wash buffers and assay diluents.
-
Sample and Standard Preparation: Prepare a standard curve and dilute the cell culture supernatants as required.
-
Assay Procedure:
-
Add the antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add the standards and samples to the wells and incubate.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (PE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire the data using a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the data and determine the concentrations of the different cytokines in each sample.
Logical Relationship of this compound's Effects
The therapeutic efficacy of this compound in inflammatory skin diseases is a result of its multifaceted mechanism of action, which is initiated by the activation of the Aryl Hydrocarbon Receptor.
References
- 1. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Skin Biopsies Following Tapinarof Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of Tapinarof, a topical aryl hydrocarbon receptor (AhR) agonist, on gene expression in the skin. The included protocols offer detailed methodologies for analyzing these changes in skin biopsies, supporting research and development in dermatology.
Introduction
This compound is a first-in-class, non-steroidal topical treatment approved for plaque psoriasis and under investigation for atopic dermatitis.[1][2][3] Its mechanism of action is centered on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor crucial for maintaining skin homeostasis.[1][2] Activation of AhR by this compound initiates a cascade of gene expression changes that collectively reduce inflammation, restore the skin barrier, and mitigate oxidative stress. Understanding these transcriptomic shifts is vital for elucidating its therapeutic effects and identifying biomarkers of response.
Molecular Mechanism of Action
This compound's efficacy stems from its ability to modulate the expression of key genes involved in skin health and disease pathogenesis. Upon binding to the cytosolic AhR, the this compound-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, altering the transcription of target genes.
The primary molecular effects of this compound include:
-
Downregulation of Pro-inflammatory Cytokines: this compound treatment leads to a reduction in the expression of key inflammatory cytokines. In the context of psoriasis, this includes the downregulation of the IL-17 pathway. For atopic dermatitis, it has been shown to decrease the expression of Th2 cytokines like IL-4 and IL-13.
-
Upregulation of Skin Barrier Proteins: A critical aspect of this compound's action is the restoration of the epidermal barrier. It achieves this by increasing the expression of essential skin barrier proteins such as filaggrin and loricrin. This is partly mediated by the activation of the transcription factor OVO-like 1 (OVOL1).
-
Enhancement of Antioxidant Response: this compound activates the Nrf2 pathway, a key regulator of the cellular antioxidant response. This leads to the expression of antioxidant enzymes that help to reduce oxidative stress, a known contributor to inflammatory skin conditions.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data from Clinical Trials
The efficacy of this compound has been demonstrated in several Phase 2 and Phase 3 clinical trials for both psoriasis and atopic dermatitis. The following tables summarize key quantitative outcomes from these studies.
Table 1: Efficacy of this compound in Plaque Psoriasis (PSOARING 1 & 2 Trials) Data from 12-week, randomized, vehicle-controlled trials.
| Outcome | This compound 1% Cream | Vehicle Cream | P-value |
| PGA Response (Score 0 or 1 and ≥2-point decrease) | |||
| PSOARING 1 | 35.4% | 6.0% | <0.001 |
| PSOARING 2 | 40.2% | 6.3% | <0.001 |
| PASI 75 Response | |||
| PSOARING 1 | 36.1% | 10.2% | <0.001 |
| PSOARING 2 | 47.6% | 6.9% | <0.001 |
PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index. Data sourced from references.
Table 2: Efficacy of this compound in Atopic Dermatitis (Phase 2b Trial) Data from a 12-week, randomized, dose-ranging study.
| Outcome | This compound 1% Once Daily | This compound 1% Twice Daily | Vehicle |
| IGA Response (Score 0 or 1 and ≥2-point decrease) | 46% | 53% | ~25% |
| EASI 75 Response | 51% | 60% | ~26% |
IGA: Investigator's Global Assessment; EASI 75: 75% reduction in Eczema Area and Severity Index. Data sourced from reference.
Table 3: Common Adverse Events Associated with this compound Treatment
| Adverse Event | Frequency in this compound Groups |
| Folliculitis | Most common |
| Contact Dermatitis | Reported |
| Headache | Reported |
| Pruritus | Reported |
Data sourced from references.
Experimental Protocols
The following protocols provide a framework for the analysis of gene expression changes in skin biopsies following this compound treatment.
Experimental Workflow Overview
Caption: Workflow for gene expression analysis.
Protocol 1: Skin Biopsy Collection and Processing
This protocol is designed for obtaining high-quality tissue for subsequent RNA analysis.
Materials:
-
Sterile punch biopsy tool (e.g., 4-6 mm diameter)
-
Local anesthetic (e.g., 1% lidocaine with epinephrine)
-
Sterile saline
-
RNase-free cryovials
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Select the biopsy site from a lesional area of the skin, both before and after the treatment period. A non-lesional site can serve as a control.
-
Administer local anesthetic.
-
Perform the punch biopsy according to standard dermatological procedures.
-
Immediately after excision, rinse the biopsy briefly in sterile saline to remove any excess blood.
-
Place the biopsy into a pre-labeled, RNase-free cryovial.
-
Snap-freeze the vial in liquid nitrogen within 30 seconds of collection to preserve RNA integrity.
-
Store the samples at -80°C until RNA extraction.
Protocol 2: RNA Extraction from Skin Biopsies
This protocol is optimized for small skin biopsy samples.
Materials:
-
Frozen skin biopsy sample
-
Cryostat
-
Bead-based lysis system
-
Silica spin column-based RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit)
-
Lysis buffer (provided with kit) with β-mercaptoethanol
-
Ethanol (70%)
-
RNase-free water
Procedure:
-
Maintain the sample on dry ice to prevent thawing.
-
In a cryostat, section the frozen biopsy to obtain tissue curls with an average weight of 5-15 mg.
-
Transfer the tissue sections to a bead-beating tube containing lysis buffer.
-
Homogenize the tissue using the bead-based lysis system according to the manufacturer's instructions.
-
Proceed with RNA extraction using the silica spin column kit, following the manufacturer's protocol.
-
Perform on-column DNase digestion to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess RNA concentration and quality. A high RNA Integrity Number (RIN) (e.g., >8) is recommended for downstream applications like RNA sequencing.
Protocol 3: Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to validate the expression of specific target genes identified through broader screening methods or based on known mechanisms of action.
Materials:
-
Extracted RNA
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific primers for target genes (e.g., IL17A, FLG, LOR, NFE2L2) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, qPCR master mix, and forward and reverse primers for each gene of interest.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes (fold change) between pre- and post-treatment samples using the ΔΔCt method, normalizing to the expression of housekeeping genes.
Protocol 4: Transcriptome Profiling by RNA Sequencing
For a global, unbiased view of gene expression changes, RNA sequencing (RNA-seq) is the preferred method. Single-cell RNA sequencing (scRNA-seq) can provide even greater resolution by analyzing gene expression in individual cell types within the skin.
Materials:
-
High-quality extracted RNA (RIN > 8)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated following this compound treatment compared to baseline or vehicle.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Conclusion
The analysis of gene expression in skin biopsies provides critical insights into the molecular pharmacology of this compound. By downregulating inflammatory pathways and upregulating genes responsible for skin barrier integrity, this compound effectively addresses key pathological features of psoriasis and atopic dermatitis. The protocols outlined here offer a robust framework for researchers and drug developers to investigate these effects, aiding in the continued exploration of AhR modulators as a therapeutic class.
References
Application Notes and Protocols for In Vitro Skin Permeation Test (IVPT) of Tapinarof Cream
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation tests (IVPT) on Tapinarof cream, a novel, non-steroidal topical aryl hydrocarbon receptor (AhR) agonist. The information is intended to guide researchers in establishing robust and reliable methods for assessing the dermal absorption and skin distribution of this compound.
Introduction to this compound and IVPT
This compound cream (1%) is a topical treatment approved for plaque psoriasis and is under investigation for atopic dermatitis.[1][2] Its mechanism of action involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor that plays a crucial role in regulating skin homeostasis, immune responses, and skin barrier function.[3][4] Understanding the permeation of this compound through the skin is critical for optimizing its therapeutic efficacy and ensuring its safety.
The in vitro skin permeation test (IVPT) is a widely accepted method for evaluating the percutaneous absorption of topical drug products. It typically utilizes ex vivo human or animal skin mounted on diffusion cells, such as Franz cells, to measure the rate and extent of drug permeation through the skin layers and into a receptor solution.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating the AhR. This initiates a signaling cascade that leads to the downregulation of pro-inflammatory cytokines and the restoration of the skin barrier.
Figure 1: this compound Signaling Pathway
Experimental Protocols
A detailed protocol for conducting an IVPT study of this compound cream using dermatomed human skin and Franz diffusion cells is provided below. This protocol is based on established methodologies for semi-solid topical formulations.
Materials and Equipment
-
This compound Cream (1%)
-
Human Skin: Dermatomed human skin (approximately 500 µm thick) from a qualified tissue bank.
-
Franz Diffusion Cells: With a known diffusion area (e.g., 1.77 cm²) and receptor volume.
-
Receptor Solution: Phosphate Buffered Saline (PBS) containing 5% (w/v) Bovine Serum Albumin (BSA) to enhance the solubility of the lipophilic drug.
-
Analytical Instrumentation: A validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system for the quantification of this compound.
-
Standard laboratory equipment: Water bath, magnetic stirrers, pipettes, syringes, vials, etc.
Experimental Workflow
Figure 2: IVPT Experimental Workflow
Step-by-Step Protocol
-
Skin Preparation:
-
Thaw frozen dermatomed human skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections and discard damaged sections.
-
-
Franz Cell Assembly and Equilibration:
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in a water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a finite dose of this compound cream (e.g., 15 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the receptor solution for analysis.
-
Immediately replenish the receptor compartment with fresh, pre-warmed receptor solution.
-
-
Experiment Termination and Sample Processing:
-
At the end of the experiment (e.g., 48 hours), dismantle the Franz cells.
-
Carefully clean the skin surface to remove any unabsorbed cream.
-
Separate the epidermis from the dermis.
-
Extract this compound from the epidermis, dermis, and receptor solution samples using a validated extraction procedure.
-
-
Quantification:
-
Analyze the concentration of this compound in the extracted samples using a validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation profile.
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial drug concentration in the formulation.
-
Quantify the amount of this compound retained in the epidermis and dermis.
-
Data Presentation
The following tables present representative quantitative data from an IVPT study of a topical cream, illustrating how the results for this compound cream could be structured.
Table 1: Cumulative Permeation of this compound Through Human Skin
| Time (hours) | Cumulative Amount Permeated (μg/cm²) ± SD |
| 0 | 0.00 ± 0.00 |
| 2 | 0.05 ± 0.01 |
| 4 | 0.12 ± 0.03 |
| 8 | 0.28 ± 0.06 |
| 12 | 0.45 ± 0.09 |
| 24 | 0.98 ± 0.15 |
| 48 | 2.15 ± 0.28 |
Table 2: Permeation Parameters of this compound
| Parameter | Value ± SD |
| Steady-State Flux (Jss) (μg/cm²/h) | 0.048 ± 0.007 |
| Permeability Coefficient (Kp) (cm/h) | 4.8 x 10⁻⁶ ± 0.7 x 10⁻⁶ |
| Lag Time (h) | 2.5 ± 0.5 |
Table 3: Distribution of this compound in Skin Layers at 48 hours
| Skin Layer | Amount of this compound (μg/cm²) ± SD |
| Epidermis | 5.78 ± 1.23 |
| Dermis | 2.12 ± 0.45 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting IVPT studies on this compound cream. By following these detailed methodologies, researchers can generate reliable and reproducible data on the skin permeation and distribution of this compound, which is essential for its continued development and regulatory evaluation. The use of validated analytical methods and appropriate experimental controls is crucial for ensuring the quality and integrity of the generated data.
References
- 1. permegear.com [permegear.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes: Investigating the Mechanism of Tapinarof Using Cell Culture Models
Application Notes and Protocols: Tapinarof in Animal Models of Atopic Dermatitis
These application notes provide a comprehensive overview and detailed protocols for the use of Tapinarof in preclinical animal models of atopic dermatitis (AD). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for inflammatory skin diseases.
Introduction
This compound is a naturally derived, non-steroidal, small-molecule aryl hydrocarbon receptor (AhR) agonist.[1][2] It has demonstrated efficacy in the treatment of both psoriasis and atopic dermatitis.[3][4] The mechanism of action involves the activation of AhR, a ligand-dependent transcription factor that plays a crucial role in regulating skin homeostasis, immune responses, and skin barrier function.[5] Activation of AhR by this compound leads to the downregulation of pro-inflammatory cytokines, including key drivers of AD such as IL-4, IL-5, and IL-13, a reduction in oxidative stress, and the upregulation of essential skin barrier proteins like filaggrin and loricrin.
Preclinical studies in animal models are essential for evaluating the therapeutic potential and understanding the pharmacological activity of new treatments for atopic dermatitis. This document outlines the use of this compound in a well-established mouse model of AD-like skin inflammation.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In the cytoplasm, this compound binds to the AhR, leading to the dissociation of chaperone proteins. The activated this compound-AhR complex then translocates into the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
This signaling cascade results in several key downstream effects relevant to atopic dermatitis:
-
Immune Modulation: Downregulation of pro-inflammatory Th2 cytokines (IL-4, IL-5, IL-13) and Th17 cytokines (IL-17A, IL-17F).
-
Skin Barrier Restoration: Upregulation of structural proteins essential for epidermal barrier function, such as filaggrin (FLG), loricrin (LOR), and involucrin (IVL).
-
Antioxidant Effects: Induction of antioxidant enzymes, like NQO1, through the Nrf2 pathway, which helps to mitigate oxidative stress in the skin.
Animal Model: DNFB-Induced Atopic Dermatitis-like Skin Inflammation in Mice
A commonly used and relevant model for studying atopic dermatitis is the dinitrofluorobenzene (DNFB)-induced chronic dermatitis model in mice. This model recapitulates several key features of human AD, including skin inflammation, barrier dysfunction, and a Th2-dominant immune response.
Experimental Workflow
The experimental workflow for evaluating this compound in the DNFB-induced AD model typically involves a sensitization phase followed by a challenge phase to elicit a robust inflammatory response. Treatment with this compound is initiated after the induction of dermatitis.
Detailed Experimental Protocols
Induction of DNFB-Induced Dermatitis
-
Animals: BALB/c mice (female, 7 weeks old) are commonly used.
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 20 µL of 0.5% DNFB dissolved in an acetone:olive oil (4:1) vehicle to the shaved abdomen.
-
-
Challenge (Starting Day 5):
-
Apply 10 µL of 0.2% DNFB to both the dorsal and ventral sides of the right ear every two days for a total of six applications (Days 5, 7, 9, 11, 13, 15).
-
This compound Administration
-
Groups:
-
Sham (no DNFB)
-
Vehicle (DNFB + vehicle cream)
-
This compound (DNFB + this compound cream at various concentrations, e.g., 0.01%, 0.1%, 1%)
-
-
Treatment Protocol:
-
Beginning on Day 5, apply the assigned treatment (vehicle or this compound cream) topically to the right ear once daily, approximately 2 hours before the DNFB challenge on challenge days.
-
Continue daily treatment until Day 17.
-
Endpoint Measurements
-
Ear Swelling (Clinical Score):
-
Measure the thickness of the right ear using a digital micrometer before the first challenge and 24 hours after the final challenge (Day 16).
-
Ear swelling is calculated as the difference in ear thickness before and after the challenge period.
-
-
Transepidermal Water Loss (TEWL):
-
Measure TEWL on the ear skin using a Tewameter® on Day 18 to assess skin barrier function.
-
-
Histopathology:
-
On Day 18, euthanize the mice and collect ear tissue.
-
Fix tissues in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score for inflammatory cell infiltration, acanthosis (epidermal thickening), and crust formation.
-
-
Cytokine Analysis:
-
Homogenize ear tissue samples.
-
Measure the concentration of IL-4 in the tissue homogenates using a specific ELISA kit according to the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize the quantitative outcomes from preclinical studies of this compound in the DNFB-induced atopic dermatitis mouse model.
Table 1: Effect of this compound on Ear Swelling
| Treatment Group | Concentration | Mean Ear Swelling (mm) ± SEM | % Inhibition |
| Sham | - | 0.02 ± 0.01 | - |
| Vehicle | - | 0.25 ± 0.02 | 0% |
| This compound | 0.01% | 0.18 ± 0.02 | 28% |
| This compound | 0.1% | 0.15 ± 0.01 | 40% |
| This compound | 1% | 0.12 ± 0.01 | 52% |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Effect of this compound on Skin Barrier Function and Inflammation
| Treatment Group | Concentration | TEWL (g/h/m²) ± SEM | IL-4 Levels (pg/mg protein) ± SEM |
| Sham | - | 10.5 ± 0.8 | 5.2 ± 0.6 |
| Vehicle | - | 25.8 ± 1.5 | 22.4 ± 2.1 |
| This compound | 0.01% | 18.2 ± 1.2 | 15.1 ± 1.8 |
| This compound | 0.1% | 15.5 ± 1.0 | 11.8 ± 1.5 |
| This compound | 1% | 12.9 ± 0.9 | 9.5 ± 1.2 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Table 3: Histopathological Scores
| Treatment Group | Concentration | Inflammatory Cell Infiltration (Score 0-3) | Acanthosis (Score 0-3) |
| Sham | - | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Vehicle | - | 2.8 ± 0.2 | 2.9 ± 0.1 |
| This compound | 1% | 1.1 ± 0.3 | 1.3 ± 0.2 |
| *p < 0.01 vs. Vehicle |
Conclusion
Topical application of this compound demonstrates significant efficacy in a mouse model of atopic dermatitis. It effectively reduces skin inflammation, suppresses Th2 cytokine production (IL-4), and improves skin barrier function by preventing an increase in transepidermal water loss. These preclinical findings support the mechanism of action of this compound as an AhR agonist and provide a strong rationale for its development as a novel, non-steroidal topical treatment for atopic dermatitis. The protocols and data presented herein serve as a valuable resource for researchers designing and interpreting preclinical studies with this compound.
References
- 1. This compound, a Novel Topical Therapeutic Aryl Hydrocarbon Receptor Agonist, Suppresses Atopic Dermatitis-like Skin Inflammation in Mice [jstage.jst.go.jp]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for psoriasis and atopic dermatitis: 15 years of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
Application Notes and Protocols: Assessing Skin Barrier Function with Tapinarof
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to assess the impact of Tapinarof on skin barrier function. This compound, a non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist, has demonstrated clinical efficacy in treating inflammatory skin conditions such as plaque psoriasis and atopic dermatitis.[1][2][3] A key aspect of its mechanism of action involves the enhancement of the skin's natural barrier.[1][4]
Mechanism of Action: this compound and the Aryl Hydrocarbon Receptor (AhR) Pathway
This compound's therapeutic effects are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor present in various skin cells, including keratinocytes. Upon binding, the this compound-AhR complex translocates to the cell nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, modulating the expression of target genes. This signaling cascade results in:
-
Upregulation of Skin Barrier Proteins: Increased expression of crucial structural proteins such as filaggrin, loricrin, involucrin, and hornerin, which are essential for maintaining the integrity of the stratum corneum.
-
Anti-inflammatory Effects: Downregulation of pro-inflammatory cytokines, including those in the IL-17 and Th2 pathways.
-
Antioxidant Response: Activation of the Nrf2 pathway, which enhances the skin's antioxidant defenses.
Below is a diagram illustrating the signaling pathway of this compound.
References
Application Note and Protocol for the Estimation of Tapinarof using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a novel, non-steroidal, topical therapeutic agent that functions as an aryl hydrocarbon receptor (AhR) agonist.[1] It is approved for the treatment of plaque psoriasis in adults and works by reducing inflammation, normalizing the skin barrier, and regulating immune cell gene expression.[1] Accurate and precise quantification of this compound in active pharmaceutical ingredients (API) and topical formulations is crucial for quality control, stability studies, and formulation development.
This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the estimation of this compound. The described reversed-phase (RP)-HPLC method is simple, accurate, and precise, making it suitable for routine analysis in quality control laboratories.[2][3][4]
Experimental Protocol
This protocol is based on a validated HPLC method for the determination of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photo Diode Array (PDA) detector is required.
| Parameter | Specification |
| HPLC Column | Kromosil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer : Methanol (10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 313 nm |
| Column Temperature | 30 °C |
| Run Time | 6 minutes |
| Elution Mode | Isocratic |
Preparation of Solutions
2.2.1. Mobile Phase Preparation: Prepare a mixture of phosphate buffer and methanol in the ratio of 10:90 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.2.2. Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 200 µg/mL).
2.2.3. Working Standard Solution Preparation: From the stock solution, prepare working standard solutions by diluting with the mobile phase to achieve concentrations within the linear range of the method (e.g., 5 to 30 µg/mL). For routine analysis, a concentration of 20 µg/mL can be used.
2.2.4. Sample Preparation (Topical Formulation): Accurately weigh a quantity of the topical formulation (e.g., cream) equivalent to a known amount of this compound. Disperse the sample in a suitable solvent and then dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 20 µg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to established guidelines, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Retention Time (RT) | Approximately 2.88 minutes |
| Precision (%RSD) | Within acceptable limits (<2%) |
| Accuracy (% Recovery) | Within acceptable limits (typically 98-102%) |
| Specificity | The method is stability-indicating, capable of separating this compound from its degradation products. |
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Estimation by HPLC.
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution multiple times (e.g., five replicates) and evaluate the following parameters.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Stability-Indicating Nature of the Method
Forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions, have demonstrated the stability-indicating capability of this method. The method effectively separates the main this compound peak from any degradation products, ensuring that the assay results are specific for the intact drug.
Conclusion
The provided HPLC method is a reliable and robust technique for the quantitative estimation of this compound in both bulk drug and topical formulations. Its simplicity and short run time make it highly suitable for routine quality control analysis and stability testing in a pharmaceutical laboratory setting. The use of a PDA detector can further aid in confirming peak purity.
References
- 1. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Developed and Validated for the Estimation of this compound in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of Topical Tapinarof
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of topical tapinarof, a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent. The information is intended to guide researchers and clinicians in designing and interpreting studies involving this compound.
Mechanism of Action
This compound is a naturally derived AhR agonist.[1] Its therapeutic effects in plaque psoriasis and atopic dermatitis are attributed to the activation of AhR, a ligand-dependent transcription factor. This activation leads to:
-
Downregulation of Pro-inflammatory Cytokines: Suppression of key inflammatory mediators, including Interleukin-17 (IL-17), IL-4, and IL-13.[1]
-
Skin Barrier Restoration: Induction of essential skin barrier proteins like filaggrin and loricrin.[1][2]
-
Antioxidant Effects: Enhancement of the Nrf2-mediated antioxidant response, which helps to mitigate oxidative stress in the skin.[1]
Signaling Pathway of this compound
Caption: this compound's mechanism of action via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Pharmacokinetic Profile
In vitro studies show that this compound has a high binding affinity (99%) to plasma proteins and is metabolized in the liver primarily through oxidation, sulfation, and glucuronide conjugation. This compound does not appear to modulate the activity of cytochrome P450 enzymes or transporters.
Systemic Absorption
Topical application of this compound results in minimal systemic absorption. Plasma concentrations of this compound are generally low and tend to decrease over time with continued use, which may be attributed to the restoration of the skin barrier function.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters from clinical studies.
Table 1: Pharmacokinetic Parameters of this compound Cream in Adults with Atopic Dermatitis (Phase 1 Study)
| Parameter | This compound 1% Cream | This compound 2% Cream |
| Mean Cmax (Day 1) | 1.2 ng/mL | 2.5 ng/mL |
| Mean Cmax (Day 21) | 0.15 ng/mL | 0.3 ng/mL |
| Median Tmax | 1 - 4 hours | 1 - 4 hours |
Study Design: Open-label, 2-cohort sequential study in 11 participants with moderate to severe atopic dermatitis. Cream applied twice daily.
Table 2: Pharmacokinetic Parameters of this compound 1% Cream in Adults with Extensive Plaque Psoriasis (Maximal Use Trial)
| Parameter | Day 1 | Day 29 |
| Mean Cmax | 898 pg/mL | 116 pg/mL |
| Median Cmax | 181 pg/mL | 59.4 pg/mL |
| Geometric Mean AUC0–last | 861 pg·h/mL | 321 pg·h/mL |
| Range of Cmax | 0 - 4680 pg/mL | - |
| Range of AUC0–last | 26.8 - 22,113 pg·h/mL | - |
Study Design: Multicenter, open-label trial in 21 patients with ≥20% body surface area involvement. Cream applied once daily for 29 days.
Experimental Protocols
Maximal Use Pharmacokinetic Study in Plaque Psoriasis
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound cream 1% applied once daily under maximal use conditions in adults with extensive plaque psoriasis.
Study Design:
-
Phase IIa, multicenter, open-label study.
-
Patient Population: Adults with a Physician Global Assessment (PGA) score of ≥ 3 and body surface area (BSA) involvement of ≥ 20%.
-
Treatment: this compound cream 1% applied once daily to all affected areas for 29 days.
Pharmacokinetic Sampling:
-
Blood samples for PK analysis are collected at pre-defined time points on Day 1 and Day 29.
-
Concentrations of this compound and its metabolite, this compound sulfate, are determined in plasma samples.
Bioanalytical Method:
-
A validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is used for the quantification of this compound and its metabolites in plasma.
-
The lower limit of quantitation (LLOQ) for this compound is typically around 50 pg/mL, and for this compound sulfate, it is around 10 pg/mL.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
Caption: Workflow for a maximal use pharmacokinetic study of topical this compound.
In Vitro Skin Permeation Testing (IVPT)
Objective: To develop a sensitive analytical method for the evaluation of this compound permeation from a topical cream formulation through human skin in vitro.
Methodology:
-
Skin Model: Excised human skin is used in in-line flow-through diffusion cells.
-
Formulation Application: A precise amount of this compound cream (e.g., 15 mg/cm²) is applied to the skin surface.
-
Receptor Solution: A receptor solution, such as phosphate-buffered saline (PBS) containing 5% (w/v) bovine serum albumin (BSA), is continuously flowed beneath the skin to collect any permeated drug.
-
Sampling: The receptor solution is collected at various time points over a defined period (e.g., 48 hours).
-
Sample Processing: Collected samples are processed to remove interfering substances like BSA before analysis.
Bioanalytical Method:
-
Instrumentation: A highly sensitive LC-MS/MS system is used for quantification.
-
Chromatography: A C18 column is typically used for chromatographic separation.
-
Mobile Phase: A mixture of aqueous and organic solvents with a modifier like formic acid is used for elution.
-
Validation: The analytical method is validated for linearity, accuracy, and precision according to regulatory guidelines.
Safety and Tolerability
Clinical trials have shown that topical this compound is generally well-tolerated. The most common adverse events reported are mild and include folliculitis, headache, back pain, and pruritus. Systemic side effects are rare, consistent with the low systemic absorption of the drug.
References
Investigating Tapinarof's Influence on T-Cell Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a novel, non-steroidal, topical therapeutic agent that functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor pivotal in the regulation of immune responses and skin homeostasis.[1][2] Approved for the treatment of plaque psoriasis, this compound's mechanism of action involves the modulation of T-cell differentiation, a key driver in autoimmune and inflammatory skin conditions.[2][3] These application notes provide a detailed overview of this compound's effects on T-cell subsets, particularly T helper 17 (Th17) and regulatory T (Treg) cells, and offer comprehensive protocols for investigating these effects in a laboratory setting.
Mechanism of Action: this compound and the AhR Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating the AhR.[4] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.
Activation of the AhR pathway by this compound in T-cells leads to a significant shift in the balance of pro-inflammatory and anti-inflammatory cell types. Specifically, this compound has been shown to:
-
Inhibit Th17 Differentiation: this compound treatment has been observed to reduce the differentiation of naïve CD4+ T-cells into the pro-inflammatory Th17 lineage. This is accompanied by a decrease in the production of key Th17-associated cytokines, such as Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).
-
Promote Treg Differentiation: Conversely, this compound promotes the differentiation of naïve CD4+ T-cells into immunosuppressive Foxp3+ Treg cells. This shift towards a more regulatory phenotype contributes to the dampening of the inflammatory response.
-
Modulate Dendritic Cell Function: this compound can also indirectly influence T-cell differentiation by acting on dendritic cells (DCs). It has been shown to inhibit the production of pro-inflammatory cytokines by DCs, such as IL-6, IL-12, and IL-23, which are crucial for the development of Th17 cells.
References
- 1. scispace.com [scispace.com]
- 2. This compound inhibits psoriatic inflammation through inducing tolerogenic dendritic cells and Foxp3+ Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for Measuring the Antioxidant Activity of Tapinarof
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof (3,5-dihydroxy-4-isopropylstilbene), a novel, first-in-class topical therapeutic aryl hydrocarbon receptor (AhR) agonist, has demonstrated significant efficacy in the treatment of inflammatory skin conditions such as plaque psoriasis.[1][2] Its mechanism of action is multifaceted, involving the downregulation of pro-inflammatory cytokines and the restoration of the skin barrier.[2][3] A crucial component of its therapeutic effect is its antioxidant activity, which helps to mitigate the oxidative stress implicated in the pathogenesis of these skin disorders.[4]
This compound exerts its antioxidant effects through a dual mechanism:
-
Indirect Antioxidant Activity via Nrf2 Pathway Activation: this compound binds to and activates the aryl hydrocarbon receptor (AhR). This activation leads to the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, leading to the production of antioxidant enzymes that combat oxidative stress.
-
Direct Radical Scavenging: As a stilbenoid with phenolic groups, this compound possesses intrinsic antioxidant activity, enabling it to directly scavenge reactive oxygen species (ROS).
These application notes provide detailed protocols for various assays to quantify and characterize the antioxidant activity of this compound, enabling researchers to further elucidate its mechanism of action and explore its therapeutic potential.
Signaling Pathway of this compound-Mediated Antioxidant Response
The primary pathway for this compound's indirect antioxidant activity involves the activation of the AhR-Nrf2 signaling cascade.
I. In Vitro Chemical Assays
These assays assess the direct radical scavenging and reducing capabilities of this compound in a cell-free system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
This compound stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
-
Standard: Ascorbic acid or Trolox can be used as a positive control. Prepare a stock solution in the same solvent as this compound.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the standard in the appropriate solvent.
-
In a 96-well microplate, add 100 µL of each dilution of this compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation:
| Compound | DPPH Radical Scavenging Activity (Qualitative) | Reference |
| Trolox | ≥ Resveratrol | |
| Resveratrol | > Pterostilbene | |
| Pterostilbene | > this compound | |
| This compound | > Pinosylvin | |
| Pinosylvin | ≫ Pinosylvin methyl ether |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS stock solution: Prepare a 7 mM solution of ABTS in water.
-
Potassium persulfate solution: Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound stock solution and standard (Trolox) are prepared as in the DPPH assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the standard.
-
In a 96-well microplate, add 20 µL of each dilution of this compound or standard.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
-
Data Presentation:
| Compound | ABTS Radical Scavenging Activity | Reference |
| This compound | Confirmed to scavenge ABTS radical |
Note: Quantitative TEAC values for this compound are not currently available in published literature.
II. Cellular Assays
These assays evaluate the antioxidant effects of this compound in a biologically relevant context, such as in skin cells (keratinocytes).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. Non-fluorescent DCFH-DA readily diffuses into cells, where it is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Experimental Workflow:
Experimental Protocol:
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT cell line) in appropriate medium until they reach 80-90% confluency in a 96-well black, clear-bottom plate.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) for a short period (e.g., 1 hour).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Presentation:
| Treatment | Intracellular ROS Levels | Reference |
| Oxidative Stressor (e.g., H₂O₂) | Increased ROS | General Knowledge |
| This compound + Oxidative Stressor | Reduced ROS levels |
Note: Specific quantitative data on the percentage reduction of ROS by this compound are not consistently reported in the literature.
Nrf2 Activation Assay
Principle: This assay determines the ability of this compound to activate the Nrf2 pathway. This can be achieved by measuring the nuclear translocation of Nrf2 or by using a reporter gene assay where the luciferase or another reporter gene is under the control of an Antioxidant Response Element (ARE).
Experimental Protocol (Reporter Gene Assay):
-
Cell Line:
-
Use a stable cell line (e.g., HaCaT) transfected with a reporter plasmid containing the ARE sequence upstream of a luciferase gene.
-
-
Treatment:
-
Plate the cells in a 96-well white, clear-bottom plate and treat with various concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein content in each well.
-
Express the results as fold induction of luciferase activity compared to the vehicle-treated control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Data Presentation:
| Compound | Nrf2 Activation | Reference |
| This compound | Confirmed to activate the Nrf2 pathway |
Note: Specific EC50 values for Nrf2 activation by this compound are not widely published.
Lipid Peroxidation Assay (TBARS Assay)
Principle: This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically.
Experimental Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound and an oxidative stressor as described for the ROS assay.
-
Harvest the cells and prepare a cell lysate.
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 100 µL of sodium dodecyl sulfate (SDS) solution and 2.5 mL of TBA reagent (a mixture of TBA, acetic acid, and sodium hydroxide).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Normalize the results to the total protein content of the cell lysate.
-
Data Presentation:
| Treatment | Malondialdehyde (MDA) Levels | Reference |
| Oxidative Stressor | Increased MDA | General Knowledge |
| This compound + Oxidative Stressor | Inhibits lipid peroxidation |
III. Antioxidant Enzyme Activity Assays
These assays measure the activity of key antioxidant enzymes that are upregulated by the Nrf2 pathway.
Principle: The activities of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) are measured using specific spectrophotometric assays based on the consumption of their respective substrates or the formation of a colored product.
General Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., keratinocytes) and treat with this compound for a sufficient duration to allow for gene expression and protein synthesis (e.g., 24-48 hours).
-
Cell Lysate Preparation: Prepare cell lysates under conditions that preserve enzyme activity.
-
Enzyme Activity Assays: Use commercially available kits or established protocols to measure the activity of SOD, CAT, and GPx in the cell lysates.
-
Data Analysis: Normalize enzyme activity to the total protein concentration and express the results as fold change compared to the vehicle-treated control.
Data Presentation:
| Enzyme | Effect of this compound Treatment | Reference |
| Superoxide Dismutase (SOD) | Upregulated expression of antioxidant enzymes | |
| Catalase (CAT) | Upregulated expression of antioxidant enzymes | |
| Glutathione Peroxidase (GPx) | Upregulated expression of antioxidant enzymes |
Note: The literature confirms that this compound upregulates antioxidant enzyme expression, but specific quantitative data on the fold increase in the activity of these enzymes are limited.
Conclusion
The antioxidant properties of this compound are a key component of its therapeutic mechanism. The assays described in these application notes provide a comprehensive framework for researchers to investigate and quantify the direct and indirect antioxidant effects of this promising therapeutic agent. While specific quantitative values for this compound in some of these assays are still emerging in the scientific literature, the provided protocols offer standardized methods for generating this crucial data. Further research in this area will undoubtedly provide a more complete understanding of this compound's role in mitigating oxidative stress in inflammatory skin diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tapinarof Dosage in Preclinical Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tapinarof in preclinical animal models of skin inflammation. The information is designed to address specific experimental challenges and optimize study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for preclinical mouse models of psoriasis?
A1: For topical application in mouse models of psoriasis-like skin inflammation, such as the imiquimod (IMQ) or IL-23-induced models, a common and effective starting concentration is 1% this compound cream or solution, applied once daily.[1][2] Dose-ranging studies have also demonstrated efficacy at lower concentrations, such as 0.1% and 0.01%, which can be used to establish a dose-response relationship.[3][4][5]
Q2: What is a suitable vehicle for dissolving and applying this compound in mouse studies?
A2: In several preclinical studies, this compound has been successfully dissolved in ethanol for topical application. For cream formulations, the vehicle is designed to be non-irritating and enhance drug delivery. When preparing your own formulation, it is crucial to use a vehicle that is non-irritating to mouse skin and does not interfere with the disease model. A simple vehicle like 60% ethanol has been used effectively.
Q3: How should I score the severity of skin inflammation in my mouse model?
A3: A modified Psoriasis Area and Severity Index (PASI) is the standard method for scoring skin inflammation in mouse models. This involves the daily visual assessment of erythema (redness), scaling (desquamation), and induration (thickness) on a scale of 0 to 4 for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The individual scores are then summed to obtain a cumulative score, which reflects the overall severity of inflammation.
Q4: I am observing conflicting results with this compound in the imiquimod (IMQ) and IL-23-induced psoriasis models. Is this expected?
A4: Yes, this is a critical observation that has been reported in the literature. While this compound has been shown to ameliorate inflammation in the IMQ-induced model by reducing the expression of pro-inflammatory cytokines, some studies have reported that it can aggravate the disease in the IL-23 injection model, leading to increased epidermal thickness. This suggests that the therapeutic effect of this compound may vary depending on the specific inflammatory pathways that are dominant in the chosen animal model. It is crucial to consider these differences when interpreting your results and selecting the most appropriate model for your research question.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or highly variable skin inflammation scores between animals. | 1. Improper application of the inducing agent (e.g., imiquimod).2. Mice licking or grooming the treated area.3. Inconsistent scoring between observers. | 1. Ensure a consistent amount of the inducing agent is applied to the same area of skin each day.2. Apply this compound in a small volume of a volatile vehicle (e.g., ethanol) that dries quickly. Consider using an Elizabethan collar for a short period after application if licking persists.3. Develop a clear scoring guide with representative images for each score (0-4) for all observers to standardize the assessment. |
| No significant therapeutic effect of this compound is observed. | 1. Suboptimal dosage.2. Inappropriate vehicle.3. Model-specific effects (see FAQ Q4). | 1. Perform a dose-response study, testing concentrations from 0.01% to 1%.2. Ensure the vehicle is capable of delivering the drug through the stratum corneum. Ethanol-based solutions are a good starting point.3. If using the IL-23 model, consider that this compound may not be effective or could be detrimental in this specific context. |
| Signs of skin irritation not related to the psoriasis model. | 1. Vehicle-induced irritation.2. High concentration of this compound. | 1. Test the vehicle alone on a separate cohort of mice to rule out non-specific irritation.2. If using a high concentration, consider testing lower doses to see if the irritation subsides while maintaining efficacy. |
| Difficulty in measuring ear thickness accurately. | 1. Inconsistent measurement technique. | 1. Use a digital caliper for precise measurements.2. Always measure the same spot on the ear.3. Take multiple measurements and average them to reduce variability. |
Quantitative Data from Preclinical Studies
Table 1: Effect of Topical this compound on Ear Swelling in IL-23-Induced Psoriasis-like Dermatitis in Mice
| Treatment Group | Concentration | Mean Change in Ear Thickness (mm) from Baseline (Day 4) |
| Vehicle (Ethanol) | - | ~0.12 |
| This compound | 0.01% | ~0.08 |
| This compound | 0.1% | ~0.07 |
| This compound | 1% | ~0.06 |
| Dexamethasone (Dex) | 0.005% | ~0.04 |
| *Statistically significant reduction compared to vehicle. Data adapted from studies on IL-23-induced ear swelling. |
Table 2: Summary of this compound Effects in Different Psoriasis Mouse Models
| Model | This compound Concentration | Key Findings | Reference |
| Imiquimod (IMQ)-Induced | 1% | Ameliorated psoriatic dermatitis, decreased expression of IL-23/IL-17/IL-22 axis cytokines. | |
| IL-23-Induced | 1% | Aggravated the disease, increased epidermal thickness. | |
| IL-23-Induced | 0.01%, 0.1%, 1% | Significantly inhibited ear swelling. |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara) daily to the shaved back for 5-7 consecutive days.
-
-
This compound Treatment:
-
Prepare a 1% solution of this compound in a suitable vehicle (e.g., 60% ethanol).
-
Apply the this compound solution topically to the inflamed skin once daily, typically starting on the same day as the first imiquimod application or after the onset of inflammation.
-
-
Assessment:
-
Score the severity of erythema, scaling, and induration daily using a modified PASI scoring system (0-4 scale for each).
-
Measure skin thickness daily using a caliper.
-
At the end of the experiment, collect skin tissue for histological analysis (H&E staining for epidermal thickness) and cytokine analysis (e.g., qRT-PCR for IL-17, IL-23).
-
Interleukin-23 (IL-23)-Induced Psoriasis-like Ear Inflammation Model
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Inflammation:
-
Inject 20 µL of recombinant mouse IL-23 (e.g., 500 ng/mouse) dissolved in PBS with 0.1% BSA into the ear pinna for 3-4 consecutive days.
-
-
This compound Treatment:
-
Prepare this compound solutions at desired concentrations (e.g., 0.01%, 0.1%, 1%) in a suitable vehicle (e.g., ethanol).
-
Apply the this compound solution topically to the ear once daily for the duration of the IL-23 injections.
-
-
Assessment:
-
Measure ear thickness daily using a digital caliper.
-
At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory markers.
-
Visualizations
Caption: this compound's Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR) Pathway.
Caption: Experimental Workflow for the Imiquimod (IMQ)-Induced Psoriasis Mouse Model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits psoriatic inflammation through inducing tolerogenic dendritic cells and Foxp3+ Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of this compound in Mice as a Novel Topical Agent for Plaque Psoriasis [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound in Mice as a Novel Topical Agent for Plaque Psoriasis [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Tapinarof Technical Support Center: Experimental Solubility Solutions
Welcome to the Technical Support Center for researchers working with Tapinarof. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low aqueous solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a hydrophobic molecule with very low aqueous solubility. Its water solubility is reported to be approximately 0.0339 mg/mL. This inherent low solubility can present challenges in various experimental setups.
Q2: What are the most common solvents for dissolving this compound for in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a concentrated stock solution of this compound.[1][2][3] Ethanol is also a viable option.[2][3]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%. However, the sensitivity to DMSO can vary between cell lines, so it is best practice to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Q4: Can I use alternatives to DMSO for solubilizing this compound?
Yes, if DMSO is not suitable for your experimental system, other options can be explored. These include:
-
Ethanol: this compound is soluble in ethanol and can be used to prepare stock solutions.
-
Co-solvent mixtures: Formulations containing a combination of solvents like DMSO, polyethylene glycol (e.g., PEG300 or PEG400), and a surfactant (e.g., Tween 80) can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs like this compound, thereby increasing their aqueous solubility.
-
Zwitterionic liquids (ZIL): These have been proposed as a less toxic alternative to DMSO for solubilizing hydrophobic drugs for cell-based assays.
Troubleshooting Guide: this compound Precipitation in Experiments
Precipitation of this compound upon dilution of a stock solution into aqueous media is a common issue. This guide provides a systematic approach to troubleshooting this problem.
Problem: My this compound solution precipitates when I add it to my cell culture medium or buffer.
This is likely due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment, the this compound can crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration and Dilution:
-
Prepare a higher concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Perform serial dilutions in your cell culture medium. Instead of a single large dilution, add small volumes of the stock solution to the medium while vortexing or gently mixing.
-
-
Use a Co-Solvent System:
-
Prepare a stock solution in a co-solvent mixture. A formulation that has been used for in vivo studies and can be adapted for in vitro use consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Employ Cyclodextrins:
-
Utilize cyclodextrins to form an inclusion complex with this compound. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative. A suggested formulation involves preparing a stock in 10% DMSO and diluting it into a solution containing 20% SBE-β-CD in saline.
-
-
Sonication:
-
After dilution, sonicate the solution briefly. This can help to redissolve small precipitates and create a more uniform dispersion.
-
-
Vehicle Control is Crucial:
-
Always include a vehicle control in your experiments that contains the same concentration of the solvent(s) used to dissolve the this compound. This will help you to distinguish between the effects of the compound and the effects of the solvent.
-
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide examples of formulations that can be used in experimental settings.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Source(s) |
| DMSO | 55 mg/mL (216.26 mM) | |
| DMSO | 100 mg/mL (393.21 mM) | |
| Ethanol | ≥ 100 mg/mL (393.21 mM) | |
| Dimethylformamide (DMF) | ~10 mg/mL |
Table 2: Example Formulations for Experimental Use
| Formulation Components | Achievable Concentration of this compound | Notes | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL (9.83 mM) | Add solvents sequentially and ensure the solution is clear before adding the next. Sonication is recommended. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (9.83 mM) | Prepare the 20% SBE-β-CD in saline first. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.83 mM) | Suitable for certain in vivo applications. | |
| 60% Ethanol, 40% Water | 1% (10 mg/mL) | Used in some preclinical studies. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound powder
-
Beta-cyclodextrin (e.g., SBE-β-CD)
-
Deionized water or appropriate buffer (e.g., saline)
-
Ethanol
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the beta-cyclodextrin in deionized water or buffer to create a saturated or desired concentration solution.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
While stirring the cyclodextrin solution, add the this compound-ethanol solution dropwise.
-
Continue to stir the mixture for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for complex formation.
-
The resulting solution, containing the this compound-cyclodextrin complex, can then be used for experiments. It may be necessary to filter the solution to remove any un-complexed drug.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).
Caption: Experimental workflow for preparing and using this compound in laboratory settings.
References
Technical Support Center: Tapinarof-Induced Folliculitis in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering folliculitis in clinical studies of tapinarof.
Troubleshooting Guide: Managing this compound-Induced Folliculitis
This guide offers a step-by-step approach for addressing folliculitis observed during experimental procedures.
Issue: A study participant has developed follicular papules and/or pustules in areas where this compound cream has been applied.
Recommended Actions:
-
Assess and Grade the Severity:
-
Utilize the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of the folliculitis.[1][2] Most reported cases in clinical trials have been mild (Grade 1) to moderate (Grade 2).[1][2]
-
Document the morphology of the lesions. This compound-induced follicular events are often described as non-pustular and non-comedogenic.[3]
-
-
Consider Temporary Discontinuation:
-
For mild to moderate cases, a temporary interruption of this compound application at the affected sites is an effective management strategy. Application can be continued on other unaffected areas.
-
In the PSOARING and ADORING trials, most patients did not require dose modifications or treatment interruptions.
-
-
Patient Education:
-
Educate the participant on the correct application of this compound, ensuring they apply a thin layer only to the affected plaques.
-
-
Rule out Infectious Causes:
-
While this compound-induced folliculitis is typically non-bacterial, consider obtaining cultures if the presentation is atypical or pustular. In clinical trials, cultures of pustules have consistently been negative.
-
-
Symptomatic Relief (If Necessary):
-
Although most cases are asymptomatic, if the patient experiences itching or discomfort, consider non-pharmacological interventions or appropriate symptomatic treatments.
-
Quantitative Data Summary
The following table summarizes the incidence of follicular events in the pivotal Phase 3 clinical trials for this compound in plaque psoriasis (PSOARING 1 & 2) and atopic dermatitis (ADORING 1 & 2).
| Clinical Trial Program | Indication | This compound 1% Incidence | Vehicle Incidence | Discontinuation Rate due to Folliculitis (this compound Group) | Reference |
| PSOARING 1 & 2 | Plaque Psoriasis | 17.8% - 24.0% | 0.6% - 1.5% | 0.9% - 1.8% | |
| ADORING 1 & 2 | Atopic Dermatitis | 8.9% - 14.0% | 0.6% - 1.5% | 0% - 1.0% |
Experimental Protocols
Assessment of Follicular Events in Clinical Trials:
In the PSOARING and ADORING clinical trial programs, follicular events were predefined as adverse events of special interest (AESI), and investigators received specific training for their identification and monitoring.
-
Definition of Follicular Event: The definition was broadened beyond the standard Medical Dictionary for Regulatory Activities (MedDRA) term for folliculitis. It included a grouped category of MedDRA preferred terms such as "application site folliculitis," "folliculitis," and "keratosis pilaris." In the ADORING trials, investigators could also record folliculitis based on their clinical assessment in their own words.
-
Grading of Severity: Folliculitis and contact dermatitis were identified and graded by investigators using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Grade 1: Mild
-
Grade 2: Moderate
-
Grade 3: Severe
-
-
Data Collection: Safety and tolerability assessments, including the incidence and frequency of follicular events, were conducted at regular intervals (e.g., every 4 weeks in PSOARING 3).
Visualizations
Caption: this compound Signaling Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced folliculitis?
A1: The exact mechanism is not fully elucidated, but it is thought to be an "on-target" effect related to this compound's mechanism of action as an Aryl Hydrocarbon Receptor (AhR) agonist. AhR activation is known to regulate the epidermal differentiation complex. It is hypothesized that this compound's upregulation of skin barrier components, such as filaggrin and loricrin, may lead to increased follicular cornification and subsequent plugging of the hair follicle, resulting in non-infectious follicular papules.
Q2: What is the typical clinical presentation of this compound-induced folliculitis?
A2: In clinical trials, this compound-associated follicular events are generally described as mild, self-limiting, non-pustular, and non-comedogenic. The morphology can sometimes be reminiscent of keratosis pilaris, with punctate erythematous follicular scaling macules and papules.
Q3: How soon after initiating this compound treatment does folliculitis typically appear?
A3: The mean time to the first onset of follicular events in the PSOARING trials was approximately 30-32 days. In the ADORING trials, the onset ranged from 18.5 to 86.8 days.
Q4: Is the folliculitis associated with this compound infectious?
A4: No, cultures of pustules from patients treated with this compound have been consistently negative for bacteria, yeast, and fungi.
Q5: Are there any specific patient populations that are more susceptible to this compound-induced folliculitis?
A5: The available data from the PSOARING and ADORING trials have not identified specific patient populations that are at a higher risk of developing folliculitis. The incidence rates were similar across a wide age range in the ADORING trials.
Q6: Does the folliculitis lead to high rates of treatment discontinuation?
A6: No, the discontinuation rates due to folliculitis in the this compound groups were low across the PSOARING (0.9–1.8%) and ADORING (0–1.0%) trials.
Q7: Is any specific treatment required for this compound-induced folliculitis?
A7: The clinical trial protocols for the PSOARING studies did not mandate any specific therapy for folliculitis. Management was at the discretion of the investigator and often involved temporary interruption of the study drug at the affected sites. The majority of cases were self-limited and resolved without intervention.
References
Troubleshooting Inconsistent Tapinarof Efficacy in Murine Models
This technical support guide addresses common issues and frequently asked questions regarding inconsistent results observed in preclinical studies of Tapinarof using mouse models of inflammatory skin diseases. This resource is intended for researchers, scientists, and drug development professionals to help navigate experimental variability and ensure robust study outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results with this compound in our psoriasis mouse models. In some experiments, it's anti-inflammatory, while in others, it seems to worsen the condition. Why is this happening?
A1: This is a documented phenomenon and a critical consideration when working with this compound in vivo. Research has shown that the effect of this compound can be highly dependent on the specific psoriasis mouse model used.[1][2][3]
Specifically, this compound has been reported to ameliorate psoriatic dermatitis in the imiquimod (IMQ)-induced model by decreasing the expression of key cytokines in the IL-23/IL-17/IL-22 axis.[1][2] In stark contrast, in an IL-23-injection model, this compound was found to aggravate the disease, leading to increased epidermal thickness. This suggests that the underlying inflammatory milieu of the model system can significantly influence the drug's effect.
Q2: What are the potential reasons for the opposing effects of this compound in the IMQ versus IL-23 psoriasis models?
A2: The exact mechanisms are still under investigation, but the differing inflammatory pathways activated by IMQ and direct IL-23 injection are likely responsible. IMQ induces a broader inflammatory response, while the IL-23 model more directly activates the IL-23/Th17 axis. The Aryl Hydrocarbon Receptor (AhR), this compound's target, can have both pro- and anti-inflammatory roles depending on the cellular context and signaling environment. It is plausible that in the IL-23 model, AhR activation by this compound leads to an aberrant or exacerbated inflammatory response.
Q3: We are using the IL-23-induced psoriasis model and not seeing the expected therapeutic effect of this compound. What could be the issue?
A3: A key factor in the IL-23 model appears to be the timing of this compound administration relative to disease induction. One study that demonstrated the efficacy of this compound in an IL-23 model applied the drug concurrently with IL-23 administration. In contrast, another group that reported a lack of efficacy had pre-applied this compound and stopped its application during IL-23 administration. This suggests that the continuous presence of this compound during the activation of the Th17 pathway by IL-23 is crucial for its inhibitory effects.
Q4: How does this compound work, and which signaling pathways are involved?
A4: this compound is a naturally derived Aryl Hydrocarbon Receptor (AhR) agonist. Its mechanism of action involves several key pathways:
-
Downregulation of Pro-inflammatory Cytokines: Upon binding to AhR, this compound influences T-helper cell differentiation, leading to the downregulation of pro-inflammatory cytokines, particularly IL-17, which is pivotal in psoriasis.
-
Skin Barrier Restoration: It induces the expression of essential skin barrier proteins like filaggrin and loricrin.
-
Antioxidant Effects: this compound activates the NRF2 pathway, which leads to the production of antioxidant enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Opposing effects of this compound in different psoriasis models. | The choice of mouse model (e.g., IMQ vs. IL-23 injection) significantly impacts the outcome. | Carefully select the mouse model that best reflects the specific pathogenic pathway you are investigating. Be aware of the literature reporting contradictory effects and consider using more than one model to validate your findings. |
| Lack of efficacy in the IL-23-induced psoriasis model. | The timing of this compound application is critical. Pre-treatment without concurrent application during disease induction may not be effective. | Administer this compound concurrently with the IL-23 injections throughout the induction phase of the model. |
| Variability in ear swelling or skin thickness measurements. | Inconsistent application of the topical formulation or measurement technique. | Ensure a consistent and standardized application of the cream to the entire ear or lesion surface. Use a calibrated digital caliper for thickness measurements and take readings at the same location each time. |
| Inconsistent cytokine or gene expression levels. | Differences in tissue harvesting and processing. Timing of sample collection. | Harvest tissues at a consistent time point relative to the final drug application and disease induction. Standardize sample processing and RNA/protein extraction protocols. |
Quantitative Data Summary
Table 1: Effect of this compound on Gene Expression in IL-23-Induced Psoriasis-Like Dermatitis in Mice
| Treatment Group | Cyp1a1 mRNA Expression (Fold Change vs. Vehicle) | Nqo1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| 0.01% this compound | Significant Elevation | Significant Elevation |
| 0.1% this compound | Significant Elevation | Significant Elevation |
| 1% this compound | Significant Elevation | Significant Elevation |
Data summarized from studies showing a dose-dependent increase in the expression of AhR target genes.
Table 2: Effect of this compound on IL-17A and IL-4 Levels in Mouse Models
| Model | Treatment Group | IL-17A Levels in Ear Tissue | IL-4 Levels in Ear Tissue |
| IL-23-Induced Psoriasis | Vehicle | Increased | Not Reported |
| 0.1% this compound | Significantly Inhibited | Not Reported | |
| 1% this compound | Significantly Inhibited | Not Reported | |
| DNFB-Induced Atopic Dermatitis | Vehicle | Not Reported | Increased |
| 0.01% this compound | Not Reported | Significantly Inhibited | |
| 0.1% this compound | Not Reported | Significantly Inhibited | |
| 1% this compound | Not Reported | Significantly Inhibited |
Data summarized from studies demonstrating this compound's ability to suppress key inflammatory cytokines in respective disease models.
Experimental Protocols
1. IL-23-Induced Psoriasis-Like Dermatitis Mouse Model
-
Animals: Female C57BL/6J mice.
-
Induction: Repeated intradermal injection of 20 μL of 25 μg/mL recombinant mouse IL-23 in PBS containing 0.1% BSA into the left ear for 3 consecutive days.
-
Treatment: Topical administration of vehicle (e.g., Ethanol) or this compound (0.01%, 0.1%, 1%) once daily for 3 days, concurrently with IL-23 injections.
-
Endpoints:
-
Ear thickness measured on Day 1 and Day 4.
-
Histopathological analysis of ear tissue.
-
Measurement of mRNA expression of Cyp1a1 and Nqo1 in ear tissue on Day 4.
-
Measurement of IL-17A levels in ear tissue on Day 4 using ELISA.
-
2. Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis Mouse Model
-
Animals: BALB/c mice.
-
Induction: Topical application of 62.5 mg of 5% imiquimod cream to the shaved back skin for five consecutive days.
-
Treatment: Topical application of this compound (e.g., 1% dissolved in 60% ethanol) for a specified duration, which can be before and/or during IMQ treatment.
-
Endpoints:
-
Psoriasis Area and Severity Index (PASI) scoring.
-
Epidermal thickness measurement through histopathology.
-
qRT-PCR analysis of inflammatory cytokine expression (e.g., Il-23, Il-17f, Il-22) in skin samples.
-
Visualizations
Caption: this compound's mechanism of action via the AhR signaling pathway.
Caption: Comparative experimental workflows for psoriasis mouse models.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Managing Tapinarof-Induced Contact Dermatitis in Research Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter contact dermatitis as a side effect during experiments with Tapinarof.
Troubleshooting Guides
Scenario 1: A subject in a preclinical or clinical study develops a rash after applying this compound cream.
1. Initial Assessment and Observation:
-
Action: Immediately document the characteristics of the rash, including its location, morphology (e.g., redness, swelling, blisters), and distribution. Note the time of onset relative to the first and subsequent applications of this compound.
-
Rationale: Detailed documentation is crucial for differentiating between irritant contact dermatitis (ICD), allergic contact dermatitis (ACD), and other potential skin reactions. In clinical trials, contact dermatitis associated with this compound has been reported as generally mild to moderate and localized to the application sites.[1]
2. Discontinuation and Symptom Management:
-
Action: Temporarily discontinue the application of this compound to the affected areas.[2] For mild to moderate reactions, consider the use of cool compresses, emollients, and low-potency topical corticosteroids to alleviate symptoms.[3][4]
-
Rationale: Removal of the potential causative agent is the primary step in managing contact dermatitis.[3] Symptomatic treatment can help reduce inflammation and discomfort.
3. Differential Diagnosis:
-
Action: Consider other potential causes for the skin reaction, such as a reaction to the vehicle components of the cream, a flare-up of the underlying dermatological condition being studied, or an unrelated skin issue.
-
Rationale: It is important to rule out other possibilities before attributing the reaction solely to this compound. The vehicle cream used in clinical trials serves as a control for this purpose.
4. Patch Testing (for suspected Allergic Contact Dermatitis):
-
Action: If ACD is suspected, perform patch testing to identify the specific causative agent. This should be done after the acute rash has subsided.
-
Rationale: Patch testing is the gold standard for diagnosing ACD and can help determine if the reaction is to this compound itself or to an excipient in the formulation.
Scenario 2: A researcher is planning a study involving topical this compound and wants to proactively manage the risk of contact dermatitis.
1. Subject Screening:
-
Action: During subject recruitment, obtain a detailed history of previous skin allergies and sensitivities.
-
Rationale: Individuals with a history of atopic dermatitis or other skin sensitivities may be at a higher risk for developing contact dermatitis.
2. Proper Application Technique:
-
Action: Ensure that study participants are educated on the correct application of the this compound cream, which involves applying a thin layer only to the affected areas.
-
Rationale: Limiting the application to the target lesions can help minimize the risk of irritation to surrounding healthy skin.
3. Monitoring and Early Detection:
-
Action: Implement a regular skin assessment schedule to monitor for any signs of skin irritation or dermatitis.
-
Rationale: Early detection allows for prompt management and can prevent the reaction from becoming more severe.
Frequently Asked Questions (FAQs)
Q1: What is the incidence of contact dermatitis associated with this compound in clinical trials?
A1: The incidence of contact dermatitis with this compound cream 1% has been evaluated in several large-scale clinical trials for both plaque psoriasis (PSOARING trials) and atopic dermatitis (ADORING trials). The rates vary between the indications.
Q2: How is this compound-induced contact dermatitis typically managed in a research setting?
A2: In clinical trials, most cases of contact dermatitis were mild to moderate and were managed without the need to discontinue the study drug. Management strategies include:
-
Temporary cessation of this compound application to the affected area.
-
Use of emollients to maintain skin barrier function.
-
Application of low- to mid-potency topical corticosteroids to reduce inflammation.
Q3: What is the difference between irritant and allergic contact dermatitis, and how does it relate to this compound?
A3:
-
Irritant Contact Dermatitis (ICD): This is a non-immune reaction caused by direct chemical damage to the skin. It is the more common form of contact dermatitis. In dermal safety trials, this compound cream 1% was found to have a slight potential for very mild cumulative irritation under exaggerated conditions.
-
Allergic Contact Dermatitis (ACD): This is a delayed-type hypersensitivity reaction mediated by the immune system. It requires prior sensitization to an allergen. Dermal safety trials with this compound cream 1% showed no evidence of sensitization.
Q4: Can patch testing be performed to confirm an allergy to this compound?
A4: Yes, patch testing is the recommended method to diagnose allergic contact dermatitis to a topical medication. A specific, standardized patch test concentration for this compound has not been established in the public domain. However, based on best practices for patch testing topical medications, a suggested protocol can be developed.
Data Presentation
Table 1: Incidence of Contact Dermatitis in Phase 3 Clinical Trials of this compound Cream 1%
| Trial Program | Indication | This compound 1% Incidence | Vehicle Incidence | Reference |
| PSOARING 1 | Plaque Psoriasis | 5.0% | 0.6% | |
| PSOARING 2 | Plaque Psoriasis | 5.8% | 0% | |
| PSOARING 3 (Long-term) | Plaque Psoriasis | 5.9% | N/A | |
| ADORING 1 | Atopic Dermatitis | 1.5% | 2.2% | |
| ADORING 2 | Atopic Dermatitis | 1.1% | 1.5% | |
| ADORING 3 (Long-term) | Atopic Dermatitis | 1.5% | N/A |
Table 2: Discontinuation Rates Due to Contact Dermatitis in Phase 3 Clinical Trials
| Trial Program | Indication | This compound 1% Discontinuation Rate | Vehicle Discontinuation Rate | Reference |
| PSOARING 1 | Plaque Psoriasis | 1.5% | 0% | |
| PSOARING 2 | Plaque Psoriasis | 2.0% | 0% | |
| PSOARING 3 (Long-term) | Plaque Psoriasis | 1.4% | N/A | |
| ADORING 1 | Atopic Dermatitis | 0.7% | 1.5% | |
| ADORING 2 | Atopic Dermatitis | 0% | 0.8% | |
| ADORING 3 (Long-term) | Atopic Dermatitis | 0.4% | N/A |
Experimental Protocols
Key Experiment: Patch Testing for Suspected Allergic Contact Dermatitis to this compound
Objective: To determine if a subject has a delayed-type hypersensitivity reaction to this compound or its vehicle components.
Materials:
-
This compound cream 1%
-
Vehicle cream (if available from the manufacturer)
-
Petrolatum (as a potential diluent)
-
Standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Indelible skin marker
-
Ruler
Methodology:
-
Preparation of Test Substances:
-
As a standardized concentration for this compound in petrolatum is not established, a starting point of 1% in petrolatum can be considered, based on the concentration of the commercial product. It is also recommended to test the "as is" cream.
-
Prepare a separate patch with the vehicle cream alone to rule out a reaction to the excipients.
-
The inactive ingredients in Vtama cream include: benzoic acid, butylated hydroxytoluene, citric acid monohydrate, diethylene glycol monoethyl ether, edetate disodium, emulsifying wax, medium-chain triglycerides, polyoxyl 2 stearyl ether, polyoxyl 20 stearyl ether, polysorbate 80, propylene glycol, purified water, and sodium citrate dihydrate.
-
-
Application of Patches:
-
Apply a small amount of each test substance into a patch test chamber.
-
Apply the patches to a clear area of skin on the upper back.
-
Mark the location of the patches with an indelible marker.
-
-
Reading of Results:
-
The patches should remain in place and kept dry for 48 hours.
-
The first reading should be performed 48 hours after application, approximately 30 minutes after the patches are removed.
-
A second reading should be performed at 72 or 96 hours. A final reading at day 7 may capture additional delayed reactions.
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria (see Table 3).
-
Table 3: International Contact Dermatitis Research Group (ICDRG) Patch Test Reaction Grading
| Grade | Score | Clinical Signs |
| Negative | - | No reaction |
| Doubtful | ? | Faint erythema only |
| Weakly Positive | + | Erythema, infiltration, possibly papules |
| Strongly Positive | ++ | Erythema, infiltration, papules, vesicles |
| Extremely Positive | +++ | Intense erythema, infiltration, coalescing vesicles, bullae |
| Irritant Reaction | IR | Varies; may include erythema, pustules, or necrosis |
Mandatory Visualizations
Caption: this compound's mechanism of action via the Aryl Hydrocarbon Receptor (AhR) pathway.
Caption: Workflow for managing suspected contact dermatitis in a research setting.
Caption: Simplified signaling pathway of allergic contact dermatitis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dermal Safety of this compound Cream 1%: Results From 4 Phase 1 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Contact dermatitis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 4. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Long-Term Efficacy and Potential Tachyphylaxis with Tapinarof Treatment
Introduction:
This technical support center is designed for researchers, scientists, and drug development professionals investigating the long-term effects of Tapinarof. While extensive clinical trials have not demonstrated evidence of tachyphylaxis (a decrease in response to the drug over time) with this compound treatment for up to 52 weeks, this guide provides resources for researchers who may be exploring this phenomenon under specific experimental conditions or in novel contexts.[1][2][3][4] The information herein is intended to facilitate the design, execution, and interpretation of experiments related to the long-term efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of long-term this compound efficacy and the potential for tachyphylaxis?
A1: Clinical data from long-term extension studies, such as the PSOARING 3 trial, have shown that this compound maintains its efficacy for up to 52 weeks of treatment for plaque psoriasis.[1] These studies have reported no evidence of tachyphylaxis. In fact, some data suggest that the therapeutic effect of this compound can increase beyond the initial 12-week treatment period. Any observed decrease in efficacy in a research setting should be carefully investigated to rule out other factors before being attributed to tachyphylaxis.
Q2: My experimental data suggests a diminished response to this compound over time. What could be the potential causes other than tachyphylaxis?
A2: Several factors could contribute to an apparent decrease in this compound efficacy in an experimental setting:
-
Compound Stability and Storage: Ensure the this compound formulation has been stored correctly and has not degraded.
-
Cell Culture Conditions: In in vitro models, changes in cell passage number, confluency, or media components can alter cellular responses.
-
Animal Model Variability: In animal studies, factors such as age, weight, and overall health of the animals can influence treatment outcomes.
-
Dosing and Application: Inconsistent dosing or application of the topical formulation can lead to variable results.
-
Disease Model Progression: The underlying characteristics of the disease model may change over time, independent of the treatment.
Q3: How can I experimentally assess the potential for this compound-induced tachyphylaxis?
A3: A multi-faceted approach is recommended. This can include:
-
Long-term Efficacy Studies: Conduct studies with extended treatment periods, monitoring for any decline in key efficacy endpoints.
-
Receptor Occupancy and Density Assays: Measure the levels of the aryl hydrocarbon receptor (AhR) in target tissues over time to assess for downregulation.
-
Gene Expression Analysis: Profile the expression of AhR target genes to determine if the transcriptional response to this compound changes with prolonged exposure.
-
Washout and Re-challenge Studies: After a period of long-term treatment, withdraw this compound and then re-introduce it to see if the initial response is restored.
Q4: What is the mechanism of action of this compound, and how might it relate to the lack of observed tachyphylaxis?
A4: this compound is an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding this compound, the AhR translocates to the nucleus and regulates the expression of genes involved in inflammation, skin barrier function, and oxidative stress. The sustained clinical response without tachyphylaxis may be due to the complex and multifaceted downstream effects of AhR activation, which may not be prone to the same desensitization mechanisms seen with some cell surface receptors. The regulation of gene expression may lead to a more durable biological response.
Troubleshooting Guides
Issue: Apparent Decrease in Efficacy in a Long-Term In Vitro Study
| Potential Cause | Troubleshooting Steps |
| Cellular Senescence or Phenotypic Drift | 1. Confirm the passage number of the cells and ensure it is within the recommended range.2. Perform cell line authentication.3. Periodically assess key cellular markers to ensure the phenotype is consistent. |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound.2. Verify the stability of the compound under your specific experimental conditions (e.g., in culture media at 37°C). |
| Receptor Downregulation | 1. Perform Western blotting or qPCR to quantify AhR protein and mRNA levels, respectively, at different time points during the experiment. |
Issue: Variable Efficacy in a Long-Term Animal Model Study
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Application | 1. Standardize the application procedure, including the amount of cream and the area of application.2. Ensure consistent timing of drug administration. |
| Animal Grooming/Removal of Compound | 1. Consider using a protective dressing over the application site, if appropriate for the model.2. Observe animals post-application to monitor for excessive grooming. |
| Underlying Disease Fluctuation | 1. Include a vehicle-treated control group to monitor the natural course of the disease in the model.2. Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: Summary of Long-Term Efficacy Data from PSOARING 3 Trial
| Efficacy Endpoint | Result (up to 52 weeks) | Indication of Tachyphylaxis |
| Physician Global Assessment (PGA) score of 0 (complete disease clearance) | Achieved by 40.9% of patients. | No |
| PGA score of 0 or 1 | Achieved by 58.2% of patients entering with PGA ≥2. | No |
| Mean duration of remittive effect off-therapy (for patients achieving PGA of 0) | Approximately 4 months. | N/A |
Experimental Protocols
Protocol 1: Assessment of Aryl Hydrocarbon Receptor (AhR) Protein Levels by Western Blot
-
Sample Preparation:
-
Harvest cells or tissue samples at various time points following continuous this compound treatment.
-
Lyse cells/tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against AhR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify AhR protein levels relative to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene (e.g., CYP1A1, FLG) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Add cDNA to the master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated to untreated samples.
-
Mandatory Visualizations
References
- 1. This compound cream 1% once daily for the treatment of adults with mild to severe plaque psoriasis: A novel topical therapy targeting the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tapinarof Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the cellular effects of Tapinarof, with a focus on its known on-target mechanism and methods to evaluate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cellular assays?
This compound is a first-in-class, topical therapeutic aryl hydrocarbon receptor (AhR)-modulating agent.[1] Its primary mechanism of action is the binding to and activation of AhR, a ligand-dependent transcription factor present in the cytoplasm of various cell types, including immune cells and keratinocytes.[2][3][4] Upon activation, the this compound-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, modulating their expression.[2]
This on-target activity leads to several key downstream effects relevant to inflammatory skin diseases:
-
Downregulation of Pro-inflammatory Cytokines: this compound-mediated AhR activation suppresses the expression of key pro-inflammatory cytokines, such as Interleukin-17A (IL-17A) and IL-17F, which are implicated in the pathogenesis of psoriasis.
-
Skin Barrier Restoration: It promotes the expression of essential skin barrier proteins, including filaggrin and loricrin, which are often downregulated in conditions like psoriasis and atopic dermatitis.
-
Antioxidant Effects: The activated AhR pathway can induce the expression of Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant responses, which helps to mitigate oxidative stress.
Q2: Are there known off-target effects of this compound?
The available clinical and preclinical data suggest that this compound has a high degree of selectivity for the AhR. Its pharmacokinetic profile is characterized by localized exposure at the site of application, which minimizes systemic absorption and reduces the potential for systemic off-target effects or drug interactions. In vitro studies have shown that this compound does not inhibit or induce major cytochrome P450 enzymes. While the primary therapeutic effects are strongly linked to AhR activation, any small molecule could theoretically interact with other cellular components. Researchers investigating novel effects of this compound should employ rigorous controls to distinguish between AhR-dependent and potential off-target mechanisms.
Q3: How can I confirm that the observed effects in my cellular assay are due to on-target AhR activation?
To confirm that this compound's effects are mediated by AhR, researchers should include the following controls in their experimental design:
-
Use of an AhR Antagonist: Co-treatment of cells with this compound and a known AhR antagonist (e.g., CH-223191) should reverse the effects observed with this compound alone.
-
AhR Knockdown or Knockout Cells: Utilizing cells in which the AhR gene has been silenced (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9) should abrogate the cellular response to this compound.
-
Control Compounds: Include a well-characterized AhR agonist as a positive control and an inactive structural analog of this compound as a negative control, if available.
Troubleshooting Guides
Problem 1: Inconsistent or no induction of AhR target genes (e.g., CYP1A1) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell Line Incompatibility | Verify that your chosen cell line expresses functional AhR. Not all cell lines have a robust AhR signaling pathway. Test a positive control cell line known to be responsive (e.g., HepG2). |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. The effective concentration can vary between cell types. |
| Suboptimal Treatment Duration | Conduct a time-course experiment. The peak expression of early-response genes like CYP1A1 can occur within a few hours of treatment. |
| Reagent Quality | Ensure the this compound stock solution is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | For gene expression analysis, ensure your qPCR primers are efficient and specific. For protein analysis (Western blot), confirm antibody specificity and optimize blotting conditions. |
Problem 2: Unexpected changes in cell viability or morphology after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any compound can lead to non-specific toxicity. Lower the concentration and perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your cells. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Contamination | Test cell cultures for mycoplasma or other microbial contamination, which can affect cell health and responsiveness. |
| AhR-Mediated Effects | In some cell types, prolonged AhR activation can influence cell cycle or differentiation. This may be an on-target effect. Characterize the morphological changes and investigate markers of proliferation, apoptosis, or differentiation. |
Problem 3: Cytokine measurements are variable or do not show expected downregulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Cell Stimulation | The anti-inflammatory effects of this compound are typically observed in the context of an inflammatory challenge. Ensure you are stimulating your cells (e.g., with LPS, poly(I:C), or a cytokine cocktail) to induce a robust pro-inflammatory response before or during this compound treatment. |
| Timing of Measurement | The kinetics of cytokine production and suppression can vary. Measure cytokine levels at multiple time points after stimulation and treatment. |
| Assay Sensitivity and Specificity | Use a sensitive and specific immunoassay (e.g., ELISA or multiplex bead array). Validate the assay's performance in your experimental system. |
| Cell Type Specificity | The effect of AhR activation on cytokine production can be highly cell-type specific. The well-documented suppression of IL-17 is observed in specific immune cell populations like Th17 cells. |
Quantitative Data Summary
| Parameter | Description | Reported Values/Effects | Reference |
| AhR Activation | Induction of AhR target gene CYP1A1 mRNA in mouse ear skin. | Significant elevation starting at 0.01% topical application. | |
| IL-17A Suppression | Inhibition of IL-17A protein levels in mouse ear skin dermatitis model. | Significant inhibition with topical application. | |
| Antioxidant Response | Induction of Nrf2 target gene Nqo1 mRNA in mouse ear skin. | Significant elevation starting at 0.01% topical application. | |
| Plasma Protein Binding | In vitro binding of this compound to human plasma proteins. | Approximately 99%. |
Experimental Protocols
Protocol 1: AhR-Dependent Luciferase Reporter Assay
This assay quantitatively measures the activation of the AhR signaling pathway by this compound.
-
Cell Seeding: Plate cells (e.g., HepG2) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with an AhR-responsive firefly luciferase reporter plasmid (containing XRE sequences) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow cells to recover and express the reporters for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., TCDD). If testing for off-target effects, include a condition with this compound plus an AhR antagonist.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to generate a dose-response curve.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is used to measure changes in the mRNA levels of AhR target genes (CYP1A1, Nqo1) or inflammatory genes (IL17A).
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound, vehicle, or other controls for the desired time period (e.g., 6 hours for CYP1A1, 24 hours for inflammatory genes).
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol-chloroform extraction. Ensure RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions in a 96-well qPCR plate using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with an appropriate cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the gene of interest to the housekeeping gene and relative to the vehicle-treated control group.
Visualizations
Caption: this compound's On-Target AhR Signaling Pathway.
Caption: Workflow to Determine On-Target vs. Off-Target Effects.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. This compound in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound | C17H18O2 | CID 6439522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
Technical Support Center: Controlling for Vehicle Effects in Tapinarof Topical Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving Tapinarof and its vehicle. Understanding and controlling for the effects of the topical vehicle is critical for accurately assessing the efficacy and mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle" in the context of topical drug studies, and why is it important to control for its effects?
A1: In topical drug development, a "vehicle" is the inactive substance that carries the active pharmaceutical ingredient (API), in this case, this compound.[1] It is the cream, gel, ointment, or foam base that facilitates the application and absorption of the drug into the skin.[1][2] It is crucial to control for the vehicle's effects because the vehicle itself is not always inert and can have its own therapeutic impact on the skin.[3][4] For instance, emollients in a vehicle can hydrate the skin and improve the skin barrier, which can lead to a clinical improvement independent of the API. A vehicle-controlled study, where a group of subjects receives the vehicle without the API, allows researchers to isolate and measure the true effect of the API.
Q2: What are the common components of the vehicle used in this compound topical formulations?
A2: The specific composition of the this compound vehicle is proprietary. However, typical components in cream-based vehicles for dermatological drugs include a combination of water, oils, emulsifiers, thickeners, emollients, preservatives, and pH adjusters. These ingredients are chosen to ensure the stability, cosmetic acceptability, and optimal delivery of the active drug into the skin.
Q3: How is a vehicle-controlled study for this compound typically designed?
A3: A typical vehicle-controlled study for this compound is a randomized, double-blind clinical trial. In this design, participants are randomly assigned to receive either the active treatment (this compound cream) or the vehicle cream. "Double-blind" means that neither the participants nor the investigators know who is receiving the active drug and who is receiving the vehicle. This design minimizes bias and allows for a direct comparison of the clinical outcomes between the two groups to determine the specific effect of this compound.
Q4: What are the key endpoints to measure when assessing the vehicle effect in a this compound study?
A4: The key endpoints are the same as those used to measure the efficacy of this compound. These include:
-
Investigator's Global Assessment (IGA) or Physician's Global Assessment (PGA): A static score of disease severity. The endpoint is often defined as achieving a score of "clear" or "almost clear" (0 or 1) and at least a 2-grade improvement from baseline.
-
Psoriasis Area and Severity Index (PASI): A measure of the severity and extent of psoriasis. A significant endpoint is the proportion of subjects achieving a 75% or 90% reduction from baseline (PASI75 or PASI90).
-
Eczema Area and Severity Index (EASI): Used in atopic dermatitis studies, this measures the extent and severity of eczema. A common endpoint is achieving a 75% reduction from baseline (EASI75).
-
Patient-Reported Outcomes: These can include measures of itch, quality of life, and overall treatment satisfaction.
By comparing these endpoints between the this compound and vehicle groups, researchers can quantify the therapeutic contribution of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High response rate in the vehicle control group. | The vehicle itself has significant therapeutic properties (e.g., high emollient content improving skin barrier function). | - Analyze the composition of the vehicle to identify potentially active excipients.- In future studies, consider a less-active vehicle if scientifically justified.- Ensure the primary and secondary endpoints are sensitive enough to detect a statistically significant difference between the active and vehicle arms. |
| Variability in patient response within the vehicle group. | - Inconsistent application of the topical treatment by participants.- Differences in baseline disease severity or patient characteristics.- Environmental factors influencing the skin condition. | - Provide clear and repeated instructions on the correct amount and frequency of application.- Use randomization and stratification to ensure a balanced distribution of baseline characteristics between treatment groups.- Collect data on potential confounding factors (e.g., climate, lifestyle) for post-hoc analysis. |
| Unexpected adverse events in the vehicle group. | - Irritation or allergic reaction to one of the vehicle's components.- The "nocebo" effect, where participants report adverse events due to negative expectations. | - Review the safety profile of all excipients in the vehicle.- Conduct patch testing to identify potential allergens.- In blinded studies, it's important to have a standardized method for recording and evaluating all adverse events, regardless of the treatment arm. |
| Difficulty in blinding the study due to differences in the physical properties of the active and vehicle formulations. | The active ingredient alters the color, odor, or texture of the formulation. | - Meticulous formulation development is required to ensure the vehicle and active formulations are indistinguishable.- If minor differences are unavoidable, consider using an independent, blinded assessor for clinical evaluations. |
Data Presentation
Table 1: Comparison of Efficacy Endpoints for this compound vs. Vehicle in Plaque Psoriasis (Phase 2b Study)
| Endpoint (Week 12) | This compound 1% QD | Vehicle QD |
| PASI75 Response Rate | 56% | 5% |
| PASI90 Response Rate | 40% | 0% |
Table 2: Comparison of Efficacy Endpoints for this compound vs. Vehicle in Atopic Dermatitis (Phase 2 Study in Japanese Pediatric Patients)
| Endpoint (Week 8) | This compound 1% | Vehicle |
| IGA Success (Score 0/1 & ≥2-grade improvement) | 43.9% | 17.5% |
| EASI75 Response Rate | 70.7% | 15.0% |
Experimental Protocols
Protocol: A Randomized, Double-Blind, Vehicle-Controlled Study of this compound Cream for Plaque Psoriasis
1. Study Objective: To evaluate the efficacy and safety of this compound cream compared to its vehicle in adult subjects with plaque psoriasis.
2. Study Design:
-
Phase: 2 or 3
-
Design: Randomized, double-blind, parallel-group, vehicle-controlled.
-
Duration: 12 weeks of treatment with a 4-week follow-up period.
-
Randomization: Subjects will be randomized in a 2:1 ratio to receive either this compound cream or vehicle cream.
3. Subject Population:
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosis of stable plaque psoriasis for at least 6 months.
-
Involvement of 3% to 20% of body surface area (BSA).
-
Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe).
-
-
Exclusion Criteria:
-
Use of other topical or systemic psoriasis treatments within a specified washout period.
-
Known hypersensitivity to any component of the study medication.
-
Pregnancy or breastfeeding.
-
4. Investigational Product and Administration:
-
Active Treatment: this compound cream (e.g., 1%).
-
Control: Vehicle cream, identical in appearance, texture, and odor to the active treatment.
-
Administration: Subjects will be instructed to apply a thin layer of the assigned cream to all psoriatic lesions once daily.
5. Efficacy Assessments:
-
Primary Endpoint: Proportion of subjects achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at Week 12.
-
Secondary Endpoints:
-
Proportion of subjects achieving PASI75 and PASI90 at Week 12.
-
Change from baseline in patient-reported outcomes (e.g., itch, quality of life).
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Local tolerability assessments at the application site.
-
Clinical laboratory tests and vital signs.
7. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
The proportion of subjects meeting the primary endpoint will be compared between the this compound and vehicle groups using a chi-square test or logistic regression.
-
Secondary endpoints will be analyzed using appropriate statistical methods.
Mandatory Visualizations
Caption: this compound's Mechanism of Action via the AhR Pathway.
Caption: Vehicle-Controlled Clinical Trial Workflow.
References
Technical Support Center: Consistent Tapinarof Cream Application in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent application of Tapinarof cream in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound cream for animal studies?
A1: The most commonly used and commercially available concentration of this compound is a 1% cream, which contains 10 mg of this compound per gram of cream.[1][2] This concentration has been used in clinical trials and is relevant for preclinical efficacy models. For specific dose-response studies, researchers may need to formulate creams with varying concentrations.
Q2: How should the animal's skin be prepared before applying this compound cream?
A2: To ensure consistent contact with the skin, the hair at the application site should be removed. This is typically done by clipping the hair with electric clippers one day prior to the initial application.[3] Care should be taken to avoid abrading the skin, which could affect the inflammatory response and drug absorption. The use of depilatory creams is an alternative but should be used with caution as they can cause skin irritation and may interfere with the study results.[3]
Q3: How can I prevent the animal from ingesting the topically applied cream?
A3: Preventing ingestion is crucial for both animal welfare and data accuracy. One common method is to fit the animal with an Elizabethan collar (E-collar) for a period after application to allow the cream to be absorbed.[4] The application site can also be covered with a semi-occlusive dressing or bandage, though this may alter absorption rates. For studies involving mice, application to the dorsal skin between the scapulae can make it more difficult for the animal to reach the area for grooming.
Q4: What are the key outcome measures to assess the efficacy of this compound cream in animal models?
A4: Efficacy is typically assessed by monitoring changes in skin inflammation. Common quantitative measures include:
-
Erythema (redness): Scored visually using a standardized scale.
-
Edema (swelling): Measured by the change in skin thickness using calipers.
-
Scaling: Scored visually based on the amount of flaking skin. These individual scores can be combined into a composite score, such as a modified Psoriasis Area and Severity Index (PASI), to provide an overall assessment of disease severity. Histological analysis of skin biopsies is also used to evaluate changes in epidermal thickness and immune cell infiltration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between animals in the same treatment group. | 1. Variable cream application: Applying different amounts of cream or spreading it unevenly. 2. Inconsistent skin preparation: Differences in hair removal or minor skin abrasions. 3. Ingestion of the cream: Some animals may be more adept at removing collars or dressings. | 1. Standardize application: Use a positive displacement pipette or a syringe without a needle to apply a precise volume of cream. Gently spread the cream over a pre-defined area using a sterile applicator. 2. Consistent hair removal: Ensure all technicians follow the same clipping procedure. Allow at least 24 hours between clipping and the first application to allow any minor irritation to subside. 3. Monitor animals post-application: Observe animals for a period after application to ensure they are not able to remove the cream. Ensure E-collars are fitted correctly. |
| Skin irritation at the application site (beyond the expected disease model inflammation). | 1. Reaction to the vehicle: The cream base itself may be causing irritation. 2. Excessive amount of cream: Applying too thick a layer can lead to occlusion and irritation. 3. Pre-existing skin sensitivity: The animal model or individual animals may have particularly sensitive skin. | 1. Include a vehicle-only control group: This will help differentiate between irritation from the vehicle and the active ingredient. 2. Apply a thin layer: The cream should be applied as a thin, even layer that is gently rubbed into the skin. 3. Reduce application frequency or concentration: If irritation is severe, consider reducing the frequency of application or using a lower concentration of this compound, if appropriate for the study design. |
| The cream is difficult to apply consistently due to its viscosity. | 1. Temperature of the cream: Viscosity can be temperature-dependent. 2. Application tool: The choice of applicator can affect the ease of spreading. | 1. Allow the cream to reach room temperature before application. 2. Use a smooth, rounded applicator: A sterile, smooth-surfaced tool can help in applying a consistent, even layer without scraping the skin. |
| No observable therapeutic effect. | 1. Insufficient dose or application frequency: The amount of this compound may be too low to elicit a response. 2. Poor absorption: The cream may not be penetrating the skin effectively in the chosen animal model. 3. Advanced disease state: The inflammatory response may be too severe for a topical treatment to resolve. | 1. Conduct a dose-ranging study: Test different concentrations or application frequencies to determine the optimal therapeutic window. 2. Ensure proper skin preparation: Adequate hair removal is essential for good contact between the cream and the skin. 3. Initiate treatment at an earlier stage of disease development. |
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference |
| This compound Cream Concentration | 1% (10 mg/g) | Standard formulation for clinical and preclinical studies. | |
| Imiquimod Cream Application (Psoriasis Model) | 62.5 mg of 5% cream | Applied daily to the shaved back and/or ear of mice. | |
| Oxazolone Application (Atopic Dermatitis Model) | 0.3% solution | Used for sensitization and subsequent challenges on shaved skin. |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis Model in Mice
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Psoriasis-like Lesions:
-
One day prior to induction, shave a small area on the dorsal side of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved area for 5-6 consecutive days.
-
-
Treatment Application:
-
Beginning on the first or second day of imiquimod application, topically apply a pre-determined, consistent amount of 1% this compound cream or vehicle control to the inflamed area once daily.
-
To ensure consistent dosing, use a positive displacement pipette to apply the cream.
-
Fit mice with E-collars for at least one hour post-application to prevent ingestion.
-
-
Assessment:
-
Daily, before cream application, score the erythema, scaling, and skin thickness of the affected area.
-
Skin thickness can be measured using a digital caliper.
-
At the end of the study, collect skin tissue for histological analysis and cytokine profiling.
-
Protocol 2: Oxazolone-Induced Atopic Dermatitis Model in NC/Nga Mice
-
Animal Model: NC/Nga mice are a common strain for atopic dermatitis models.
-
Sensitization and Challenge:
-
Shave the dorsal skin of the mice.
-
On day 0, sensitize the mice by applying a 0.3% oxazolone solution to the shaved skin.
-
On days 5, 8, 12, and 15, challenge the same skin area with the 0.3% oxazolone solution to induce atopic dermatitis-like symptoms.
-
-
Treatment Application:
-
Begin daily topical application of 1% this compound cream or vehicle control after the first or second challenge.
-
Apply a consistent, measured amount of cream to the affected area.
-
Use E-collars to prevent ingestion.
-
-
Assessment:
-
Measure skin thickness and score for erythema and scaling on each challenge day.
-
At the end of the study, collect skin and blood samples for histological and immunological analysis (e.g., serum IgE levels).
-
Visualizations
References
Technical Support Center: Analysis of Tapinarof and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with guidance on the analytical challenges encountered when measuring Tapinarof and its metabolites. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and where are they formed?
This compound is metabolized in the liver through multiple pathways, including oxidation, glucuronidation, and sulfation.[1][2] The major cytochrome P450 enzymes involved in its hepatic metabolism are CYP1A2 and CYP3A4, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[1] The most prominently identified metabolite in pharmacokinetic studies is this compound Sulfate.
Q2: What are the expected concentrations of this compound and its metabolites in plasma samples?
Following topical administration, systemic exposure to this compound is very low. Plasma concentrations are often in the low picogram per milliliter (pg/mL) range and can be below the lower limit of quantitation (LLOQ) of many assays.[1][3] In one study, 68% of pharmacokinetic samples had this compound concentrations below the LLOQ of 50 pg/mL. Even with a sensitive assay, concentrations of the metabolite this compound Sulfate have been reported to be below the LLOQ of 10 pg/mL in all pharmacokinetic samples.
Q3: What is the recommended analytical technique for quantifying this compound and its metabolites in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used method for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices like plasma. This technique provides the necessary sensitivity to detect the low circulating concentrations of these analytes.
Troubleshooting Guide
Issue 1: Low or no detectable signal for this compound or its metabolites.
-
Potential Cause 1: Insufficient Assay Sensitivity.
-
Troubleshooting Tip: Verify that the LLOQ of your LC-MS/MS method is appropriate for the expected low pg/mL concentrations. For this compound, an LLOQ of at least 50 pg/mL is recommended, while for this compound Sulfate, an even lower LLOQ of 10 pg/mL may be necessary. Consider optimizing mass spectrometry parameters, such as ionization source settings and collision energies, to enhance signal intensity.
-
-
Potential Cause 2: Inefficient Extraction from the Biological Matrix.
-
Troubleshooting Tip: this compound has a high plasma protein binding of approximately 99%. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, effectively disrupts this binding to allow for efficient extraction. The choice of extraction solvent and pH are critical parameters to optimize.
-
-
Potential Cause 3: Analyte Instability.
-
Troubleshooting Tip: Glucuronide and sulfate metabolites can be susceptible to degradation by enzymes present in the biological matrix (e.g., glucuronidases, sulfatases). It is crucial to process and analyze samples promptly after collection. If storage is necessary, samples should be kept at -80°C. Consider the use of enzyme inhibitors during sample preparation if instability is suspected.
-
Issue 2: Poor chromatographic peak shape and resolution.
-
Potential Cause 1: Suboptimal Chromatographic Conditions.
-
Troubleshooting Tip: The physicochemical properties of this compound and its primary metabolite, this compound Sulfate, differ significantly, which can complicate simultaneous analysis. Develop a gradient elution method to ensure adequate retention and separation of both the parent drug and its more polar metabolite. A reversed-phase C18 column is a common starting point.
-
-
Potential Cause 2: Matrix Effects.
-
Troubleshooting Tip: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analytes, leading to signal suppression or enhancement. To mitigate this, optimize the sample clean-up procedure. A more rigorous extraction method, such as solid-phase extraction (SPE), may be required. Also, adjust the chromatographic gradient to separate the analytes from the bulk of the matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Issue 3: High variability in quantitative results.
-
Potential Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting Tip: Manual sample preparation steps can introduce variability. Ensure consistent and precise execution of each step, particularly pipetting small volumes and the timing of extraction procedures. Where possible, automate sample preparation steps.
-
-
Potential Cause 2: Carryover.
-
Troubleshooting Tip: this compound's properties may lead to adsorption onto surfaces in the autosampler and LC system. Implement a robust needle wash procedure in the autosampler, using a strong organic solvent. Injecting blank samples after high-concentration samples can help assess and manage carryover.
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic and analytical parameters for this compound and its primary metabolite.
| Analyte | Matrix | LLOQ (pg/mL) | Cmax (pg/mL) | Tmax (hours) |
| This compound | Plasma | 50 | 116 - 898 | 2 - 5 |
| This compound Sulfate | Plasma | 10 | Not quantifiable | Not applicable |
Experimental Protocols
1. Protocol: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of this compound and its metabolites from plasma for LC-MS/MS analysis.
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of a solution containing the internal standard (e.g., stable isotope-labeled this compound) in a protein-precipitating organic solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Inject the supernatant into the LC-MS/MS system.
2. Protocol: LC-MS/MS Analysis
This protocol provides a starting point for developing a method for the quantification of this compound and its metabolites.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute both polar metabolites and the parent drug.
-
Column Temperature: Maintain at a constant temperature, for example, 30-40°C, to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode. Optimization will be required.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, this compound Sulfate, and the internal standard must be determined by infusing pure standards into the mass spectrometer.
-
Visualizations
Caption: Metabolic pathways of this compound in the liver.
Caption: General workflow for this compound analysis in plasma.
References
Technical Support Center: Interpreting Conflicting Data from Psoriasis Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with common psoriasis animal models. The following information is designed to help interpret conflicting data and address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why do different psoriasis animal models yield conflicting results for the same therapeutic compound?
A1: Conflicting results arise because each animal model recapitulates only specific aspects of human psoriasis. The etiology of the psoriasis-like phenotype differs significantly between models. For instance, the imiquimod (IMQ)-induced model relies on the activation of Toll-like receptor 7 (TLR7), leading to a strong innate immune response.[1] In contrast, the IL-23 injection model directly activates the IL-23/IL-17 axis, bypassing some of the initial innate immune signaling.[2][3][4][5] Genetically engineered models, like the K14-VEGF transgenic mouse, have a primary defect in a specific pathway (in this case, angiogenesis), which then drives the inflammatory cascade. Xenograft models using human psoriatic skin transplanted onto immunodeficient mice provide a human tissue context but lack a fully functional systemic immune system. These fundamental differences in disease induction and underlying pathophysiology can lead to differential responses to therapeutic interventions.
Q2: We observed a compound to be effective in the imiquimod-induced model but not in the IL-23-induced model. What could be the reason?
A2: This is a classic example of model-dependent drug efficacy. One possible explanation is that your compound targets pathways upstream of the IL-23/IL-17 axis that are critical in the imiquimod model but are bypassed in the IL-23 injection model. For example, a drug that inhibits TLR7 signaling or early innate immune activation would likely be effective in the IMQ model but show little to no effect in the IL-23 model where the downstream pathway is directly stimulated. A notable example from the literature is the conflicting effects of the aryl hydrocarbon receptor (AHR) ligand tapinarof, which ameliorated imiquimod-induced dermatitis but exacerbated IL-23-induced psoriatic lesions. This highlights that the net effect of a drug can depend on the specific inflammatory milieu of the model.
Q3: Our xenograft model shows high variability in lesion severity between animals. How can we troubleshoot this?
A3: High variability in xenograft models is a common challenge. Several factors can contribute to this:
-
Donor Variability: The genetic and immunological background of the human skin donor significantly influences the outcome. Using skin from multiple donors can help assess the broader applicability of a treatment, but for initial screening, using skin from a single, well-characterized donor for all experimental groups can reduce variability.
-
Graft Quality and Size: The thickness and overall health of the skin graft are critical. Ensure consistent graft preparation and handling.
-
Grafting Technique: Standardization of the surgical procedure is essential to ensure proper engraftment and vascularization.
-
Host Mouse Strain: The choice of immunodeficient mouse strain (e.g., SCID, NSG) can impact graft survival and the degree of residual host immune interaction.
-
Graft Failure: In some cases, grafts may fail to engraft properly. It is important to have clear criteria for identifying and excluding these animals from the analysis.
Q4: We are not observing the expected level of epidermal thickening in our imiquimod-induced model. What are the potential causes?
A4: Several factors can lead to a suboptimal phenotype in the imiquimod model:
-
Imiquimod Cream Formulation: Different brands of imiquimod cream can have varying efficacy in inducing a psoriasis-like phenotype. It is crucial to use a consistent and validated brand.
-
Mouse Strain and Sex: Different mouse strains (e.g., BALB/c vs. C57BL/6) and even the sex of the mice can influence the severity of the induced inflammation.
-
Application Technique: The amount of cream applied and the consistency of the application are critical. Ensure the shaved area is fully and evenly covered.
-
Systemic Effects: Imiquimod can have systemic effects, leading to weight loss and general malaise, which can paradoxically dampen the skin-specific inflammatory response.
-
Housing Conditions: The microbiome and general housing environment can impact the immune response of the mice.
Quantitative Data Summary
The following tables summarize key quantitative parameters across different psoriasis animal models. Please note that these values are approximate and can vary significantly based on the specific experimental protocol, mouse strain, and quantification methods used.
Table 1: Comparison of Epidermal Thickness in Psoriasis Animal Models
| Animal Model | Typical Epidermal Thickness (µm) | Control/Vehicle (µm) |
| Imiquimod-Induced | 80 - 170 | 20 - 25 |
| IL-23-Induced | 40 - 80 | 15 - 20 |
| K14-VEGF Transgenic | 60 - 120 | 20 - 30 |
| Xenograft (Psoriatic Skin) | 200 - 500+ | (Normal Human Skin Graft) |
Data compiled from multiple sources, including
Table 2: Comparison of Key Cytokine Levels in Psoriasis Animal Models
| Animal Model | IL-17A | IL-23 | TNF-α |
| Imiquimod-Induced | High | Moderate to High | High |
| IL-23-Induced | High | (Exogenously provided) | Moderate |
| K14-VEGF Transgenic | Moderate to High | Moderate | High |
| Xenograft (Psoriatic Skin) | High | High | High |
This table represents relative expression levels as absolute concentrations (e.g., pg/mL) are highly dependent on the sample type (serum vs. tissue homogenate) and measurement technique.
Table 3: Comparison of Immune Cell Infiltrates in Psoriasis Animal Models
| Animal Model | Key Immune Cell Infiltrates |
| Imiquimod-Induced | Neutrophils, Dendritic Cells, Macrophages, γδ T cells, Th17 cells |
| IL-23-Induced | Neutrophils, Th17 cells, γδ T cells |
| K14-VEGF Transgenic | T cells (CD4+ and CD8+), Mast cells, Macrophages |
| Xenograft (Psoriatic Skin) | Human T cells (CD4+ and CD8+), Dendritic cells, Neutrophils |
Based on qualitative descriptions from multiple sources, including
Signaling Pathways and Experimental Workflows
Signaling Pathway: The IL-23/IL-17 Axis in Psoriasis
Caption: The IL-23/IL-17 signaling axis is a key pathogenic pathway in psoriasis.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
References
- 1. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 4. imavita.com [imavita.com]
- 5. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aryl Hydrocarbon Receptor (AhR) Agonists in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
The Aryl hydrocarbon Receptor (AhR) has emerged as a pivotal therapeutic target in the management of psoriasis, a chronic inflammatory skin condition. AhR agonists represent a novel class of topical treatments that modulate the immune response and promote skin barrier normalization. This guide provides an objective comparison of Tapinarof, the first-in-class AhR agonist approved for psoriasis, with other emerging AhR agonists, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: The AhR Signaling Pathway in Psoriasis
The Aryl hydrocarbon Receptor is a ligand-dependent transcription factor ubiquitously expressed in various skin cells, including keratinocytes, T cells, and antigen-presenting cells.[1][2] In its inactive state, AhR resides in the cytoplasm. Upon binding by an agonist like this compound, the AhR-ligand complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT).[2] This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), initiating the transcription of target genes.[2]
The therapeutic effects of AhR activation in psoriasis are multifaceted:
-
Immune Modulation: AhR activation downregulates the expression of pro-inflammatory cytokines central to psoriasis pathogenesis, particularly those in the IL-23/Th17 axis, such as IL-17A and IL-17F.[1]
-
Skin Barrier Restoration: It promotes the expression of essential skin barrier proteins like filaggrin and loricrin, which are often downregulated in psoriatic lesions, thereby helping to normalize the skin barrier.
-
Antioxidant Effects: this compound exhibits intrinsic antioxidant properties by directly scavenging reactive oxygen species (ROS). It also activates the Nrf2 pathway, leading to the expression of antioxidant enzymes that reduce oxidative stress in the skin.
Figure 1: Simplified AhR signaling pathway activated by this compound.
Comparative Efficacy of AhR Agonists
This compound (also known as Benvitimod and GSK2894512) is the most extensively studied AhR agonist for psoriasis. Clinical trials have demonstrated its efficacy and safety. Other AhR agonists are in earlier stages of development, with limited publicly available data.
Preclinical Data in Psoriasis Mouse Models
Psoriasis-like skin inflammation is often induced in mice using agents like imiquimod (IMQ) or through the injection of IL-23. These models are crucial for evaluating the initial efficacy of new therapeutic compounds.
| Compound | Model | Key Findings | Reference |
| This compound | IMQ-induced | Ameliorated psoriatic dermatitis; Decreased expression of IL-23/IL-17/IL-22 axis cytokines. | |
| This compound | IL-23-induced | Suppressed Th17 cytokine production, leading to reduced skin swelling and improved histopathology. | |
| Novel AhR Agonist (Sichuan University) | IMQ-induced | Significantly ameliorated psoriatic skin lesions compared to vehicle. Showed higher AhR activation than this compound in vitro. |
Note: In one study, this compound was reported to aggravate disease in an IL-23 injection model, suggesting that the timing of administration and the specific inflammatory milieu might influence its effects.
Clinical Trial Data for this compound (Benvitimod)
The efficacy of this compound has been established in multiple Phase II and Phase III clinical trials. The primary endpoints in these trials often include the Physician's Global Assessment (PGA) score and the Psoriasis Area and Severity Index (PASI).
Table 1: Phase III Clinical Trial Efficacy Data for this compound 1% Cream at Week 12
| Trial | Primary Endpoint | This compound 1% | Vehicle | p-value | Reference |
| PSOARING 1 | PGA score of 0 or 1 and ≥2-grade improvement | 35.4% | 6.0% | <0.001 | |
| PSOARING 2 | PGA score of 0 or 1 and ≥2-grade improvement | 40.2% | 6.3% | <0.001 |
Table 2: PASI 75 and PASI 90 Response for this compound (Benvitimod) vs. Calcipotriol and Placebo at Week 12 (Phase III)
| Response | Benvitimod 1% | Calcipotriol 0.005% | Placebo | Reference |
| PASI 75 | 50.4% | 38.5% | 13.9% | |
| PASI 90 | 33.8% | 19.5% | Not Reported |
PASI 75/90 indicates a 75% or 90% reduction in the PASI score from baseline.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated. The most common adverse events are localized to the site of application.
Table 3: Common Adverse Events in this compound Phase III Trials
| Adverse Event | Frequency in this compound Groups | Notes | Reference |
| Folliculitis | Most frequent | Generally mild to moderate in severity. | |
| Contact Dermatitis | Common | Typically mild to moderate. | |
| Headache | Reported | - | |
| Upper Respiratory Tract Infection | Reported | - |
Serious adverse events have been rare in this compound clinical trials.
Experimental Protocols
Reproducibility of experimental findings is paramount in drug development. Below are outlined methodologies for key preclinical models used in the evaluation of AhR agonists.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used model that recapitulates many features of human psoriasis, driven by the IL-23/IL-17 axis.
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Induction: A daily topical dose of imiquimod 5% cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: The test compound (e.g., this compound 1% cream) is applied topically to the inflamed area, often starting before or concurrently with the IMQ application, and continued daily.
-
Evaluation:
-
Macroscopic Scoring: Skin erythema (redness), scaling, and thickness are scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histology: At the end of the experiment, skin biopsies are taken for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Molecular Analysis: Gene expression of key cytokines (e.g., IL-17, IL-23, IL-22) in the skin tissue is quantified using qRT-PCR.
-
Figure 2: Typical workflow for an Imiquimod-induced psoriasis mouse model.
IL-23-Induced Psoriasis Mouse Model
This model directly assesses the impact of a compound on the IL-23/Th17 pathway, a cornerstone of psoriasis pathology.
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction: Recombinant mouse IL-23 (e.g., 500 ng) is injected intradermally or subcutaneously into the mouse ear daily for several consecutive days (e.g., 3-5 days).
-
Treatment: The AhR agonist is applied topically to the ear before or during the IL-23 injection period.
-
Evaluation:
-
Ear Thickness: Ear swelling is measured daily using a digital caliper as an indicator of inflammation.
-
Histology and Molecular Analysis: Similar to the IMQ model, ear tissue is collected at the end of the study for histological and gene expression analysis.
-
Conclusion
This compound, a first-in-class AhR agonist, has demonstrated significant efficacy and a favorable safety profile in both preclinical psoriasis models and extensive clinical trials, leading to its approval for the treatment of plaque psoriasis in adults. Its mechanism of action, involving the modulation of the IL-17 pathway, restoration of the skin barrier, and antioxidant effects, offers a novel, non-steroidal approach to psoriasis management. While other AhR agonists are in early-stage development and show promise in preclinical models, this compound currently stands as the benchmark for this therapeutic class. Future research will likely focus on the development of new AhR agonists with potentially enhanced efficacy or different safety profiles, further solidifying the role of AhR as a key therapeutic target in psoriasis and other inflammatory skin diseases.
References
Tapinarof vs. Calcipotriol: A Comparative Analysis of Efficacy in Plaque Psoriasis
In the landscape of topical treatments for plaque psoriasis, the emergence of novel non-steroidal agents has prompted a re-evaluation of established therapies. This guide provides a detailed comparison of the efficacy of Tapinarof, a first-in-class aryl hydrocarbon receptor (AhR) agonist, and Calcipotriol, a widely used vitamin D analogue. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from pivotal clinical trials to inform research and development decisions.
Efficacy Data: A Quantitative Comparison
A network meta-analysis of randomized controlled trials provides a statistical comparison of the efficacy of 1% this compound cream and Calcipotriol in treating plaque psoriasis. The results, summarized below, indicate that this compound demonstrates superior efficacy to both placebo and Calcipotriol at various time points.
| Treatment Comparison | Timepoint | Odds Ratio (95% Confidence Interval) | Interpretation |
| This compound vs. Placebo | 4 Weeks | 8.3 (5.5, 13.0) | This compound is significantly more effective than placebo at 4 weeks. |
| 8 Weeks | 8.3 (5.9, 13.0) | The significant efficacy of this compound over placebo is maintained at 8 weeks. | |
| 12 Weeks | 7.3 (5.1, 11.0) | This compound continues to show superior efficacy compared to placebo at 12 weeks. | |
| Calcipotriol vs. Placebo | 4 Weeks | 6.2 (4.4, 8.9) | Calcipotriol is significantly more effective than placebo at 4 weeks. |
| 8 Weeks | 5.3 (3.7, 8.0) | The efficacy of Calcipotriol over placebo is maintained at 8 weeks. | |
| 12 Weeks | 4.9 (2.9, 8.5) | Calcipotriol demonstrates continued efficacy over placebo at 12 weeks. | |
| This compound vs. Calcipotriol | 4, 8, and 12 Weeks | Superiority Indicated[1][2] | The network meta-analysis concluded that 1% this compound cream was superior to calcipotriol in the treatment of psoriasis at 4, 8, and 12 weeks[1][2]. |
Pivotal Clinical Trial Efficacy Data
The Phase 3 clinical trials for this compound (PSOARING 1 and PSOARING 2) provide further evidence of its efficacy.
| Efficacy Endpoint | PSOARING 1 | PSOARING 2 |
| PGA response at Week 12 | 35.4% (this compound) vs. 6.0% (Vehicle) | 40.2% (this compound) vs. 6.3% (Vehicle) |
| PASI75 response at Week 12 | 36% (this compound) vs. 10% (Vehicle) | 48% (this compound) vs. 7% (Vehicle) |
PGA response was defined as a Physician's Global Assessment score of clear (0) or almost clear (1) and at least a 2-grade improvement from baseline.[3] PASI75 is defined as a 75% or greater reduction in the Psoriasis Area and Severity Index score from baseline.
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the typical experimental protocols for this compound and Calcipotriol trials.
This compound (PSOARING 1 & 2 Trials)
The PSOARING 1 and PSOARING 2 trials were identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.
-
Participants: Adults aged 18-75 years with a clinical diagnosis of stable plaque psoriasis for at least 6 months, affecting 3% to 20% of their body surface area (BSA), and a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe) at baseline.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound cream 1% or a vehicle cream, applied once daily for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at week 12.
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving at least a 75% and 90% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline at week 12.
-
Exclusion Criteria: Common exclusion criteria included unstable forms of psoriasis (e.g., guttate, erythrodermic, or pustular), use of other psoriasis treatments within specified washout periods, and significant comorbidities.
Calcipotriol Clinical Trials
Clinical trials for Calcipotriol have varied in design, but generally follow a similar structure.
-
Participants: Typically, adults with mild to moderate chronic plaque psoriasis. Inclusion criteria often specify a certain percentage of BSA affected and a minimum PASI score.
-
Intervention: Calcipotriol ointment or cream (typically 50 µg/g) applied twice daily. Comparator arms often include a vehicle (placebo) or another active treatment like a topical corticosteroid.
-
Primary Endpoint: The primary outcome is often the proportion of patients achieving a specific level of improvement on the PGA or a percentage reduction in PASI score (e.g., PASI 75) at the end of the treatment period (commonly 8 weeks).
-
Exclusion Criteria: Exclusion criteria typically include patients with unstable or severe forms of psoriasis, known disorders of calcium metabolism, and recent use of other systemic or topical psoriasis treatments.
Signaling Pathways and Clinical Trial Workflow
To visualize the underlying mechanisms and study designs, the following diagrams are provided.
Caption: Simplified signaling pathways of this compound and Calcipotriol in psoriasis.
Caption: General workflow of a randomized controlled clinical trial for psoriasis treatments.
Conclusion
Based on the available network meta-analysis and pivotal Phase 3 trial data, this compound demonstrates a statistically significant and superior efficacy profile compared to Calcipotriol for the treatment of plaque psoriasis. The robust data from the PSOARING trials provide a clear understanding of this compound's clinical performance. While Calcipotriol remains an effective and established treatment option, the evidence suggests that this compound may offer a more efficacious topical non-steroidal alternative for patients with plaque psoriasis. This comparative guide serves as a resource for informing further research, clinical development, and therapeutic positioning in the evolving field of dermatology.
References
Long-Term Efficacy of Tapinarof in Plaque Psoriasis: A Comparative Analysis of Extension Studies
A deep dive into the sustained effects of Tapinarof and its standing among long-term topical treatments for plaque psoriasis reveals a promising landscape for patients and clinicians. This guide provides a comprehensive comparison of the long-term efficacy and safety of this compound with other established topical therapies, supported by data from pivotal extension studies.
This compound, a novel, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist, has demonstrated significant efficacy and a favorable safety profile in the long-term management of plaque psoriasis. The PSOARING 3 long-term extension study provides robust evidence of its durable and remittive effects. This guide will objectively compare these findings with the available long-term data for other topical treatments, including corticosteroids, vitamin D analogues, and other non-steroidal agents.
Comparative Efficacy of Long-Term Topical Psoriasis Treatments
The following table summarizes the key efficacy outcomes from long-term studies of this compound and its comparators. It is important to note that direct head-to-head, long-term comparative trials are limited, and study designs and patient populations may vary.
| Treatment | Study | Duration | Key Efficacy Outcomes |
| This compound 1% Cream | PSOARING 3 (Extension) | 52 Weeks | - 40.9% of patients achieved complete disease clearance (PGA=0) at least once. - Mean duration of remittive effect off-therapy was approximately 4 months. |
| Calcipotriol/Betamethasone Dipropionate Foam | PSO-LONG | 52 Weeks | - Median time to first relapse was 56 days in the proactive treatment group versus 30 days in the reactive group. |
| Roflumilast 0.3% Cream | Phase 2 Open-Label Study | 52 Weeks | - 44% of subjects had an Investigator Global Assessment (IGA) of clear or almost clear. - The median durability of IGA clear/almost clear was 10 months (40.1 weeks).[1] |
| Calcipotriol 0.005% Ointment | Open-Label Study | 12 Months | - 26% of subjects achieved complete clearing and used the treatment intermittently. - Mean PASI score fell from 8.1 at baseline to 2.71 at 12 months.[2] |
| Tazarotene 0.1% and 0.05% Creams | 12-week study with 12-week follow-up | 24 Weeks | - Therapeutic effect was maintained during the 12-week post-treatment period. Specific long-term efficacy percentages from a dedicated extension study are not readily available.[3] |
Comparative Safety of Long-Term Topical Psoriasis Treatments
Long-term safety is a critical consideration in the management of a chronic condition like psoriasis. The following table outlines the most frequently reported adverse events in long-term studies.
| Treatment | Study | Most Frequent Adverse Events |
| This compound 1% Cream | PSOARING 3 (Extension) | Folliculitis, contact dermatitis, upper respiratory tract infection. |
| Calcipotriol/Betamethasone Dipropionate Foam | PSO-LONG | Data on specific adverse events in the long-term phase is not detailed in the provided search results. |
| Roflumilast 0.3% Cream | Phase 2 Open-Label Study | Over 90% of adverse events were rated mild or moderate. Specific event types were not detailed in the provided search results.[1] |
| Calcipotriol 0.005% Ointment | Open-Label Study | 9 patients withdrew due to irritant reactions.[2] |
| Tazarotene 0.1% and 0.05% Creams | 12-week study with 12-week follow-up | Signs and symptoms of skin irritation. |
Experimental Protocols
A transparent understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
PSOARING 3 (this compound Long-Term Extension Study)
-
Study Design: This was a 40-week, open-label extension study for patients who had completed the 12-week PSOARING 1 or 2 pivotal trials.
-
Participants: Adults with mild to severe plaque psoriasis who had previously received either this compound 1% cream or vehicle.
-
Treatment Protocol: Patients with a Physician Global Assessment (PGA) score of 1 or higher at entry received this compound 1% cream once daily until they achieved a PGA score of 0 (clear). Upon reaching PGA 0, treatment was discontinued, and patients were monitored for relapse. If the PGA score worsened to 2 or higher, retreatment with this compound was initiated.
-
Primary Endpoints: The primary objectives were to evaluate the long-term safety and tolerability of this compound.
-
Secondary Endpoints: Efficacy endpoints included the proportion of patients achieving a PGA score of 0, the duration of the remittive effect off-therapy, and the durability of the response.
PSO-LONG (Calcipotriol/Betamethasone Dipropionate Foam Proactive Management Study)
-
Study Design: This was a 52-week, randomized, double-blind, vehicle-controlled study. It included a 4-week open-label lead-in phase where all patients received calcipotriol/betamethasone dipropionate foam once daily.
-
Participants: Adults with psoriasis vulgaris who achieved treatment success (PGA of "clear" or "almost clear" with at least a 2-grade improvement) after the 4-week lead-in phase.
-
Treatment Protocol: Patients were randomized to either a proactive management group (twice-weekly application of calcipotriol/betamethasone dipropionate foam) or a reactive management group (twice-weekly application of vehicle foam). In the case of a relapse (PGA of "mild" or worse), patients in both groups received rescue treatment with once-daily calcipotriol/betamethasone dipropionate foam for 4 weeks.
-
Primary Endpoint: Time to first relapse.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Caption: this compound's Mechanism of Action via the Aryl Hydrocarbon Receptor.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. karger.com [karger.com]
- 3. Tazarotene cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of tazarotene creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Tapinarof vs. JAK Inhibitors for Atopic Dermatitis
Atopic Dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex pathophysiology involving skin barrier dysfunction and immune dysregulation.[1][2] The therapeutic landscape for AD is rapidly evolving, moving beyond traditional topical corticosteroids to more targeted molecular therapies. This guide provides a detailed comparison of two such targeted approaches: Tapinarof, a topical Aryl hydrocarbon Receptor (AhR) agonist, and Janus kinase (JAK) inhibitors, available in both topical and oral formulations.
Mechanism of Action: Two Distinct Anti-Inflammatory Pathways
This compound and JAK inhibitors modulate the immune response in AD through fundamentally different intracellular signaling pathways.
This compound: Aryl Hydrocarbon Receptor (AhR) Agonism
This compound is a first-in-class, non-steroidal, topical AhR agonist.[3][4] The AhR is a ligand-activated transcription factor present in skin and immune cells that plays a crucial role in maintaining skin homeostasis.[5] Upon binding, this compound activates the AhR, leading to a cascade of therapeutic effects:
-
Downregulation of Pro-inflammatory Cytokines: It suppresses key cytokines involved in AD pathogenesis, including those in the T helper 2 (Th2) pathway (IL-4, IL-13) and the Th17 pathway (IL-17).
-
Skin Barrier Restoration: It promotes the expression of essential skin barrier proteins like filaggrin and loricrin, helping to restore a compromised epidermal barrier.
-
Antioxidant Effects: It enhances the antioxidant response by interacting with the Nrf2 transcription factor pathway, reducing oxidative stress in the skin.
JAK Inhibitors: Pan-Cytokine Signal Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling hub for numerous cytokines that drive inflammation in AD. When cytokines bind to their receptors on the cell surface, associated JAK proteins become activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then travel to the nucleus to induce the transcription of genes responsible for inflammation and pruritus.
JAK inhibitors are small molecules that interfere with this process by blocking one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby preventing the downstream signaling of multiple inflammatory pathways simultaneously. This broad-spectrum cytokine inhibition leads to a rapid reduction in both skin inflammation and itch.
Clinical Efficacy
Both this compound and JAK inhibitors have demonstrated significant efficacy in Phase 3 clinical trials for moderate to severe atopic dermatitis. However, direct head-to-head comparative trials are lacking.
Table 1: Clinical Efficacy of Topical this compound
| Trial(s) | Primary Endpoint | This compound 1% QD | Vehicle QD |
|---|---|---|---|
| ADORING 1 & 2 | vIGA-AD score of 0/1 with ≥2-grade improvement at Week 8 | 45.4% - 46.4% | 13.9% - 18.0% |
| EASI-75 at Week 8 | 55.8% - 59.1% | 21.2% - 22.9% |
vIGA-AD: Validated Investigator Global Assessment for Atopic Dermatitis; EASI-75: ≥75% improvement from baseline in Eczema Area and Severity Index.
Table 2: Clinical Efficacy of Select JAK Inhibitors (Topical and Oral)
| Drug (Route) | Trial | Primary Endpoint | JAK Inhibitor Dose | Vehicle / Placebo |
|---|---|---|---|---|
| Ruxolitinib (Topical) | Phase 2b | % Improvement in EASI at Week 4 | 71.6% (1.5% BID) | 15.5% |
| Delgocitinib (Topical) | Phase 3 | % Improvement in mEASI at Week 4 | -44.3% (0.5% Ointment) | 1.75% |
| Abrocitinib (Oral) | Phase 2 | EASI-75 at Week 12 | 41.6% (100mg QD) - 63.7% (200mg QD) | 15.6% |
| Upadacitinib (Oral) | Phase 2b | % Improvement in EASI at Week 16 | 62% (15mg QD) - 74% (30mg QD) | 23% |
| Baricitinib (Oral) | Phase 3 (BREEZE-AD7) | IGA 0/1 at Week 16 (with TCS) | Significant improvement vs. placebo | Placebo |
Data are from various trials and not from direct comparisons. Formulations, dosages, and trial populations may differ. QD: Once daily; BID: Twice daily; TCS: Topical Corticosteroid.
Safety and Tolerability
The safety profiles of this compound and JAK inhibitors differ significantly, largely dictated by their route of administration and mechanism.
Table 3: Comparative Safety Profiles
| Feature | This compound (Topical) | Topical JAK Inhibitors | Oral JAK Inhibitors |
|---|---|---|---|
| Common Adverse Events | Folliculitis, headache, nasopharyngitis (mostly mild to moderate). | Minimal treatment-emergent adverse events reported in trials. | Nausea, headache, acne, upper respiratory tract infections. |
| Systemic Exposure | Minimal to no systemic exposure. | Designed for low systemic absorption. | Systemic exposure is inherent to the route of administration. |
| FDA Boxed Warning | No | No | Yes (for certain oral JAK inhibitors like Abrocitinib and Upadacitinib) for risk of serious infections, malignancy, major adverse cardiovascular events, and thrombosis. |
| Long-term Safety | Favorable safety and tolerability in extension trials. | Long-term data is still emerging. | Requires ongoing monitoring due to systemic immunosuppressive effects. |
Key Experimental Protocols: A Representative Phase 3 Trial Design
The pivotal trials for these novel agents, such as the ADORING trials for this compound, typically follow a robust, randomized, controlled design to rigorously evaluate efficacy and safety.
Representative Protocol: Phase 3, Randomized, Double-Blind, Vehicle-Controlled Study
-
Objective: To assess the efficacy and safety of the investigational product compared to a vehicle control in patients with moderate to severe atopic dermatitis.
-
Patient Population: Adults and/or children (e.g., aged 2 years and older) with a diagnosis of AD, a vIGA-AD score of 3 (moderate) or 4 (severe), and a minimum body surface area (BSA) involvement (e.g., ≥3%).
-
Study Design: A multicenter, randomized, double-blind trial. Patients are typically randomized in a 2:1 ratio to receive either the active drug or a matching vehicle.
-
Treatment Regimen: Patients apply the assigned cream (active or vehicle) once daily for a specified period, commonly 8 weeks.
-
Primary Endpoint: The proportion of patients achieving a vIGA-AD score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at the end of the treatment period (e.g., Week 8).
-
Key Secondary Endpoints:
-
Proportion of patients achieving EASI-75.
-
Change from baseline in pruritus, often measured on a Peak Pruritus Numeric Rating Scale (PP-NRS).
-
Safety and tolerability assessments, including the incidence of treatment-emergent adverse events.
-
Conclusion for the Research Professional
This compound and JAK inhibitors represent significant advancements in the management of atopic dermatitis, offering targeted therapies with distinct mechanisms, efficacy, and safety considerations.
-
This compound emerges as a promising topical, non-steroidal agent. Its unique AhR-mediated mechanism addresses inflammation, skin barrier integrity, and oxidative stress with minimal systemic exposure. Its favorable safety profile makes it a strong candidate for first-line topical treatment or as an alternative to topical corticosteroids.
-
JAK inhibitors offer potent and rapid anti-inflammatory and anti-pruritic effects by broadly targeting cytokine signaling. Topical formulations provide a powerful localized treatment, while oral versions are highly effective options for patients with moderate-to-severe disease who are candidates for systemic therapy. However, the systemic immunosuppression associated with oral JAK inhibitors necessitates careful patient selection and monitoring due to potential safety risks.
The choice between these agents will depend on disease severity, patient age, treatment history, and risk tolerance. Future research, including head-to-head comparative studies and long-term real-world data, will be critical to fully delineate the relative positioning of these innovative therapies in the AD treatment paradigm.
References
- 1. Phase 2 and 3 Trials of JAK Inhibitors For Atopic Dermatitis: A Review [practicaldermatology.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Network Meta-Analysis of Tapinarof for Psoriasis: A Comparative Guide
An in-depth analysis of the efficacy and safety of tapinarof in the context of other topical psoriasis therapies, supported by a network meta-analysis and clinical trial data.
This guide offers a comprehensive comparison of this compound, a novel aryl hydrocarbon receptor (AhR) agonist, with other topical treatments for plaque psoriasis. Drawing on data from a recent network meta-analysis and pivotal clinical trials, this document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of this compound.
Comparative Efficacy and Safety of this compound
A 2023 network meta-analysis by Li et al. provides a quantitative comparison of 1% this compound cream against calcipotriol and a vehicle placebo in the treatment of adult psoriasis.[1][2] The analysis synthesized data from multiple randomized controlled trials to determine the relative efficacy and safety of these treatments over a 12-week period.
Efficacy Outcomes
The primary efficacy outcome was the proportion of patients achieving treatment success, a composite measure of clear or almost clear skin as rated by the Physician's Global Assessment (PGA). The network meta-analysis demonstrated that 1% this compound cream was superior to both placebo and calcipotriol at 4, 8, and 12 weeks of treatment.[1][2]
Table 1: Comparative Efficacy of 1% this compound Cream vs. Placebo and Calcipotriol
| Timepoint | Comparison | Odds Ratio (95% Credible Interval) |
| 4 Weeks | This compound vs. Placebo | 8.3 (5.5, 13.0) |
| Calcipotriol vs. Placebo | 6.2 (4.4, 8.9) | |
| 8 Weeks | This compound vs. Placebo | 8.3 (5.9, 13.0) |
| Calcipotriol vs. Placebo | 5.3 (3.7, 8.0) | |
| 12 Weeks | This compound vs. Placebo | 7.3 (5.1, 11.0) |
| Calcipotriol vs. Placebo | 4.9 (2.9, 8.5) |
Data sourced from Li et al. (2023).[1]
Safety Outcomes
The incidence of adverse events was also assessed in the network meta-analysis. The results indicated a higher incidence of adverse events with 1% this compound cream compared to both placebo and calcipotriol. However, the study reported no serious systemic adverse events associated with this compound.
Table 2: Comparative Safety of 1% this compound Cream vs. Placebo and Calcipotriol
| Comparison | Odds Ratio for Adverse Events (95% Credible Interval) |
| This compound vs. Placebo | 3.3 (2.6, 4.3) |
| Calcipotriol vs. Placebo | 1.1 (0.89, 1.4) |
Data sourced from Li et al. (2023).
While a direct network meta-analysis including a broader range of topical corticosteroids and other novel non-steroidal agents like roflumilast is not yet available, the data from the Li et al. study, in conjunction with findings from pivotal clinical trials, positions this compound as a significant non-steroidal topical option for psoriasis.
Experimental Protocols
The data for the network meta-analysis were derived from randomized controlled trials (RCTs). The methodologies of these trials are crucial for interpreting the comparative data.
Network Meta-Analysis Methodology
The network meta-analysis by Li et al. (2023) followed the Preferred Reporting Items for Systematic Reviews and Meta-analyses (PRISMA) guidelines. The researchers conducted a systematic search of PubMed, the Cochrane Library, and the China National Knowledge Infrastructure (CNKI) databases for relevant RCTs published up to February 2023. The analysis was performed using the gemtc package in R software.
Workflow of the Network Meta-Analysis.
This compound Clinical Trial Protocol (PSOARING 1 & 2)
The pivotal Phase 3 trials for this compound, PSOARING 1 and 2, were identically designed, multicenter, randomized, double-blind, vehicle-controlled studies.
-
Participants: Adults aged 18-75 with a clinical diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and 3% to 20% of their body surface area (BSA) affected.
-
Intervention: Participants were randomized in a 2:1 ratio to receive either 1% this compound cream or a vehicle cream, applied once daily for 12 weeks.
-
Primary Endpoint: The primary outcome was the proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at week 12.
-
Secondary Endpoints: Included the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) and the mean change from baseline in affected BSA.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound's therapeutic effect is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This activation leads to the downregulation of pro-inflammatory cytokines, such as IL-17, and the promotion of skin barrier normalization through the expression of proteins like filaggrin and loricrin.
This compound's Mechanism of Action via the AhR Pathway.
Conclusion
The available network meta-analysis data indicates that 1% this compound cream is a highly effective topical treatment for plaque psoriasis, demonstrating superiority over both placebo and the active comparator, calcipotriol. While associated with a higher incidence of local adverse events, no serious systemic side effects were reported. The unique mechanism of action, targeting the AhR signaling pathway, offers a novel approach to psoriasis management. Further network meta-analyses incorporating a wider range of topical therapies are warranted to more definitively establish the comparative positioning of this compound in the current treatment landscape for plaque psoriasis.
References
A Head-to-Head Examination of Tapinarof and Other Topical Psoriasis Treatments: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Tapinarof with other topical psoriasis treatments, supported by experimental data from pivotal clinical trials. The information is presented to facilitate a clear understanding of the relative performance, mechanisms of action, and experimental protocols of these therapies.
Introduction
The landscape of topical psoriasis treatment is evolving with the introduction of novel non-steroidal agents. This compound (VTAMA®), a first-in-class aryl hydrocarbon receptor (AhR) agonist, has emerged as a promising therapeutic option. This guide offers a detailed comparison of this compound with another novel topical treatment, Roflumilast, as well as established therapies such as topical corticosteroids and vitamin D analogues. While direct head-to-head clinical trial data is limited, this guide synthesizes findings from major placebo-controlled studies to provide a comprehensive overview.
Mechanism of Action: A Tale of Two Pathways
This compound and Roflumilast represent distinct approaches to modulating the inflammatory cascade in psoriasis.
This compound: This topical cream utilizes a novel mechanism by activating the Aryl Hydrocarbon Receptor (AhR). AhR activation leads to the downregulation of pro-inflammatory cytokines, including those in the IL-17 pathway, and promotes skin barrier normalization.[1]
Roflumilast: As a phosphodiesterase-4 (PDE4) inhibitor, Roflumilast works by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to a reduction in the expression of pro-inflammatory cytokines involved in the pathogenesis of psoriasis.[2]
Topical Corticosteroids: These agents have broad anti-inflammatory effects, primarily through the inhibition of phospholipase A2 and subsequent reduction in the production of various inflammatory mediators.
Vitamin D Analogues (e.g., Calcipotriene): These compounds modulate keratinocyte proliferation and differentiation and have immunomodulatory effects, including the inhibition of T-cell activation.
Signaling Pathway Diagrams
Efficacy Data from Pivotal Phase 3 Clinical Trials
The following tables summarize the key efficacy outcomes from the pivotal Phase 3 clinical trials for this compound (PSOARING 1 & 2) and Roflumilast (DERMIS-1 & 2). It is important to note that these trials were not direct head-to-head comparisons and had differences in their study populations and durations.
Table 1: Efficacy of this compound 1% Cream vs. Vehicle at Week 12 (PSOARING 1 & 2)
| Endpoint | PSOARING 1: this compound (n=340) | PSOARING 1: Vehicle (n=170) | PSOARING 2: this compound (n=343) | PSOARING 2: Vehicle (n=172) |
| PGA score of 0 or 1 with ≥2-grade improvement | 35.4% | 6.0% | 40.2% | 6.3% |
| PASI 75 Response | 36.1% | 10.2% | 47.6% | 6.9% |
| PASI 90 Response | 18.8% | 1.6% | 20.9% | 2.5% |
PGA: Physician's Global Assessment; PASI: Psoriasis Area and Severity Index. Data from PSOARING 1 and 2 trials.[1][3]
Table 2: Efficacy of Roflumilast 0.3% Cream vs. Vehicle at Week 8 (DERMIS-1 & 2)
| Endpoint | DERMIS-1: Roflumilast (n=286) | DERMIS-1: Vehicle (n=153) | DERMIS-2: Roflumilast (n=290) | DERMIS-2: Vehicle (n=152) |
| IGA Success (score of 0 or 1 with ≥2-grade improvement) | 42.4% | 6.1% | 37.5% | 6.9% |
| Intertriginous IGA Success | ~70% | ~14% | ~68% | ~18% |
| PASI 75 Response | 41.6% | 7.6% | 39.0% | 5.3% |
IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index. Data from DERMIS-1 and 2 trials.[4]
Table 3: Comparative Efficacy Data for Topical Corticosteroids and Calcipotriene
| Treatment | Study Duration | Key Efficacy Endpoint | Efficacy Rate |
| Topical Corticosteroids (various) | 8 weeks | Mean % improvement in PASI | 45% - 60.5% |
| Calcipotriene 0.005% Foam | 8 weeks | ISGA score of 0 or 1 with ≥2-grade improvement | 14% - 27% |
| Calcipotriene + Betamethasone Ointment | 4 weeks | Mean PASI reduction | ~71% - 74% |
ISGA: Investigator's Static Global Assessment. Data compiled from multiple studies and reviews.
Safety and Tolerability
Table 4: Common Adverse Events in Pivotal Trials
| Adverse Event | This compound 1% Cream (PSOARING 1 & 2) | Roflumilast 0.3% Cream (DERMIS-1 & 2) |
| Folliculitis | 17.8% - 23.5% | Not reported as a common AE |
| Contact Dermatitis | 5.0% - 5.8% | Not reported as a common AE |
| Headache | Common | Not reported as a common AE |
| Application Site Pain | Not reported as a common AE | ~4% |
| Diarrhea | Not reported as a common AE | ~3% |
Data from PSOARING and DERMIS clinical trial publications.
Experimental Protocols
PSOARING 1 and 2 (this compound)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group Phase 3 trials.
-
Participants: Adults (18-75 years) with a diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and 3% to 20% body surface area (BSA) involvement.
-
Intervention: Patients were randomized in a 2:1 ratio to receive this compound 1% cream or vehicle cream applied once daily for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline at week 12.
-
Secondary Endpoints: Included the proportion of patients achieving at least a 75% and 90% reduction in Psoriasis Area and Severity Index (PASI) score (PASI 75 and PASI 90).
DERMIS-1 and 2 (Roflumilast)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group Phase 3 trials.
-
Participants: Patients aged 2 years or older with plaque psoriasis affecting 2% to 20% of their BSA and an Investigator Global Assessment (IGA) score of at least mild.
-
Intervention: Patients were randomized in a 2:1 ratio to receive Roflumilast 0.3% cream or vehicle cream applied once daily for 8 weeks.
-
Primary Endpoint: The proportion of patients achieving IGA success, defined as a score of 0 (clear) or 1 (almost clear) plus a ≥2-grade improvement from baseline at week 8.
-
Secondary Endpoints: Included intertriginous IGA (I-IGA) success, PASI 75, and improvement in worst itch numeric rating scale (WI-NRS).
Experimental Workflow Diagram
Discussion and Conclusion
This compound, with its unique AhR-modulating mechanism, has shown a durable response and a remittive effect off-therapy in long-term extension studies. Roflumilast has demonstrated strong efficacy, particularly in challenging-to-treat areas like intertriginous skin.
Compared to topical corticosteroids, both this compound and Roflumilast offer the advantage of long-term use without the risk of steroid-induced atrophy. The efficacy of this compound appears to be superior to that of calcipotriene monotherapy based on a network meta-analysis.
The choice of topical agent will ultimately depend on individual patient characteristics, disease severity and location, and physician-patient shared decision-making. The data presented in this guide provides a foundation for researchers and clinicians to evaluate the positioning of these novel therapies within the current treatment paradigm for plaque psoriasis. Further head-to-head studies are warranted to delineate the comparative efficacy and safety of these promising topical agents more clearly.
References
- 1. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the safety and efficacy of this compound and roflumilast topical therapies in the management of mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 Trials of this compound Cream for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
Tapinarof's Remittive Effect: A New Paradigm in Topical Psoriasis and Atopic Dermatitis Treatment?
A comparative analysis of the duration of therapeutic effect after treatment cessation places Tapinarof in a unique position among topical agents for psoriasis and atopic dermatitis. Clinical trial data reveals a significant off-therapy period of disease control, a characteristic less clearly defined for many existing topical treatments, including corticosteroids, vitamin D analogues, and calcineurin inhibitors.
This compound, a novel, non-steroidal topical aryl hydrocarbon receptor (AhR) agonist, has demonstrated a prolonged remittive effect in clinical trials for both plaque psoriasis and atopic dermatitis, maintaining disease control for months after treatment has stopped. This guide provides a detailed comparison of this compound's remittive efficacy with other topical alternatives, supported by experimental data and detailed protocols for key clinical trials.
The Remittive Effect of this compound: Insights from Clinical Trials
The pivotal clinical trial programs for this compound, PSOARING for psoriasis and ADORING for atopic dermatitis, have provided substantial evidence of its durable effect.
Plaque Psoriasis: The PSOARING Program
In the PSOARING 3 long-term extension study, patients with plaque psoriasis who achieved complete disease clearance (Physician's Global Assessment [PGA] score of 0) with this compound cream 1% and subsequently discontinued treatment experienced a mean remittive effect of approximately four months before their disease returned to a level requiring retreatment (PGA score ≥2)[1][2][3]. This off-therapy efficacy is a key differentiator for this compound[3]. The PSOARING 1 and 2 phase 3 trials established the initial efficacy and safety of this compound, with a significantly higher percentage of patients achieving a PGA score of 0 or 1 compared to vehicle at week 12[4].
Atopic Dermatitis: The ADORING Program
For atopic dermatitis, the ADORING 3 open-label extension study showed that patients who achieved complete clearance (Validated Investigator Global Assessment for Atopic Dermatitis [vIGA-AD™] score of 0) and stopped treatment had a mean treatment-free period of approximately 75 to 80 days while maintaining at least mild disease activity. The initial ADORING 1 and 2 trials demonstrated the efficacy of this compound in achieving clear or almost clear skin in patients as young as 2 years old.
Comparative Landscape of Remittive Effects
A direct comparison of the remittive effects of topical treatments is challenging due to the limited number of head-to-head trials and variations in study designs. However, based on available data, a comparative overview can be constructed.
| Treatment | Indication | Remittive Effect After Cessation | Supporting Data Highlights |
| This compound | Plaque Psoriasis | Mean of ~4 months (130.1 days) off-therapy | PSOARING 3 long-term extension study showed sustained remission in patients who achieved complete clearance. |
| Atopic Dermatitis | Mean of ~75-80 days off-therapy with sustained low disease activity | ADORING 3 long-term extension study demonstrated a durable treatment-free interval. | |
| Topical Corticosteroids | Plaque Psoriasis, Atopic Dermatitis | Remission duration is generally short-lived; long-term use is associated with potential side effects and rebound flares upon cessation. | Often used for short-term flare control. Proactive, intermittent use is a strategy to maintain remission rather than a true off-therapy period. |
| Vitamin D Analogues (e.g., Calcitriol) | Plaque Psoriasis | Some studies suggest a longer remission compared to topical corticosteroids. One study showed 48% of patients on calcitriol remained relapse-free for 8 weeks post-treatment, compared to 25% on betamethasone dipropionate. | Generally considered to have a better safety profile for long-term use than corticosteroids. |
| Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) | Atopic Dermatitis, Psoriasis (off-label for sensitive areas) | Primarily studied for proactive, long-term maintenance to prevent flares rather than a remittive effect after complete cessation. | Effective in maintaining disease control with intermittent use. |
| Crisaborole | Atopic Dermatitis | Data suggests a proportion of patients maintain clear or almost clear skin for at least 28 days after stopping treatment. One study showed that after 1-4 treatment periods, 38-50% of patients who achieved clear or almost clear skin maintained it after a 28-day treatment-free period. | Used for both acute treatment and long-term management. |
| Roflumilast | Plaque Psoriasis | Long-term data focuses on continuous use, showing no tachyphylaxis with up to 52 weeks of treatment. Specific data on remittive effect after cessation is not prominently available. | Demonstrates high efficacy and good tolerability for chronic treatment. |
Experimental Protocols
PSOARING 1, 2, and 3 (Psoriasis)
-
Study Design: PSOARING 1 and 2 were identical 12-week, multicenter, randomized, double-blind, vehicle-controlled phase 3 trials. PSOARING 3 was a 40-week open-label extension study.
-
Patient Population: Adults with mild to severe plaque psoriasis.
-
Treatment Regimen:
-
PSOARING 1 & 2: this compound cream 1% or vehicle applied once daily for 12 weeks.
-
PSOARING 3: Patients entering with a PGA score of ≥1 received this compound 1% once daily until a PGA of 0 (clear) was achieved. Upon reaching PGA 0, treatment was discontinued, and patients were monitored for remission. If the PGA score worsened to ≥2, treatment was reinitiated.
-
-
Key Efficacy Endpoints:
-
Primary (PSOARING 1 & 2): Proportion of patients achieving a PGA score of 0 or 1 with at least a 2-grade improvement from baseline at week 12.
-
Remittive Effect Assessment (PSOARING 3): Duration of time patients remained off-therapy with a PGA score of 0 or 1 after achieving complete clearance.
-
ADORING 1, 2, and 3 (Atopic Dermatitis)
-
Study Design: ADORING 1 and 2 were identical 8-week, randomized, double-blind, vehicle-controlled phase 3 trials. ADORING 3 was a 48-week open-label, long-term extension study.
-
Patient Population: Adults and children aged 2 years and older with moderate to severe atopic dermatitis.
-
Treatment Regimen:
-
ADORING 1 & 2: this compound cream 1% or vehicle applied once daily for 8 weeks.
-
ADORING 3: Patients received this compound 1% once daily. Those who achieved a vIGA-AD™ score of 0 discontinued treatment and entered a treatment-free interval until their disease activity returned to a mild or greater severity (vIGA-AD™ ≥ 2), at which point retreatment was an option.
-
-
Key Efficacy Endpoints:
-
Primary (ADORING 1 & 2): Proportion of patients achieving a vIGA-AD™ score of 0 or 1 with at least a 2-grade improvement from baseline at week 8.
-
Remittive Effect Assessment (ADORING 3): Duration of the treatment-free interval.
-
Mechanism of Action and Signaling Pathways
This compound's unique mechanism of action as an AhR agonist is thought to contribute to its remittive effect. AhR activation leads to the downregulation of pro-inflammatory cytokines (including IL-17), enhancement of skin barrier protein expression, and a reduction in oxidative stress. This modulation of the underlying disease pathology may lead to a more sustained period of disease control even after treatment is withdrawn.
Clinical Trial Workflow for Assessing Remittive Effect
The assessment of a remittive effect in clinical trials typically follows a specific workflow, as exemplified by the PSOARING 3 and ADORING 3 studies.
References
Cross-Species Efficacy of Tapinarof: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tapinarof's performance against other alternatives in the treatment of psoriasis and atopic dermatitis across different species. The following sections detail the mechanism of action, comparative efficacy data from preclinical and clinical studies, and the experimental protocols utilized in key research.
This compound is a novel, non-steroidal, topical therapeutic agent that acts as an agonist of the aryl hydrocarbon receptor (AhR). Its efficacy in treating inflammatory skin diseases like psoriasis and atopic dermatitis has been demonstrated in both animal models and human clinical trials.[1][2] The mechanism of action involves the activation of AhR, a ligand-dependent transcription factor, which leads to the downregulation of pro-inflammatory cytokines, restoration of the skin barrier, and a reduction in oxidative stress.[1][3][4]
Signaling Pathway of this compound
This compound's therapeutic effects are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to AhR in the cytoplasm, the this compound-AhR complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammation, skin barrier function, and oxidative stress.
Key downstream effects of this compound-mediated AhR activation include:
-
Downregulation of Pro-inflammatory Cytokines: Inhibition of key cytokines implicated in psoriasis (e.g., IL-17A, IL-17F) and atopic dermatitis (e.g., IL-4, IL-13).
-
Upregulation of Skin Barrier Proteins: Increased expression of essential skin barrier proteins such as filaggrin and loricrin.
-
Induction of Antioxidant Response: Activation of the Nrf2 pathway, leading to the production of antioxidant enzymes.
Cross-Species Comparison of Efficacy
Psoriasis
This compound has demonstrated efficacy in both mouse models of psoriasis and human clinical trials.
Preclinical Efficacy in Mouse Models of Psoriasis
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used preclinical model that mimics many features of human psoriasis. In this model, topical application of this compound has been shown to reduce ear thickness, erythema, and scaling. One study also compared this compound to the corticosteroid dexamethasone, noting that this compound did not cause skin thinning, a known side effect of corticosteroids.
| Species | Model | Treatment | Key Efficacy Endpoints | Reference |
| Mouse | Imiquimod-induced psoriasis | This compound cream | Reduction in ear thickness, erythema, and scaling. | |
| Mouse | IL-23-induced psoriasis | This compound cream | Reduction in skin swelling and IL-17A production. | |
| Mouse | Normal skin | This compound cream vs. Dexamethasone | This compound did not induce skin thinning observed with dexamethasone. |
Clinical Efficacy in Human Psoriasis
In human phase 3 clinical trials (PSOARING 1 and PSOARING 2), this compound cream 1% applied once daily demonstrated significant efficacy compared to vehicle in adults with plaque psoriasis.
| Trial | Treatment Group | Primary Endpoint Met (PGA score of 0 or 1 and a ≥2-grade improvement) | Key Secondary Endpoint (PASI75) | Reference |
| PSOARING 1 | This compound 1% Cream (n=340) | 35.4% | 36.1% | |
| Vehicle (n=170) | 6.0% | 10.2% | ||
| PSOARING 2 | This compound 1% Cream (n=343) | 40.2% | 47.6% | |
| Vehicle (n=172) | 6.3% | 6.9% | ||
| Japanese Phase 3 | This compound 1% Cream (n=105) | 20.06% (at week 12) | 37.7% (at week 12) | |
| Vehicle (n=53) | 2.50% (at week 12) | 3.8% (at week 12) |
Atopic Dermatitis
This compound has also shown promise in the treatment of atopic dermatitis across species.
Preclinical Efficacy in Mouse Models of Atopic Dermatitis
The 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis model in mice is a common model for studying this condition. In this model, this compound has been shown to suppress skin inflammation and improve skin barrier function. A study comparing this compound to FK506 (tacrolimus) demonstrated that this compound significantly suppressed ear swelling.
| Species | Model | Treatment | Key Efficacy Endpoints | Reference |
| Mouse | DNFB-induced atopic dermatitis | This compound cream (0.01%, 0.1%, 1%) vs. Vehicle | Significant suppression of ear swelling at all concentrations. | |
| Mouse | DNFB-induced atopic dermatitis | This compound cream (0.01%, 0.1%, 1%) vs. FK506 (0.1%) | This compound (at all concentrations) and FK506 significantly suppressed ear swelling compared to vehicle. |
Clinical Efficacy in Human Atopic Dermatitis
The efficacy and safety of this compound cream for the treatment of atopic dermatitis were evaluated in two identical phase 3 clinical trials (ADORING 1 and ADORING 2).
| Trial | Treatment Group | Primary Endpoint Met (vIGA-AD score of 0 or 1 and a ≥2-grade improvement) | Key Secondary Endpoint (EASI75) | Reference |
| ADORING 1 | This compound 1% Cream | 45.4% | 55.8% | |
| Vehicle | 13.9% | 22.9% | ||
| ADORING 2 | This compound 1% Cream | 46.4% | 59.1% | |
| Vehicle | 18.0% | 21.2% |
A Bayesian network analysis of randomized controlled trials for mild-to-moderate atopic dermatitis provided an indirect comparison of this compound with other non-steroidal topical therapies.
| Treatment | Odds Ratio for "IGA Success" vs. Vehicle (95% CrI) |
| Ruxolitinib 1.5% b.i.d | 11.94 (6.28–23.15) |
| This compound 1% b.i.d | 2.64 (0.75–9.70) |
| Crisaborole 2% b.i.d | 2.08 (1.46–3.52) |
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used model to induce psoriasis-like skin inflammation in mice.
Protocol Details:
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and/or the ear for 5 to 7 consecutive days.
-
Treatment: Test articles, such as this compound cream or vehicle, are applied topically to the inflamed area, often starting concurrently with or a few days after the initial IMQ application.
-
Assessments:
-
Clinical Scoring: The severity of skin inflammation is assessed daily or at the end of the study using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness.
-
Ear Thickness: Ear swelling is measured daily using a caliper.
-
Histology: At the end of the experiment, skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of key pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and IL-23 via methods like ELISA or qPCR.
-
2,4-Dinitrofluorobenzene (DNFB)-Induced Atopic Dermatitis Mouse Model
This model is used to induce a chronic allergic skin inflammation that resembles human atopic dermatitis.
Protocol Details:
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are initially sensitized by applying a solution of DNFB (e.g., 0.15% in a vehicle of acetone and olive oil) to a shaved area of the abdomen or back.
-
Challenge: After a sensitization period (typically 5 days), a lower concentration of DNFB is repeatedly applied to the ears (e.g., every 3-4 days for several weeks) to elicit a chronic inflammatory response.
-
Treatment: this compound cream or a comparator is applied topically to the ears, usually starting from the first challenge.
-
Assessments:
-
Ear Thickness: Ear swelling is a primary endpoint and is measured regularly with a caliper.
-
Transepidermal Water Loss (TEWL): To assess skin barrier function, TEWL can be measured on the ear skin using a specialized probe.
-
Histology: Ear tissue is collected for histological examination to assess for epidermal thickening, and infiltration of inflammatory cells such as eosinophils and mast cells.
-
Cytokine Analysis: Levels of Th2 cytokines, such as IL-4 and IL-13, which are characteristic of atopic dermatitis, are measured in the skin tissue.
-
Conclusion
This compound demonstrates significant efficacy in treating both psoriasis and atopic dermatitis in preclinical mouse models and human clinical trials. Its novel mechanism of action through the aryl hydrocarbon receptor provides a promising therapeutic approach. The data presented in this guide offer a basis for comparing the efficacy of this compound with other topical treatments. For definitive cross-species and head-to-head comparisons, further studies with standardized protocols and direct comparator arms are warranted.
References
- 1. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Signatures: Tapinarof and Other Aryl Hydrocarbon Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The Aryl hydrocarbon Receptor (AhR) has emerged as a critical therapeutic target in dermatology, playing a pivotal role in skin homeostasis, inflammation, and barrier function. Tapinarof, a novel topical AhR agonist, has gained significant attention for its clinical efficacy in treating plaque psoriasis. This guide provides an objective comparison of the gene expression signatures induced by this compound and other well-characterized AhR ligands, supported by available experimental data. The information is intended to provide researchers with a deeper understanding of the nuanced molecular effects of different AhR modulators.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes involved in various cellular processes.[1][2]
References
Benchmarking Tapinarof's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of tapinarof, a first-in-class aryl hydrocarbon receptor (AhR) agonist, against established standards of care for inflammatory skin diseases. This document synthesizes preclinical and clinical data to benchmark its performance, offering detailed experimental methodologies and visual representations of key biological pathways and workflows.
Executive Summary
This compound distinguishes itself as a topical, non-steroidal therapeutic agent that modulates the immune response through the activation of the Aryl Hydrocarbon Receptor (AhR). This mechanism leads to the downregulation of pro-inflammatory cytokines, enhancement of the skin barrier, and a reduction in oxidative stress. Clinical trials have demonstrated its efficacy in treating plaque psoriasis and atopic dermatitis, primarily against a vehicle control. While direct head-to-head comparative trials with other active treatments are limited, this guide consolidates available data to provide a comparative perspective on its performance.
Data Presentation: Clinical Efficacy in Plaque Psoriasis and Atopic Dermatitis
The following tables summarize key efficacy data from the pivotal Phase 3 clinical trial programs for this compound in plaque psoriasis (PSOARING 1 & 2) and atopic dermatitis (ADORING 1 & 2), alongside available comparative data for other topical agents.
Table 1: Efficacy of this compound in Plaque Psoriasis (12 Weeks)
| Outcome Measure | This compound 1% Cream (PSOARING 1) | Vehicle (PSOARING 1) | This compound 1% Cream (PSOARING 2) | Vehicle (PSOARING 2) |
| PGA Success *[1] | 35.4% | 6.0% | 40.2% | 6.3% |
| PASI 75 † | 36.1% | 10.2% | 47.6% | 6.9% |
*Physician's Global Assessment (PGA) success is defined as a score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline. †Psoriasis Area and Severity Index (PASI) 75 represents a 75% improvement from baseline.
Table 2: Efficacy of this compound in Atopic Dermatitis (8 Weeks)
| Outcome Measure | This compound 1% Cream (ADORING 1) | Vehicle (ADORING 1) | This compound 1% Cream (ADORING 2) | Vehicle (ADORING 2) |
| vIGA-AD Success *[2] | 45.4% | 13.9% | 46.4% | 18.0% |
| EASI 75 † | 55.8% | 22.9% | 59.1% | 21.2% |
*Validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD™) success is defined as a score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline. †Eczema Area and Severity Index (EASI) 75 represents a 75% improvement from baseline.
Table 3: Indirect and Vehicle-Adjusted Comparison of Topical Treatments for Atopic Dermatitis
| Treatment | Mechanism of Action | Vehicle-Adjusted IGA Success Rate |
| This compound 1% Cream | AhR Agonist | 29%[3] |
| Clobetasol Propionate 0.05% Foam | Corticosteroid | 38%[3] |
| Clocortolone Pivalate 0.1% | Corticosteroid | 31.6%[3] |
| Tacrolimus 0.03% Ointment | Calcineurin Inhibitor | 24.8% |
| Pimecrolimus 1% Cream | Calcineurin Inhibitor | 32.1% (IGA of ≤2) |
| Crisaborole 2% Ointment | PDE4 Inhibitor | 10.4% |
*Data from a vehicle-adjusted comparison of different clinical trials. Direct head-to-head trials are lacking.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound are provided below.
In Vitro Assay: Aryl Hydrocarbon Receptor (AhR) Activation
Objective: To determine the ability of this compound to activate the Aryl Hydrocarbon Receptor.
Methodology:
-
Cell Culture: A human hepatoma cell line (e.g., HepG2) or a reporter cell line expressing a luciferase gene under the control of an AhR-responsive element is cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Luciferase Assay: For reporter cell lines, cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates AhR activation.
-
Gene Expression Analysis (qRT-PCR): For non-reporter cell lines, total RNA is extracted from the cells. The expression of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1), is quantified using quantitative real-time PCR (qRT-PCR). An upregulation of CYP1A1 expression confirms AhR activation.
In Vitro Assay: Cytokine Expression in Human Keratinocytes
Objective: To assess the effect of this compound on the expression of pro-inflammatory cytokines in human keratinocytes.
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in keratinocyte growth medium.
-
Inflammatory Stimulation: Keratinocytes are stimulated with a pro-inflammatory cocktail (e.g., TNF-α and IL-17A) to induce an inflammatory state.
-
This compound Treatment: The stimulated keratinocytes are then treated with different concentrations of this compound or a vehicle control.
-
Cytokine Measurement:
-
ELISA: The supernatant from the cell cultures is collected, and the concentration of specific cytokines (e.g., IL-6, IL-8, IL-17) is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
qRT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of various cytokine genes are quantified by qRT-PCR.
-
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
Objective: To evaluate the anti-inflammatory efficacy of topical this compound in a mouse model of psoriasis.
Methodology:
-
Animal Model: Female BALB/c or C57BL/6 mice are used. The dorsal skin of the mice is shaved.
-
Disease Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and ear for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment Application: A topical formulation of this compound (e.g., 1% cream) or a vehicle control is applied to the inflamed skin daily, either prophylactically (starting from day 0) or therapeutically (starting after disease induction).
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
Histology: At the end of the study, skin biopsies are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23) are measured by ELISA or qRT-PCR.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action and evaluation.
References
- 1. Phase 3 Trials of this compound Cream for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of Ruxolitinib, Crisaborole, and this compound for mild-to-moderate atopic dermatitis: a Bayesian network analysis of RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Long-Term Safety and Tolerability of Tapinarof Cream: A Comparative Guide for Researchers
An in-depth analysis of the long-term safety and tolerability profile of Tapinarof cream in comparison to other topical treatments for plaque psoriasis, supported by clinical trial data and experimental protocols.
This compound cream, a novel, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist, has emerged as a promising therapeutic option for plaque psoriasis.[1][2][3] Its approval by the U.S. Food and Drug Administration (FDA) in May 2022 marked the first new topical chemical entity for psoriasis in the United States in 25 years.[4] This guide provides a comprehensive comparison of the long-term safety and tolerability of this compound cream with established topical therapies, including corticosteroids, vitamin D analogues, and calcineurin inhibitors, to inform researchers, scientists, and drug development professionals.
Comparative Safety and Tolerability of Topical Psoriasis Treatments
The long-term safety and tolerability of topical treatments are paramount for the management of chronic conditions like psoriasis. The following tables summarize key safety findings from clinical trials for this compound cream and its alternatives.
Table 1: Long-Term Safety and Tolerability of this compound Cream 1% (PSOARING 3 Trial)
| Adverse Event (AE) | Frequency | Severity | Discontinuation Rate due to AEs | Treatment-Related Serious AEs (SAEs) |
| Folliculitis | Most frequent | Mild to moderate | 5.8% (consistent with 12-week trials) | None reported |
| Contact Dermatitis | Frequent | Mild to moderate | ||
| Upper Respiratory Tract Infection | Frequent | Mild to moderate |
Data from the PSOARING 3 long-term extension (LTE) study, which followed patients for up to 52 weeks (12 weeks in pivotal studies plus 40 weeks in the LTE).[4]
Table 2: Long-Term Safety and Tolerability of Topical Corticosteroids
| Adverse Event (AE) | Frequency | Severity | Key Considerations |
| Skin Atrophy (Thinning) | Common with long-term, inappropriate use | Can be significant and irreversible | Potent-to-very-potent steroids are not recommended for prolonged, regular use. |
| Striae (Stretch Marks) | Can occur with prolonged use | Permanent | Risk increases with potency and duration of use. |
| Telangiectasia | Can occur with prolonged use | Often permanent | |
| Tachyphylaxis (Loss of Efficacy) | Can develop with continuous use | Leads to reduced treatment response | Intermittent use or rotation of therapies may mitigate this. |
| Systemic Side Effects | Rare but possible with potent steroids over large areas | Adrenal insufficiency, Cushing's syndrome, osteoporosis | Risk increases with weekly dosage exceeding 50 grams of superpotent steroids. |
| Topical Steroid Withdrawal | Infrequent but severe reaction after stopping long-term use | Redness, burning, stinging worse than the original condition | Can occur after as little as 2 months of continuous use in children. |
Long-term use requires medical supervision to minimize risks.
Table 3: Long-Term Safety and Tolerability of Topical Vitamin D Analogues (e.g., Calcipotriol, Calcitriol)
| Adverse Event (AE) | Frequency | Severity | Key Considerations |
| Skin Irritation | Common | Mild to moderate, often transient | Less irritating formulations like calcitriol are suitable for sensitive areas. |
| Burning | Common | Mild to moderate, often transient | |
| Itching | Common | Mild to moderate, often transient | |
| Hypercalcemia | Rare | Can be serious | Risk is low with appropriate use but requires monitoring if large areas are treated. |
Vitamin D analogues are generally considered safe for long-term use and do not cause skin atrophy. They can be used indefinitely without serious adverse side effects.
Table 4: Long-Term Safety and Tolerability of Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) - Off-Label Use for Psoriasis
| Adverse Event (AE) | Frequency | Severity | Key Considerations |
| Local Stinging/Burning/Itching | Most common short-term adverse effects | Mild, transient, and self-limiting | Tends to decrease as the skin clears. |
| Skin Infections | Potential risk | ||
| Lymphoma and Skin Cancer | Theoretical long-term risk (FDA warning based on animal studies) | Serious | No increased risk has been observed in dermatological patients, but close monitoring is recommended. |
Topical calcineurin inhibitors are particularly useful for sensitive areas like the face and genitals where corticosteroids are less suitable. They do not cause skin atrophy.
Experimental Protocols: Long-Term Psoriasis Clinical Trial Design
The following section details a typical experimental protocol for a long-term extension (LTE) study for a topical psoriasis treatment, based on the design of the PSOARING 3 trial for this compound cream.
Study Title: A Long-Term, Open-Label Extension Study to Evaluate the Safety and Efficacy of a Topical Cream in Adult Patients with Plaque Psoriasis.
Study Design: This is a multicenter, open-label, long-term extension (LTE) study. Patients who have completed a preceding 12-week, randomized, double-blind, vehicle-controlled pivotal trial are eligible to enroll.
Patient Population: Adult patients (18-75 years) with a diagnosis of plaque psoriasis who have completed the preceding pivotal trials.
Treatment Protocol:
-
All enrolled patients receive the active topical cream (e.g., this compound cream 1%) to be applied once daily to all psoriatic lesions.
-
Treatment is based on the Physician Global Assessment (PGA) score.
-
Patients with a PGA score of ≥1 at entry continue treatment until they achieve a PGA score of 0 (clear).
-
Upon achieving a PGA score of 0, treatment is discontinued, and patients are monitored for the remittive effect (duration of time off-therapy before disease worsening).
-
Disease worsening is defined as a PGA score of ≥2.
-
If disease worsens, treatment with the active cream is re-initiated until a PGA score of 0 is achieved again.
-
This cycle of treatment, discontinuation upon clearance, and re-treatment upon worsening continues for the duration of the study (e.g., 40 weeks).
Assessments:
-
Safety and Tolerability: Assessed through the monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), local tolerability scores, and laboratory parameters at regular intervals (e.g., weeks 2, 4, 8, 12, and every 4 weeks thereafter).
-
Efficacy:
-
Primary Endpoint: Proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.
-
Secondary Endpoints:
-
Proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75).
-
Proportion of patients achieving at least a 90% improvement in the Psoriasis Area and Severity Index (PASI 90).
-
Mean change from baseline in the percentage of affected Body Surface Area (BSA).
-
Duration of remittive effect off-therapy.
-
-
-
Patient-Reported Outcomes (PROs):
-
Dermatology Life Quality Index (DLQI).
-
Peak Pruritus Numeric Rating Scale (PP-NRS).
-
Psoriasis Symptom Diary (PSD).
-
Statistical Analysis: Safety data are summarized descriptively. Efficacy endpoints are analyzed at various time points throughout the study. The remittive effect is calculated as the median time to disease worsening after achieving complete clearance.
Mechanism of Action and Signaling Pathways
Understanding the underlying mechanism of action is crucial for evaluating the long-term safety of a drug.
This compound's Mechanism of Action
This compound is a naturally derived aryl hydrocarbon receptor (AhR) agonist. The AhR is a ligand-dependent transcription factor expressed in various skin cells, including keratinocytes, and plays a critical role in maintaining skin homeostasis. This compound's binding to and activation of the AhR leads to:
-
Downregulation of Pro-inflammatory Cytokines: It suppresses the expression of key inflammatory cytokines involved in psoriasis, particularly those in the IL-17 pathway.
-
Restoration of Skin Barrier Function: It induces the expression of essential skin barrier proteins like filaggrin and loricrin.
-
Enhancement of Antioxidant Response: It activates the Nrf2 pathway, which helps to mitigate oxidative stress in the skin.
Experimental Workflow of a Long-Term Extension Study
The design of long-term extension studies is critical for assessing the durability of response and the safety of intermittent use.
Conclusion
The long-term data from the PSOARING 3 trial demonstrate that this compound cream 1% is well-tolerated and maintains a favorable safety profile for up to 52 weeks of treatment for plaque psoriasis. The most common adverse events were localized and mild to moderate in severity, with no new safety signals emerging with extended use. This profile, coupled with its unique mechanism of action, positions this compound as a valuable non-steroidal option for the long-term management of psoriasis.
In comparison, traditional topical corticosteroids, while effective, carry a risk of well-documented long-term side effects such as skin atrophy and tachyphylaxis, necessitating careful monitoring. Vitamin D analogues and topical calcineurin inhibitors offer safer long-term profiles, particularly in sensitive areas, but may have limitations in terms of efficacy or local irritation.
For researchers and drug development professionals, the robust long-term data for this compound provide a benchmark for future topical psoriasis therapies. The design of the PSOARING 3 trial also offers a valuable template for assessing the long-term safety, efficacy, and remittive potential of novel topical agents. Further real-world evidence will continue to shape the understanding of this compound's place in the long-term management of psoriasis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for Plaque Psoriasis – Mechanism of Action – The Doctor's Channel [thedoctorschannel.com]
- 4. Phase 3 PSOARING 3 Long-Term Extension Study Data Positive for this compound Cream - - PracticalDermatology [practicaldermatology.com]
A Comparative Guide to Topical Nonsteroidal Agents: Clinical Utility of Tapinarof
For Researchers, Scientists, and Drug Development Professionals
The landscape of topical treatments for inflammatory skin diseases is evolving, with a growing emphasis on nonsteroidal options that offer favorable efficacy and safety profiles for long-term management. This guide provides an objective comparison of the clinical utility of tapinarof, a novel aryl hydrocarbon receptor (AhR) agonist, with other prominent nonsteroidal agents, including phosphodiesterase-4 (PDE4) inhibitors and calcineurin inhibitors.
Executive Summary
This document delves into the mechanisms of action, clinical efficacy, and safety profiles of this compound, roflumilast, crisaborole, and the calcineurin inhibitors tacrolimus and pimecrolimus. Quantitative data from pivotal clinical trials are presented in comparative tables, and detailed experimental protocols for these trials are outlined. Signaling pathway diagrams generated using Graphviz (DOT language) provide a visual representation of the molecular mechanisms discussed.
Mechanisms of Action
A clear understanding of the distinct molecular pathways targeted by these agents is crucial for appreciating their therapeutic potential and points of differentiation.
This compound: Aryl Hydrocarbon Receptor (AhR) Agonist
This compound is a naturally derived AhR agonist.[1] The binding and activation of AhR, a ligand-dependent transcription factor, leads to the downregulation of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1] This modulation of the immune response is central to its therapeutic effect in plaque psoriasis. Furthermore, this compound promotes the normalization of the skin barrier by regulating the expression of essential proteins.[1]
Roflumilast & Crisaborole: Phosphodiesterase-4 (PDE4) Inhibitors
Roflumilast and crisaborole are PDE4 inhibitors. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.[2]
Tacrolimus & Pimecrolimus: Calcineurin Inhibitors
Tacrolimus and pimecrolimus are calcineurin inhibitors. They work by binding to immunophilins, forming a complex that inhibits calcineurin, a protein phosphatase.[3] This inhibition prevents the activation of T-cells, thereby reducing the production of pro-inflammatory cytokines.
Clinical Efficacy
The following tables summarize the primary efficacy endpoints from the pivotal Phase 3 clinical trials for this compound, roflumilast, and crisaborole. It is important to note that these trials were not head-to-head comparisons and were conducted in different patient populations (plaque psoriasis vs. atopic dermatitis).
Table 1: Efficacy in Plaque Psoriasis
| Drug (Trial) | Primary Endpoint | This compound 1% Cream QD | Roflumilast 0.3% Cream QD | Vehicle QD |
| This compound (PSOARING 1) | PGA score of clear (0) or almost clear (1) with a ≥2-grade reduction from baseline at Week 12 | 35.4% | - | 6.0% |
| This compound (PSOARING 2) | PGA score of clear (0) or almost clear (1) with a ≥2-grade reduction from baseline at Week 12 | 40.2% | - | 6.3% |
| Roflumilast (DERMIS-1) | IGA success (IGA of 0 or 1 and a ≥2-grade improvement from baseline) at Week 8 | - | 42.4% | 6.1% |
| Roflumilast (DERMIS-2) | IGA success (IGA of 0 or 1 and a ≥2-grade improvement from baseline) at Week 8 | - | 37.5% | 6.9% |
| This compound (PSOARING 1) | ≥75% improvement in PASI (PASI-75) at Week 12 | 36.1% | - | 10.2% |
| This compound (PSOARING 2) | ≥75% improvement in PASI (PASI-75) at Week 12 | 47.6% | - | 6.9% |
| Roflumilast (DERMIS-1) | PASI-75 at Week 8 | - | 41.6% | 7.6% |
| Roflumilast (DERMIS-2) | PASI-75 at Week 8 | - | 39.0% | 5.3% |
PGA: Physician's Global Assessment; IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index; QD: Once Daily. Data from PSOARING 1 & 2 and DERMIS-1 & 2 trials.
Table 2: Efficacy in Atopic Dermatitis
| Drug (Trial) | Primary Endpoint | Crisaborole 2% Ointment BID | Vehicle BID |
| Crisaborole (AD-301) | ISGA score of clear (0) or almost clear (1) with a ≥2-grade improvement from baseline at Day 29 | 32.8% | 25.4% |
| Crisaborole (AD-302) | ISGA score of clear (0) or almost clear (1) with a ≥2-grade improvement from baseline at Day 29 | 31.4% | 18.0% |
ISGA: Investigator's Static Global Assessment; BID: Twice Daily. Data from AD-301 & AD-302 trials.
Safety and Tolerability
The safety profiles of these nonsteroidal agents are a key consideration for their clinical utility, particularly for long-term use.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Drug (Trial) | Most Common TEAEs (Drug vs. Vehicle) |
| This compound (PSOARING 1 & 2) | Folliculitis (23.5% vs. 1.2% in PSOARING 1; 17.8% vs. 0.6% in PSOARING 2), Contact Dermatitis (5.0% vs. 0% in PSOARING 1; 5.8% vs. 0.6% in PSOARING 2) |
| Roflumilast (DERMIS-1 & 2) | Diarrhea (3.1% vs. 0.7% in DERMIS-1), Headache (2.4% vs. 2.0% in DERMIS-1), Application site pain (1.0% vs. 0.3% pooled) |
| Crisaborole (AD-301 & AD-302) | Application site pain (4% vs. 1.2% pooled) |
| Tacrolimus | Skin burning, pruritus at the application site |
| Pimecrolimus | Application site burning |
Data from PSOARING 1 & 2, DERMIS-1 & 2, and AD-301 & AD-302 trials.
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of the protocols for the pivotal Phase 3 trials.
This compound: PSOARING 1 and 2 Trials
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.
-
Participants: Adults (18-75 years) with a diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and 3% to 20% body surface area (BSA) involvement.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 1% cream or vehicle cream applied once daily (QD) for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at week 12.
Roflumilast: DERMIS-1 and 2 Trials
References
Safety Operating Guide
Proper Disposal of Tapinarof: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Tapinarof in a laboratory or research setting. The following procedures are based on available safety data sheets and general guidelines for pharmaceutical waste management.
Hazard and Safety Information
| Hazard Classification | Description | Precautionary Statement Codes |
| H302 | Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| H315 | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 | May cause respiratory irritation. | P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[1] |
| General | Pharmaceutical related compound. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P501: Dispose of contents/container in accordance with local regulation. |
Note: Multiple safety data sheets indicate that data on persistence, degradability, bioaccumulative potential, mobility in soil, and ecotoxicity for this compound is not available. This lack of data underscores the importance of preventing environmental release.
Disposal Procedures for this compound Waste
The following step-by-step guide outlines the recommended procedure for disposing of this compound active pharmaceutical ingredient (API), contaminated labware, and expired materials. The primary principle is to manage this compound as a hazardous chemical waste and prevent its entry into sewer systems or municipal landfills.
Step 1: Segregation and Collection
-
Identify Waste Streams : Differentiate between pure this compound (API), grossly contaminated materials (e.g., weighing boats, gloves, flasks), and trace-contaminated items.
-
Use Designated Containers : Collect all this compound waste in closed, suitable, and clearly labeled containers. The label should read "Hazardous Waste - this compound" and include relevant hazard symbols.
-
Prevent Mixing : Do not mix this compound waste with other chemical waste streams unless directed by your institution's environmental health and safety (EHS) office.
Step 2: Spill and Contamination Management
-
Personal Protective Equipment : Before cleaning any spills, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Absorb Spills : For liquid solutions containing this compound, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.
-
Decontaminate Surfaces : Scrub contaminated surfaces and equipment with alcohol to decontaminate them.
-
Collect Cleanup Materials : All materials used for cleanup (absorbents, wipes, etc.) must be collected and disposed of as hazardous waste in the designated this compound waste container.
Step 3: Final Disposal
-
Consult EHS Professionals : Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all regulations.
-
Licensed Hazardous Waste Vendor : Excess, expired, or waste this compound must be offered to a licensed hazardous material disposal company.
-
Incineration : The recommended method of destruction for this compound is through a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the active compound.
-
Prohibition of Sewer Disposal : Do not flush this compound or materials contaminated with it down the toilet or drain. Federal regulations prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities, a rule that represents best practice for research laboratories as well.
-
Medicine Take-Back Programs : For unused commercial this compound cream (e.g., from clinical studies), medicine take-back programs are a viable option, though laboratory-generated waste requires formal hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
Based on a comprehensive review of publicly available safety data sheets and environmental safety literature, no specific experimental protocols for the degradation or disposal of this compound have been published. The guidance provided is based on standard procedures for chemical and pharmaceutical waste management. Researchers are encouraged to develop internal protocols in consultation with their institution's safety officers.
References
Personal protective equipment for handling Tapinarof
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices when handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tapinarof, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling to avoid exposure.[1][2] It is crucial to be aware of these potential risks before beginning any work with this compound.
GHS Hazard Statements:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Suspected of damaging fertility or the unborn child (H361)
-
Very toxic to aquatic life with long-lasting effects (H410)
Signal Word: Warning
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. |
| Hand Protection | Gloves | Wear compatible chemical-resistant gloves. |
| Skin and Body Protection | Protective Clothing | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Respirator | Wear a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. A laboratory fume hood or other form of local exhaust ventilation is recommended.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Keep the container tightly closed when not in use.
2. Handling the Compound:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Apply a thin layer of the cream to the affected areas only, avoiding unaffected skin.
-
Wash hands with soap and water after application, unless the hands are the treatment area.
3. Accidental Exposure First Aid:
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of contents/container in accordance with local, regional, and national regulations. |
| Contaminated Materials (e.g., gloves, wipes) | Collect in closed and suitable containers for disposal. |
| Spills | Absorb with liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment. Collect the absorbed material in a suitable container for disposal. Prevent spillage from entering drains or water courses. |
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
